3,5-Diethyl-2-methylheptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
62198-92-9 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,5-diethyl-2-methylheptane |
InChI |
InChI=1S/C12H26/c1-6-11(7-2)9-12(8-3)10(4)5/h10-12H,6-9H2,1-5H3 |
InChI Key |
KZTGLPPJUZINLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC(CC)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Diethyl-2-methylheptane: Properties, Synthesis, and Characterization
This technical guide provides a comprehensive overview of 3,5-diethyl-2-methylheptane, a highly branched C12 alkane. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's physicochemical properties, outlines robust synthetic strategies, predicts its spectroscopic signature, and discusses its handling and potential applications as a specialized non-polar medium. As one of the 355 structural isomers of dodecane, understanding its unique characteristics is pertinent for applications requiring precise solvent properties or reference standards.[1][2]
Molecular Structure and Isomeric Context
This compound is a saturated aliphatic hydrocarbon. Its structure consists of a seven-carbon heptane backbone substituted with a methyl group at the second carbon and ethyl groups at the third and fifth carbons.
Key Identifiers:
-
IUPAC Name: this compound
The high degree of branching in this compound significantly influences its physical properties compared to its linear isomer, n-dodecane. Increased branching disrupts the efficiency of intermolecular packing, leading to weaker van der Waals forces. This typically results in lower boiling points and melting points compared to straight-chain alkanes of the same carbon number.[1]
Caption: Isomeric classification of C12H26, highlighting this compound.
Physicochemical Properties
Experimental data for this compound is not widely available in public literature; much of it resides in subscription-based databases like the NIST / TRC Web Thermo Tables.[4] However, computational models provide reliable estimates for key properties. The table below contrasts these computed values with the known experimental values for the linear isomer, n-dodecane, to illustrate the impact of molecular architecture.
| Property | This compound (Computed) | n-Dodecane (Experimental) | Causality of Difference |
| Boiling Point | ~195-205 °C (Estimated) | 216.3 °C[5] | Increased branching reduces surface area, weakening van der Waals forces and lowering the boiling point.[1] |
| Melting Point | N/A (Estimated to be low) | -9.6 °C[5][6] | The irregular shape of the branched isomer prevents efficient crystal lattice packing, significantly lowering the melting point. |
| Density | ~0.77 g/cm³ (Estimated) | 0.75 g/cm³[5] | Branched alkanes can pack less efficiently, often leading to lower densities, though this effect can vary. |
| XLogP3 | 5.8[7] | 6.1[6] | This value indicates high lipophilicity, comparable to n-dodecane, making it an excellent non-polar solvent. |
| Refractive Index | ~1.428 (Estimated) | 1.422 | Refractive index is related to density; the values are expected to be similar. |
Synthesis Methodology: A Validated Approach
For targeted synthesis of a specific, unsymmetrical alkane like this compound, the Corey-House synthesis offers a superior and versatile method compared to older techniques like the Wurtz reaction, as it minimizes side products and allows for the coupling of distinct alkyl groups.[8][9][10] This protocol provides a robust pathway to the target molecule with high yield.
The retrosynthetic analysis breaks the target molecule into two key fragments that can be coupled. A logical disconnection is between C4 and C5, suggesting the coupling of a 2-methyl-3-ethylpentyl group with an ethyl group.
Caption: Workflow for the Corey-House synthesis of this compound.
Experimental Protocol: Corey-House Synthesis
Objective: To synthesize this compound via the coupling of lithium diethylcuprate with a suitable secondary alkyl halide.
Pillar of Trustworthiness: This protocol is designed as a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of intermediates before proceeding, maximizing the final yield and purity.
Step 1: Preparation of the Gilman Reagent (Lithium Diethylcuprate)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction. Causality: The exclusion of atmospheric moisture and oxygen is critical, as organolithium and Gilman reagents are extremely reactive and will be quenched by water or oxidized by air.
-
Reaction: Place lithium metal (2.2 equivalents) in the flask with anhydrous diethyl ether.
-
Initiation: Add ethyl bromide (2.0 equivalents), dissolved in anhydrous ether, dropwise from the dropping funnel. The reaction is exothermic and may require initial warming to start, but should be controlled with a water bath thereafter to maintain a gentle reflux.
-
Formation of Ethyllithium: Stir until all the lithium has reacted to form a clear to slightly cloudy solution of ethyllithium.
-
Cuprate Formation: In a separate flask under inert atmosphere, suspend copper(I) iodide (1.0 equivalent) in anhydrous ether and cool to 0 °C. Transfer the prepared ethyllithium solution via cannula to the CuI suspension. The solution will change color as the Gilman reagent, lithium diethylcuprate (Et₂CuLi), forms.[11]
Step 2: Preparation of the Alkyl Halide (1-bromo-2-methyl-3-ethylpentane)
This precursor must be synthesized separately, for instance, by hydrobromination of the corresponding alkene or conversion from the corresponding alcohol.
Step 3: The Coupling Reaction
-
Addition: Cool the Gilman reagent solution to 0 °C. Add a solution of 1-bromo-2-methyl-3-ethylpentane (1.0 equivalent) in anhydrous ether dropwise.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for several hours. The progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of ammonium chloride (NH₄Cl). Causality: The NH₄Cl solution protonates and removes any unreacted organometallic species and hydrolyzes copper salts into water-soluble forms, facilitating separation.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structure of this compound allows for a confident prediction of its key spectroscopic features.
¹H NMR Spectroscopy: The proton NMR spectrum will be complex due to the molecule's asymmetry.
-
~0.8-1.0 ppm: A complex multiplet region with significant overlap, containing the signals for the four methyl groups (-CH₃) and the methylene protons (-CH₂) of the ethyl groups. The different chemical environments will lead to multiple triplets and doublets.
-
~1.1-1.5 ppm: A broad multiplet region from the various methylene (-CH₂) and methine (-CH-) protons in the alkane backbone.
-
Integration: The relative integration of these regions will correspond to the number of protons in each environment.
¹³C NMR Spectroscopy: Due to asymmetry, all 12 carbon atoms are chemically distinct and should produce 12 unique signals.
-
~10-25 ppm: Signals corresponding to the primary methyl (CH₃) carbons.
-
~25-40 ppm: Signals for the secondary methylene (CH₂) carbons.
-
~40-55 ppm: Signals for the tertiary methine (CH) carbons.
Infrared (IR) Spectroscopy: The IR spectrum will be typical for a saturated alkane.
-
2850-2975 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching vibrations of the methyl and methylene groups.[12]
-
1440-1480 cm⁻¹: C-H bending (scissoring) vibrations for CH₂ groups.[12]
-
1370-1385 cm⁻¹: C-H bending (rocking) vibrations for CH₃ groups.[12]
-
Fingerprint Region (<1500 cm⁻¹): A complex pattern of C-C stretching and C-H bending vibrations that is unique to the molecule's structure.[12]
Mass Spectrometry (MS): Electron ionization (EI) would lead to extensive fragmentation.
-
Molecular Ion (M⁺): A weak or absent peak at m/z = 170.
-
Fragmentation Pattern: The spectrum would be dominated by peaks resulting from the cleavage of C-C bonds, leading to the loss of methyl (loss of 15), ethyl (loss of 29), propyl (loss of 43), and larger alkyl fragments. The most stable secondary and tertiary carbocations formed would yield the most abundant fragment ions.
Chemical Reactivity
As a saturated alkane, this compound is chemically inert under most conditions, which is a key property for its use as a solvent or lubricant. Its reactivity is limited to highly energetic processes.
-
Combustion: Like all hydrocarbons, it undergoes complete combustion in the presence of excess oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[2] C₁₂H₂₆ + 18.5 O₂ → 12 CO₂ + 13 H₂O
-
Free-Radical Halogenation: In the presence of UV light or high temperatures, it will react with halogens (e.g., Br₂, Cl₂) in a non-selective free-radical substitution reaction. The substitution will preferentially occur at the tertiary carbon atoms (C2, C3, C5) due to the higher stability of the resulting tertiary radical intermediate.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, the safety profile can be inferred from the data for "Dodecane, mixture of isomers."[13][14]
-
Physical Hazards: The compound is a flammable liquid and vapor (Hazard H226).[13] Vapors are heavier than air and can form explosive mixtures with air. All ignition sources must be eliminated from the handling area, and equipment must be properly grounded to prevent static discharge.[14]
-
Health Hazards: The primary health risk is Aspiration Hazard Category 1 (Hazard H304): May be fatal if swallowed and enters airways.[13][14] Repeated exposure may cause skin dryness or cracking.[13] High concentrations of vapor may cause dizziness or nausea.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Handle only in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and incompatible materials such as strong oxidizing agents.[14]
Potential Applications in Research and Development
While specific applications for this particular isomer are not documented, its properties as a highly branched, inert, and lipophilic liquid make it suitable for several specialized roles in research and industry.
-
Inert Solvent: Its lack of reactivity makes it an ideal non-polar solvent or reaction medium for sensitive organometallic reactions where protic or reactive solvents cannot be used.
-
Pharmaceutical Formulations: In drug development, highly branched alkanes can serve as non-polar excipients in topical formulations or as a component of emulsion-based drug delivery systems. Their high purity and defined structure are advantageous over complex mixtures like mineral oil.
-
Specialty Lubricants and Fluids: The low freezing point and specific viscosity imparted by its branched structure are desirable properties for specialty hydraulic fluids, lubricants, and coolants operating under extreme temperature conditions.
-
Reference Standard: In analytical chemistry, particularly in high-temperature gas chromatography (HTGC) for petrochemical analysis, pure isomers like this compound can serve as valuable reference standards for identifying components in complex hydrocarbon mixtures.[15]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dodecane - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. heptane, 3,5-diethyl-2-methyl- [webbook.nist.gov]
- 5. chem-casts.com [chem-casts.com]
- 6. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 9. collegedunia.com [collegedunia.com]
- 10. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 11. Corey-House_synthesis [chemeurope.com]
- 12. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Isomers of C12H26 (Dodecane)
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C12H26, representing dodecane, encompasses a vast landscape of 355 structural isomers.[1][2][3] This technical guide provides a detailed exploration of a representative selection of these isomers, focusing on their structural diversity, physical properties, and the analytical techniques pivotal for their identification and characterization. This document is intended to serve as a core resource for professionals in chemical research and drug development who require a nuanced understanding of these aliphatic hydrocarbons.
Introduction to Structural Isomerism in Alkanes
In the field of organic chemistry, isomerism is a foundational concept where compounds share the same molecular formula but possess different structural arrangements. For alkanes, which are saturated hydrocarbons with the general formula C(n)H(2n+2), this phenomenon is known as constitutional or structural isomerism.[4][5] The isomers of dodecane (C12H26) are hydrocarbons that share this common formula but differ in the connectivity of their twelve carbon atoms.[1] This structural variance gives rise to a wide range of physical and chemical properties, making the study of dodecane isomers crucial for applications ranging from fuel science to synthetic chemistry.[1]
The systematic naming of these complex structures is governed by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules.[6][7][8][9] The core principle involves identifying the longest continuous carbon chain (the parent chain) and then locating and naming the various alkyl groups that branch off from it.[6][7][8]
The Landscape of Dodecane Isomers
While it is impractical to detail all 355 isomers, they can be systematically classified based on the length of their parent carbon chain. This hierarchical classification provides a logical framework for understanding their structural diversity.
-
n-Dodecane : The straight-chain isomer, serving as the reference compound.[3]
-
Methylundecanes : Isomers with an eleven-carbon parent chain and one methyl substituent.
-
Dimethyldecanes : Isomers with a ten-carbon parent chain and two methyl substituents.
-
Ethyldecanes : Isomers with a ten-carbon parent chain and one ethyl substituent.
-
Propylnonanes, Ethylmethylnonanes, and Trimethylnonanes : Isomers with a nine-carbon parent chain and various combinations of smaller alkyl groups.
-
And so on, with progressively shorter parent chains and more complex branching.
The following diagram illustrates this hierarchical classification, showcasing a few representative examples.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dodecane - Wikipedia [en.wikipedia.org]
- 3. chem.ucla.edu [chem.ucla.edu]
- 4. Showing Compound N-Dodecane (FDB004726) - FooDB [foodb.ca]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. Nomenclature of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. Naming Alkanes | ChemTalk % [chemistrytalk.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the Molecular Structure of 3,5-Diethyl-2-methylheptane
An In-depth Analysis for Chemical Research and Development Professionals
Abstract
This technical guide provides a comprehensive examination of the molecular structure of 3,5-Diethyl-2-methylheptane (CAS No. 62198-92-9), a highly branched acyclic alkane with the chemical formula C₁₂H₂₆.[1][2] As a member of the dodecane isomer family, its intricate three-dimensional architecture, defined by multiple stereocenters and significant conformational flexibility, governs its physicochemical properties and potential applications.[3] This document elucidates the molecule's structural components, including its IUPAC nomenclature, stereoisomerism, and conformational landscape. Furthermore, it details the analytical methodologies essential for its structural characterization, with a focus on spectroscopic techniques and computational modeling. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of complex aliphatic structures.
Introduction
Highly branched alkanes are pivotal components in diverse fields, ranging from high-octane fuels to specialized lubricants and inert solvents in the pharmaceutical industry.[4] Their molecular architecture, characterized by significant branching, imparts unique physical properties such as low freezing points and high stability. This compound is a representative example of such a molecule. Understanding its detailed molecular structure is fundamental to predicting its behavior, designing synthetic routes, and exploring its utility in various applications. This guide moves beyond a superficial overview to provide an in-depth analysis of the stereochemical and conformational subtleties that define this complex hydrocarbon.
IUPAC Nomenclature and Foundational Structure
The systematic name "this compound" precisely describes the connectivity of the molecule as defined by the International Union of Pure and Applied Chemistry (IUPAC).[5][6]
-
Parent Chain : The suffix "-heptane" identifies the longest continuous carbon chain, which consists of seven carbon atoms.
-
Substituents :
-
"2-methyl" indicates a methyl group (-CH₃) attached to the second carbon atom of the heptane chain.
-
"3,5-Diethyl" indicates two ethyl groups (-CH₂CH₃), one attached to the third carbon and another to the fifth carbon of the chain.
-
The molecule consists entirely of sp³-hybridized carbon atoms and hydrogen atoms, forming a saturated aliphatic structure with only C-C and C-H single bonds.[5]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1][7] |
| Molecular Weight | 170.33 g/mol | [1][7] |
| CAS Number | 62198-92-9 | [1][2] |
Stereoisomerism: The Challenge of Chirality
A critical feature of this compound is the presence of multiple chiral centers, which gives rise to stereoisomerism. Branched alkanes can be chiral, and this molecule is a prime example.[5]
-
Chiral Centers : The carbon atoms at positions 2, 3, and 5 of the heptane backbone are stereogenic centers. Each of these carbons is bonded to four different substituent groups.
-
C2 : Bonded to H, a methyl group, a C1-C2 bond, and the rest of the chain at C3.
-
C3 : Bonded to H, an ethyl group, the C2 portion of the chain, and the C4 portion of the chain.
-
C5 : Bonded to H, an ethyl group, the C4 portion of the chain, and the C6 portion of the chain.
-
With three distinct chiral centers (n=3), the maximum number of possible stereoisomers is 2ⁿ = 2³ = 8. These eight stereoisomers exist as four pairs of enantiomers. The relationships between non-enantiomeric pairs are diastereomeric. The precise spatial arrangement (R/S configuration) at each center dictates the overall chirality and optical activity of a specific isomer.
Caption: 2D representation highlighting the three chiral centers (C2, C3, C5).
Conformational Analysis
The rotation around the numerous C-C single bonds in this compound results in a complex landscape of conformational isomers (rotamers).[8] The overall shape and energy of the molecule are determined by the sum of torsional and steric strains in its conformers.[5]
The most stable conformations will seek to minimize steric hindrance by arranging the bulky alkyl groups in anti or gauche positions rather than eclipsed ones.[9] For a highly branched structure like this, achieving a perfect anti-staggered arrangement for all bulky groups simultaneously is impossible. The molecule will adopt a conformation that represents the lowest energy compromise, minimizing the most significant steric clashes, particularly those involving the ethyl and methyl substituents.[9] Molecular dynamics simulations are often employed to study the populations of different conformers and the rates of transition between them.[10]
Methodologies for Structural Elucidation
Determining the precise structure, including stereochemistry and preferred conformation, requires a combination of spectroscopic and computational methods.
5.1. Spectroscopic Analysis: NMR and IR
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the carbon skeleton and proton environments.
-
¹³C NMR Spectroscopy : A proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals if the molecule is fully asymmetric (chiral).[11] However, depending on the specific diastereomer, some carbons might be chemically equivalent due to local symmetry, leading to fewer than 12 signals. The chemical shifts for aliphatic carbons typically appear in the 10-50 ppm range.[12]
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
¹H NMR Spectroscopy : The ¹H NMR spectrum would be highly complex due to extensive signal overlap in the aliphatic region (typically 0.7 to 1.5 ppm).[13] Spin-spin coupling between non-equivalent neighboring protons would lead to intricate splitting patterns (multiplets), making direct interpretation challenging without advanced 2D NMR techniques (like COSY and HSQC).[14]
Infrared (IR) Spectroscopy : The IR spectrum would be characteristic of a simple alkane, showing:
-
C-H stretching vibrations just below 3000 cm⁻¹.
-
C-H bending vibrations for CH₃ and CH₂ groups around 1450-1470 cm⁻¹ and 1375 cm⁻¹.
5.2. Computational Chemistry Workflow
Computational methods provide invaluable insights into the molecule's 3D structure and energetics.[10]
Caption: Workflow for computational structural analysis of a specific stereoisomer.
Step-by-Step Protocol:
-
Initial Structure Generation : A 3D model of a specific stereoisomer (e.g., the 2R, 3R, 5R isomer) is built.
-
Conformational Search : A systematic or stochastic search using a computationally inexpensive method (like molecular mechanics) is performed to identify low-energy conformers.[10]
-
Geometry Optimization : The most promising conformers are then re-optimized using a higher level of theory, such as Density Functional Theory (DFT), to find the precise minimum-energy structure.
-
Frequency Calculation : This step confirms that the optimized structure is a true energy minimum and provides thermodynamic data.
-
Property Prediction : Key properties like ¹³C and ¹H NMR chemical shifts can be calculated and compared with experimental data to confirm the structure and stereochemistry.
Synthesis and Physicochemical Properties
The synthesis of specific, highly pure branched alkanes often involves multi-step processes.[4] Laboratory-scale synthesis might employ Grignard reactions to create tertiary alcohols, followed by dehydration and hydrogenation.[15] Industrial production relies on petroleum refining processes like alkylation and isomerization to generate mixtures of branched alkanes.[4]
The physical properties of this compound are comparable to other dodecane (C₁₂H₂₆) isomers. It is a colorless, oily liquid, insoluble in water but soluble in nonpolar organic solvents.[3][7] Increased branching generally lowers the melting and boiling points compared to the straight-chain isomer, n-dodecane.[5][16]
| Property (n-Dodecane for reference) | Value | Source |
| Boiling Point | 216.2 °C | [16] |
| Melting Point | -9.6 °C | [16] |
| Density | 0.749 g/mL at 20 °C | [3] |
Conclusion
The molecular structure of this compound is a model for the complexity inherent in highly branched alkanes. Its identity is defined not only by its atomic connectivity but by the specific arrangement of its atoms in three-dimensional space, governed by three chiral centers and a multitude of possible conformations. A thorough understanding, achievable through a synergistic application of advanced spectroscopic techniques and computational modeling, is essential for any research or development effort that seeks to utilize the unique properties of this and similar molecules.
References
- 1. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane, 3,5-diethyl-2-methyl- [webbook.nist.gov]
- 3. Dodecane - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. 3.7. Conformational analysis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. Alkanes | OpenOChem Learn [learn.openochem.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 16. webqc.org [webqc.org]
An In-Depth Technical Guide to 3,5-Diethyl-2-methylheptane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3,5-Diethyl-2-methylheptane, a branched alkane of interest in various fields of chemical research. From its fundamental properties to potential synthetic methodologies and analytical characterization, this document serves as a core resource for professionals requiring a detailed understanding of this specific aliphatic hydrocarbon.
Core Identification and Physicochemical Properties
This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a seven-carbon heptane backbone substituted with a methyl group at the second position and two ethyl groups at the third and fifth positions.
CAS Number: 62198-92-9[1]
Molecular Formula: C₁₂H₂₆[1]
Molecular Weight: 170.33 g/mol [1]
The structural arrangement of this compound, as a branched alkane, significantly influences its physical properties compared to its linear isomer, n-dodecane. The branching generally leads to a lower boiling point due to reduced surface area and weaker van der Waals forces.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Registry Number | 62198-92-9 | PubChem[1] |
| Molecular Formula | C₁₂H₂₆ | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| Computed XLogP3-AA | 5.8 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Heavy Atom Count | 12 | PubChem[1] |
Synthesis of Branched Alkanes: Methodological Considerations
Retrosynthetic Analysis and Proposed Synthetic Pathways
A retrosynthetic analysis of this compound suggests several potential disconnections. A logical approach involves the formation of one of the C-C bonds at the branching points.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthesis via Grignard Reaction: A Step-by-Step Protocol
The Grignard reaction is a versatile method for forming carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a ketone or aldehyde.[2][3][4] This approach offers a more controlled and generally higher-yielding pathway compared to the Wurtz reaction for constructing complex alkanes.
Step 1: Synthesis of the Grignard Reagent (Isopropylmagnesium bromide)
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
-
Magnesium Activation: Place magnesium turnings in the flask and briefly heat under a flow of dry nitrogen to activate the surface.
-
Reagent Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. A solution of 2-bromopropane in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated, often indicated by bubbling and a gentle reflux. Maintain a steady reflux by controlling the rate of addition. Once the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]
Step 2: Reaction with Ketone (5-Ethylheptan-3-one)
-
Ketone Preparation: In a separate flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 5-ethylheptan-3-one in anhydrous diethyl ether.
-
Grignard Addition: Cool the ketone solution to 0 °C using an ice bath. Slowly add the prepared isopropylmagnesium bromide solution from the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[5]
Step 3: Deoxygenation of the Tertiary Alcohol
-
Workup: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol, 3,5-diethyl-2-methylheptan-3-ol.
-
Reduction: The resulting tertiary alcohol can be deoxygenated to the final alkane. A common method is the Wolff-Kishner reduction, which involves the conversion of the alcohol to a tosylate, followed by reduction with a hydride source like lithium aluminum hydride.
Caption: Proposed experimental workflow for the synthesis of this compound.
Alternative Synthesis via Wurtz Reaction
The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[6][7] While historically significant, this reaction is often limited by side reactions and the formation of product mixtures, especially when coupling two different alkyl halides.[6] For the synthesis of this compound, a cross-coupling between 3-bromo-2-methylpentane and 1-bromo-2-ethylbutane could be envisioned, but would likely result in a mixture of alkanes that are difficult to separate.
Analytical Characterization
The structural elucidation and purity assessment of this compound would rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex due to the presence of numerous diastereotopic protons. However, characteristic signals for the methyl and ethyl groups would be expected, with their chemical shifts and coupling patterns providing crucial structural information.
-
¹³C NMR: The carbon NMR spectrum would be expected to show 12 distinct signals corresponding to each unique carbon atom in the molecule, confirming the overall carbon skeleton. The chemical shifts would be in the typical aliphatic region.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 170. The fragmentation pattern would be characteristic of a branched alkane, with preferential cleavage at the branching points leading to the formation of stable secondary and tertiary carbocations.
-
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹. The spectrum for this compound would confirm the presence of a saturated hydrocarbon backbone.
Caption: Interrelationship of spectroscopic techniques for the characterization of this compound.
Relevance in Research and Drug Development
While direct applications of this compound in drug development are not explicitly documented, the broader class of branched hydrocarbons plays several important roles in the pharmaceutical industry.
-
Excipients and Solvents: Highly branched alkanes can be used as non-polar solvents in drug formulation and as components of ointments and creams due to their inertness and specific viscosity and volatility profiles.
-
Lipophilic Moieties in Drug Design: The incorporation of branched alkyl chains into drug candidates can modulate their lipophilicity (logP), which is a critical parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties. The specific stereochemistry of branched structures can also impact how a molecule interacts with its biological target. The study of isomers and their biological activity is a cornerstone of pharmacology.[8]
Safety and Handling
As with other volatile alkanes, this compound should be handled in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Alkanes are generally considered to have low toxicity, but inhalation of high concentrations of vapors can cause central nervous system depression.
Conclusion
This compound serves as a representative example of a complex, highly branched alkane. While its specific applications are not widely reported, its synthesis and characterization rely on fundamental principles of organic chemistry. An understanding of its properties and potential synthetic routes is valuable for researchers in organic synthesis and medicinal chemistry who may seek to incorporate such lipophilic, branched structures into novel molecules.
References
- 1. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. leah4sci.com [leah4sci.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. quora.com [quora.com]
- 7. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 8. solubilityofthings.com [solubilityofthings.com]
Introduction: The Analytical Imperative for Branched Alkanes
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,5-Diethyl-2-methylheptane
This guide provides a comprehensive technical overview of the spectroscopic methodologies used to characterize the branched alkane, this compound. Tailored for researchers, scientists, and professionals in drug development and chemical synthesis, this document moves beyond mere data presentation to explain the causal reasoning behind experimental choices and data interpretation. We will explore the core techniques of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a complete analytical picture of the target molecule.
This compound (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ) is a saturated hydrocarbon whose structural complexity necessitates rigorous analytical verification.[1][2] Unlike their linear counterparts, branched alkanes present unique spectroscopic signatures due to the electronic and steric effects of their alkyl substituents. Accurate structural elucidation is paramount, as subtle isomeric differences can lead to vastly different physical properties and chemical reactivity. This guide establishes a foundational protocol for the definitive identification of this compound, ensuring the integrity of research and development activities that may utilize this compound or its derivatives.
Table 1: Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 62198-92-9 | [1][2] |
Molecular Structure and Spectroscopic Implications
A thorough analysis begins with the molecule's structure. The locations of the methyl and ethyl branches create several distinct electronic environments for the protons and carbon atoms, which will be fundamental to interpreting NMR spectra. The branching at positions C3 and C5 also creates preferential sites for fragmentation in mass spectrometry.
Caption: 2D representation of this compound.
Mass Spectrometry (MS): Elucidating Structure Through Fragmentation
Mass spectrometry of branched alkanes is dominated by cleavage at the branching points, a direct consequence of the enhanced stability of the resulting secondary and tertiary carbocations.[3][4] Under Electron Ionization (EI), the molecular ion (M⁺) peak for highly branched alkanes is often weak or entirely absent due to the high propensity for fragmentation.[3][5]
Causality in Fragmentation: The Stability Principle
The fragmentation of this compound is governed by the formation of the most stable carbocation. Cleavage of a C-C bond at a branch point is favored because it generates a more substituted—and therefore more stable—carbocation.[5][6] The loss of the largest alkyl substituent at a given branch is typically the most favored pathway, as this also leads to a more stabilized radical co-product.[5]
Caption: Generalized workflow for GC-MS analysis.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a high-purity volatile solvent like hexane or dichloromethane.
-
Instrumentation: Utilize a standard Gas Chromatograph coupled to a Mass Spectrometer equipped with an Electron Ionization (EI) source.
-
GC Parameters:
-
MS Parameters:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 250.
-
Predicted Fragmentation and Data
The molecular ion (M⁺) is expected at m/z = 170, but it will likely be of very low abundance. The major fragments will arise from cleavage at the C2, C3, and C5 positions.
Caption: Predicted major fragmentation pathways for the molecule.
Table 2: Predicted Key Mass Fragments for this compound
| m/z | Proposed Fragment Ion | Origin of Loss | Significance |
| 170 | [C₁₂H₂₆]⁺˙ | - | Molecular Ion (expect very low abundance)[3] |
| 155 | [C₁₁H₂₃]⁺ | Loss of •CH₃ | Cleavage at C2, loss of the methyl group. |
| 141 | [C₁₀H₂₁]⁺ | Loss of •C₂H₅ | Cleavage at C3 or C5, loss of an ethyl group. This should be a prominent peak. |
| 127 | [C₉H₁₉]⁺ | Loss of •C₃H₇ | Cleavage at C2, loss of the propyl fragment (C1+C2 branch). |
| 113 | [C₈H₁₇]⁺ | Loss of •C₄H₉ | Cleavage at C3, loss of the butyl fragment. |
| 99 | [C₇H₁₅]⁺ | Loss of •C₅H₁₁ | Cleavage at C5, loss of the largest alkyl fragment (pentyl group). This is a highly favored fragmentation.[5][6] |
| 71 | [C₅H₁₁]⁺ | - | Represents the stable C5 fragment itself. Often a significant peak in branched alkanes.[6] |
| 57 | [C₄H₉]⁺ | - | Represents a stable butyl carbocation. |
| 43 | [C₃H₇]⁺ | - | Represents a stable propyl carbocation, often the base peak. |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
For alkanes, IR spectroscopy is primarily used to confirm the presence of C-H bonds and the absence of other functional groups. The spectrum is typically simple, dominated by C-H stretching and bending vibrations.[9]
Experimental Protocol: Liquid Film Analysis
-
Sample Preparation: As this compound is a liquid at room temperature, no solvent is needed. Place one or two drops of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Use a standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 600 cm⁻¹. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Processing: Perform a background scan of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
Expected Spectroscopic Features
The key diagnostic region for alkanes is between 3000 and 2850 cm⁻¹ and 1500 to 1300 cm⁻¹.
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Bond | Intensity |
| 2975 - 2950 | Asymmetric Stretch | C-H in CH₃ | Strong |
| 2930 - 2915 | Asymmetric Stretch | C-H in CH₂ | Strong |
| 2875 - 2860 | Symmetric Stretch | C-H in CH₃ | Medium |
| 2855 - 2845 | Symmetric Stretch | C-H in CH₂ | Medium |
| 1480 - 1440 | Bending (Scissoring) | C-H in CH₂ | Medium |
| 1385 - 1370 | Bending (Umbrella) | C-H in CH₃ | Medium-Weak |
Source: General principles of IR spectroscopy for alkanes.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework. By analyzing chemical shifts, signal integrations, and splitting patterns, a complete structural assignment can be made.
Experimental Protocol: Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or benzene-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz) is recommended for better signal dispersion.[10]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show each unique carbon as a single line, simplifying the spectrum.
Predicted ¹H NMR Spectrum
Due to the presence of chiral centers at C3 and C5, some CH₂ protons may be diastereotopic, leading to more complex splitting than simple first-order analysis would predict. However, we can predict the general features. The structure has multiple, distinct proton environments.
Table 4: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Environment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ (at C1) | 0.8 - 0.9 | Triplet (t) | 3H |
| CH₃ (at C2) | 0.8 - 0.9 | Doublet (d) | 3H |
| CH₃ (in ethyl groups) | 0.8 - 0.9 | Triplets (t) | 6H |
| CH₂ (at C6) | 1.2 - 1.4 | Multiplet (m) | 2H |
| CH₂ (at C4) | 1.2 - 1.4 | Multiplet (m) | 2H |
| CH₂ (in ethyl groups) | 1.2 - 1.4 | Multiplets (m) | 4H |
| CH (at C2, C3, C5) | 1.4 - 1.7 | Multiplets (m) | 3H |
| CH (at C7) | 1.2 - 1.4 | Multiplet (m) | 1H |
Note: Due to significant signal overlap in the 0.8-1.7 ppm aliphatic region, 2D NMR techniques like COSY and HSQC would be required for unambiguous assignment.
Predicted ¹³C NMR Spectrum
Assuming the diastereomers are not resolved, the number of unique carbon signals will reflect the molecular symmetry. Given the structure, we can predict 12 distinct carbon signals.
Table 5: Predicted ¹³C NMR Signals for this compound
| Number of Unique Carbons | Predicted |
| Total Carbon Signals | 12 |
Conclusion
The structural verification of this compound is achieved through a synergistic application of multiple spectroscopic techniques. Mass spectrometry reveals the molecular weight and characteristic fragmentation patterns driven by carbocation stability. Infrared spectroscopy confirms its alkane nature by identifying C-H vibrational modes. Finally, ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, offering definitive proof of connectivity. Together, these methods provide a robust and self-validating analytical package for researchers and developers.
References
- 1. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. heptane, 3,5-diethyl-2-methyl- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. GCMS Section 6.9.2 [people.whitman.edu]
- 7. 3-methyl, 3,5-diethyl, heptane [webbook.nist.gov]
- 8. 3-methyl, 3,5-diethyl, heptane [webbook.nist.gov]
- 9. C7H16 infrared spectrum of 2-methylhexane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-methylhexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. epfl.ch [epfl.ch]
An In-depth Technical Guide to the Synthesis of 3,5-Diethyl-2-methylheptane
This guide provides a comprehensive overview of scientifically robust pathways for the synthesis of 3,5-Diethyl-2-methylheptane, a highly branched aliphatic hydrocarbon. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals who require a deep understanding of advanced organic synthesis techniques. This document emphasizes the causal relationships behind experimental choices and provides self-validating protocols grounded in established chemical principles.
Introduction
This compound (C₁₂H₂₆) is a saturated acyclic hydrocarbon characterized by its significant branching.[1] Highly branched alkanes are of considerable interest due to their unique physical properties, which make them valuable as high-octane fuel components, specialized lubricants, and inert solvents in various industrial and pharmaceutical applications. Their molecular architecture leads to low freezing points and high stability.[2] The synthesis of such complex alkanes with specific stereochemistry and substitution patterns requires a strategic approach, often involving multiple steps and the use of powerful carbon-carbon bond-forming reactions.
This guide will explore two primary retrosynthetic pathways for the synthesis of this compound, leveraging foundational reactions in organic chemistry: a Grignard-based approach and the Corey-House synthesis.
Retrosynthetic Analysis
A logical approach to devising the synthesis of this compound begins with a retrosynthetic analysis to identify readily available starting materials.
Caption: Retrosynthetic analysis of this compound.
Pathway 1: Grignard Reagent Addition to a Ketone
This pathway constructs the carbon skeleton of the target molecule through the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol.[3][4][5] This intermediate is then dehydrated to an alkene, followed by catalytic hydrogenation to yield the final alkane.
Step 1: Synthesis of 3,5-Diethyl-2-methylheptan-3-ol via Grignard Reaction
The initial step involves the reaction of 5-ethylheptan-3-one with isopropylmagnesium bromide. The Grignard reagent, a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone to form a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the tertiary alcohol.[3][4][6]
Caption: Grignard reaction for the synthesis of 3,5-Diethyl-2-methylheptan-3-ol.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine to activate the magnesium surface. Slowly add a solution of 2-bromopropane (1.1 eq.) in anhydrous diethyl ether or THF to the magnesium turnings with stirring. The reaction is initiated by gentle warming and then maintained by the exothermic reaction.
-
Grignard Reaction: Cool the freshly prepared isopropylmagnesium bromide solution to 0 °C in an ice bath. Add a solution of 5-ethylheptan-3-one (1.0 eq.) in anhydrous diethyl ether or THF dropwise to the Grignard reagent, maintaining the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Workup: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[7] This will protonate the alkoxide and precipitate magnesium salts. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,5-diethyl-2-methylheptan-3-ol.
Step 2: Dehydration of 3,5-Diethyl-2-methylheptan-3-ol
The tertiary alcohol is then dehydrated to form an alkene. This is typically achieved by heating with a strong acid catalyst, such as sulfuric acid or phosphoric acid.[8][9][10] The reaction proceeds via an E1 mechanism, involving the formation of a carbocation intermediate.[9]
Experimental Protocol:
-
Place the crude 3,5-diethyl-2-methylheptan-3-ol in a round-bottom flask with a catalytic amount of concentrated phosphoric acid or sulfuric acid.
-
Heat the mixture to the appropriate temperature (typically 25-80 °C for tertiary alcohols) and distill the resulting alkene, 3,5-diethyl-2-methylhept-3-ene, as it is formed.[9]
-
Wash the distillate with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by a water wash. Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.
Step 3: Catalytic Hydrogenation of 3,5-Diethyl-2-methylhept-3-ene
The final step is the reduction of the alkene to the desired alkane. This is most commonly achieved through catalytic hydrogenation, where hydrogen gas is added across the double bond in the presence of a metal catalyst.[11][12][13]
Caption: Catalytic hydrogenation to yield this compound.
Experimental Protocol:
-
Dissolve 3,5-diethyl-2-methylhept-3-ene in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by GC or TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.
Pathway 2: Corey-House Synthesis
The Corey-House synthesis is an excellent method for the formation of unsymmetrical alkanes by coupling an alkyl halide with a lithium dialkylcuprate (Gilman reagent).[14][15][16][17][18] This pathway offers a more direct construction of the carbon skeleton of this compound.
Step 1: Preparation of the Gilman Reagent (Lithium di(sec-butyl)cuprate)
The first step is the preparation of the Gilman reagent from an appropriate alkyl halide.
Experimental Protocol:
-
Formation of Alkyllithium: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), react 2-bromobutane (2.0 eq.) with lithium metal (4.0 eq.) in anhydrous diethyl ether to form sec-butyllithium.
-
Formation of Gilman Reagent: In a separate flask, suspend copper(I) iodide (1.0 eq.) in anhydrous diethyl ether or THF at -78 °C (dry ice/acetone bath). Slowly add the freshly prepared sec-butyllithium solution to the copper(I) iodide suspension with vigorous stirring. The Gilman reagent, lithium di(sec-butyl)cuprate, will form as a clear, colorless, or slightly yellow solution.
Step 2: Coupling Reaction
The Gilman reagent is then reacted with a suitable alkyl halide to form the target alkane.
Caption: Corey-House synthesis of this compound.
Experimental Protocol:
-
To the freshly prepared Gilman reagent at -78 °C, add 1-bromo-2-ethylbutane (1.0 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting this compound by fractional distillation.
Data Summary
| Pathway | Key Intermediates | Reagents | Typical Yields |
| Grignard | 3,5-Diethyl-2-methylheptan-3-ol, 3,5-Diethyl-2-methylhept-3-ene | 5-Ethylheptan-3-one, Isopropylmagnesium bromide, H₃PO₄, H₂/Pd-C | Good to excellent |
| Corey-House | Lithium di(sec-butyl)cuprate | 2-Bromobutane, Lithium, Copper(I) iodide, 1-Bromo-2-ethylbutane | High |
Conclusion
The synthesis of this compound can be effectively achieved through multiple strategic pathways. The Grignard-based approach is a classic and reliable method that builds the carbon skeleton through a tertiary alcohol intermediate. The Corey-House synthesis provides a more direct coupling, offering high yields for the formation of unsymmetrical alkanes. The choice of pathway will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. Both routes are robust and demonstrate the power of fundamental organometallic reactions in the construction of complex, highly branched alkanes.
References
- 1. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3. Reduction of Alkyl Halides Alkyl halides (R-X) can be reduced to alka.. [askfilo.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A Short On Preparation Of Alkanes By Corey- House Synthesis [unacademy.com]
- 16. byjus.com [byjus.com]
- 17. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]
- 18. Corey–House synthesis - Wikipedia [en.wikipedia.org]
A-Z of Branched Alkane Isomers of C12H26: A Technical Guide to Stability
This guide provides an in-depth exploration of the thermodynamic stability of the branched-chain isomers of dodecane (C12H26). Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple definitions to explain the causal relationships between molecular structure and stability. We will delve into the fundamental principles, experimental protocols for determination, and computational workflows that are essential for a comprehensive understanding.
The Bedrock of Stability: Thermodynamic Principles
The stability of any chemical compound, including the isomers of dodecane, is a function of its energy content. In the realm of thermodynamics, a "more stable" isomer is one that exists in a lower energy state. This stability is quantified by the standard enthalpy of formation (ΔHf°), which represents the heat change when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔHf° signifies a more stable compound, as more energy is released upon its formation.
The relative stability of isomers can be effectively compared using their heats of combustion (ΔHc°). When isomers are combusted, they yield the same products (in this case, 12 moles of CO2 and 13 moles of H2O).[1] Therefore, any difference in the heat released must be due to a difference in the initial energy content of the isomers themselves.[1] An isomer with a lower (less exothermic) heat of combustion is inherently more stable.[2][3]
The Architect of Energy: How Molecular Structure Dictates Stability
For isomers of C12H26, which share the same molecular formula, the arrangement of their carbon skeletons is the primary determinant of their thermodynamic stability. The key factors at play are the degree of branching and the presence of steric hindrance.
The Branching Advantage
As a general rule, a more branched alkane isomer is more thermodynamically stable than its less branched or linear counterpart.[2][4][5] This increased stability in branched alkanes is attributed to several factors:
-
Increased Intramolecular Interactions : A branched structure is more compact and spherical. This compactness allows for more significant intramolecular van der Waals forces. While intermolecular van der Waals forces are weakened due to a smaller surface area (leading to lower boiling points), the intramolecular forces contribute to a lower overall potential energy for the molecule.[6][7][8]
-
Electronic Effects : More nuanced explanations involve electronic effects such as hyperconjugation and geminal σ→σ* delocalization, which are more pronounced in branched structures and contribute to their overall stability.[4][9]
Therefore, an isomer like 2,2,4,4-tetramethylhexane would be predicted to be significantly more stable than its linear isomer, n-dodecane.
The Tipping Point: Steric Hindrance
While branching is generally stabilizing, it can also introduce destabilizing effects in the form of steric hindrance. When bulky alkyl groups are forced into close proximity, repulsive van der Waals interactions occur, raising the molecule's internal energy.[5] This can cause distortions in bond angles from the ideal tetrahedral 109.5°, further contributing to the strain.[5]
In highly congested C12H26 isomers, the destabilizing effect of steric hindrance can begin to counteract, and in some cases, outweigh the stabilizing effects of branching. Identifying the most stable isomer often involves finding the optimal balance between maximizing branching and minimizing steric strain.
Quantitative Ranking of Dodecane Isomer Stability
While there are 355 structural isomers of dodecane, a comprehensive ranking is beyond the scope of this guide.[10] However, by applying the principles discussed, we can make informed predictions. The most stable isomers will be those that are highly branched and compact, but with minimal steric strain between the branches. The least stable will be the linear n-dodecane.
The following table provides a selection of dodecane isomers and their experimental standard enthalpies of formation in the gas phase, illustrating the principles of stability.
| Isomer Name | IUPAC Name | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Relative Stability Ranking (Conceptual) |
| n-Dodecane | Dodecane | -291.0 ± 1.6 | Least Stable |
| 2-Methylundecane | 2-Methylundecane | -296.5 ± 1.6 | More stable than n-dodecane |
| 2,2-Dimethyl-decane | 2,2-Dimethyldecane | -305.1 ± 1.7 | Highly Stable |
| 2,2,4-Trimethyl-nonane | 2,2,4-Trimethylnonane | -311.2 ± 1.8 | Very Highly Stable |
| 2,2,5,5-Tetramethyl-octane | 2,2,5,5-Tetramethyloctane | -323.5 ± 2.0 | Exceptionally Stable |
Data sourced from the NIST Chemistry WebBook. Note that values may vary slightly between sources.
As the data indicates, increasing the number of methyl branches and distributing them to minimize steric interactions leads to a more negative enthalpy of formation, and thus, greater stability.
Methodologies for Determining Isomer Stability
The thermodynamic stability of C12H26 isomers can be determined through both experimental and computational methods. Each approach offers unique insights and levels of precision.
Experimental Protocol: Constant-Volume (Bomb) Calorimetry
The most reliable experimental method for determining the enthalpy of formation of hydrocarbons is oxygen combustion calorimetry.[11] By measuring the heat of combustion, the enthalpy of formation can be calculated.
Objective: To determine the standard enthalpy of combustion (ΔHc°) of a C12H26 isomer, from which the standard enthalpy of formation (ΔHf°) can be derived.
Methodology:
-
Calibration of the Calorimeter:
-
A known mass of a standard substance with a precisely known heat of combustion (e.g., benzoic acid) is placed in the crucible within the bomb calorimeter.
-
The bomb is sealed and pressurized with pure oxygen.
-
The bomb is submerged in a known mass of water in the calorimeter's insulated container.
-
The initial temperature of the water is recorded.
-
The sample is ignited via an electrical spark.[12]
-
The final, maximum temperature of the water is recorded after thermal equilibrium is reached.
-
The heat capacity of the calorimeter (Ccal) is calculated using the formula: Ccal = (q_known_substance / ΔT) - (m_water * c_water) where q is the heat released by the standard, ΔT is the temperature change, m is the mass of water, and c is the specific heat capacity of water.[13]
-
-
Combustion of the C12H26 Isomer:
-
A precisely weighed sample of the liquid C12H26 isomer (typically encapsulated in a gelatin capsule of known heat of combustion) is placed in the crucible.
-
The procedure is repeated as in steps 1.2 through 1.6.
-
-
Data Analysis and Calculation:
-
The total heat released during the isomer's combustion (q_total) is calculated: q_total = Ccal * ΔT_isomer[14]
-
The heat of reaction for the isomer (q_rxn) is determined by subtracting the heat released by the ignition wire and capsule.
-
The molar enthalpy of combustion (ΔHc°) is calculated by dividing q_rxn by the number of moles of the isomer combusted.
-
The standard enthalpy of formation (ΔHf°) is calculated using Hess's Law and the known standard enthalpies of formation for the products (CO2 and H2O):[15] C12H26(l) + 18.5 O2(g) → 12 CO2(g) + 13 H2O(l)[16] ΔHc° = [12 * ΔHf°(CO2) + 13 * ΔHf°(H2O)] - [ΔHf°(C12H26) + 18.5 * ΔHf°(O2)] (Note: ΔHf° for O2(g) is zero).
-
Computational Workflow: Quantum Chemical Calculations
In-silico methods, particularly Density Functional Theory (DFT), provide a powerful and cost-effective means to predict the relative stabilities of a large number of isomers without the need for physical experimentation.[17][18]
Objective: To calculate the ground-state electronic energies of C12H26 isomers to determine their relative stabilities.
Methodology:
-
Conformational Search:
-
For each C12H26 isomer, an initial 3D structure is generated.
-
A systematic conformational search is performed using a lower-level computational method (e.g., molecular mechanics with a force field like MMFF94) to identify all low-energy conformers on the potential energy surface.[11][17] This is a critical step as the experimentally observed properties are a Boltzmann-weighted average of all accessible conformations.[17]
-
-
Geometry Optimization:
-
Each identified conformer is then subjected to a high-level geometry optimization using a quantum mechanical method, such as DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[11] This process finds the exact minimum-energy structure for each conformer.
-
-
Frequency Calculation:
-
A frequency calculation is performed at the same level of theory as the optimization.[17] This serves two purposes:
-
It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy.
-
-
-
Single-Point Energy Calculation:
-
For even higher accuracy, a single-point energy calculation can be performed on the optimized geometry using a larger basis set or a more sophisticated method (e.g., coupled cluster).
-
-
Data Analysis:
-
The electronic energies, including ZPVE corrections, are compared. The isomer with the lowest absolute energy is predicted to be the most stable.
-
The Gibbs free energy (G) for each conformer is calculated, and the relative free energies (ΔG) are determined.[17]
-
The Boltzmann distribution is used to calculate the population of each conformer at a given temperature, allowing for the calculation of a weighted average energy for each isomer.[17]
-
Visualized Workflows and Concepts
To further clarify the relationships and processes described, the following diagrams are provided.
Caption: Interplay of branching and steric hindrance on stability.
Caption: Workflow for determining stability via calorimetry.
Caption: Workflow for determining stability via DFT.
Conclusion
The thermodynamic stability of C12H26 isomers is a complex interplay between the stabilizing effects of branching and the destabilizing influence of steric hindrance. Generally, isomers that maximize branching while maintaining a low-strain, compact structure exhibit the greatest stability, as evidenced by their more negative enthalpies of formation. The robust methodologies of bomb calorimetry and quantum chemical calculations provide experimental and theoretical frameworks, respectively, for the precise quantification of these stabilities. For professionals in fields like drug development and materials science, a thorough grasp of these principles and techniques is indispensable for predicting molecular behavior and designing novel chemical entities with desired energetic properties.
References
- 1. m.youtube.com [m.youtube.com]
- 2. study.com [study.com]
- 3. Relative Stability of Acyclic Alkanes | OpenOChem Learn [learn.openochem.org]
- 4. Question: Stability of Alkanes Explain the factors affecting the stabili.. [askfilo.com]
- 5. Alkane - Wikipedia [en.wikipedia.org]
- 6. tutorchase.com [tutorchase.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Dodecane - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 11. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. howengineeringworks.com [howengineeringworks.com]
- 13. Khan Academy [khanacademy.org]
- 14. course-notes.org [course-notes.org]
- 15. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dodecane - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the IUPAC Nomenclature of Dodecane (C12H26) Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C12H26 represents dodecane and its astounding 355 constitutional isomers.[1][2][3] This structural diversity necessitates a rigorous, systematic, and unambiguous nomenclature system to ensure clear communication in research, development, and regulatory contexts. The International Union of Pure and Applied Chemistry (IUPAC) provides this universal standard.[4] This guide serves as a technical resource for professionals, detailing the core principles of IUPAC nomenclature and applying them to the complex isomeric landscape of dodecane. We will deconstruct the systematic approach to naming, from identifying parent chains to handling complex substituents, thereby providing a foundational framework for accurately naming any C12H26 isomer.
Introduction: The Challenge of Isomerism in C12H26
Constitutional isomers are compounds that share an identical molecular formula but differ in the connectivity of their atoms.[3] For a simple alkane like dodecane (C12H26), the number of possible arrangements is vast, reaching 355 distinct structures.[1][2][3] This isomeric complexity underscores the inadequacy of common or trivial names and highlights the absolute necessity of a systematic naming convention. The IUPAC system ensures that every distinct isomer has a unique and precisely descriptive name from which its chemical structure can be unequivocally reconstructed.[5]
This guide will provide a self-validating system for naming C12H26 isomers by explaining the causality behind the IUPAC rules. By understanding these principles, scientists can confidently and accurately name complex hydrocarbon structures.
The Core Protocol: A Systematic Approach to IUPAC Nomenclature
The IUPAC system for naming branched alkanes is a hierarchical process. Each step logically follows the last to systematically deconstruct a molecule's structure into a universally understood name.
Step 1: Identify the Parent Chain
The foundation of any IUPAC name is the parent chain , which is the longest continuous chain of carbon atoms within the molecule.[6][7][8]
-
Causality: Selecting the longest chain provides a consistent and unambiguous base name for the molecule. This name is derived from the standard names for unbranched alkanes (e.g., octane for 8 carbons, nonane for 9, decane for 10).
-
Special Case: If two or more chains of equal maximum length are found, the parent chain is the one with the greatest number of substituents attached to it.[8][9] This rule maximizes the number of branches named, simplifying their structure.
Step 2: Number the Parent Chain
Once identified, the parent chain must be numbered to provide "addresses" or locants for the attached substituents.
-
The Lowest Locant Rule: Numbering begins from the end of the chain that gives the substituent encountered first the lowest possible number.[7][9]
-
First Point of Difference: If there is a tie, compare the locants term by term. The correct numbering scheme is the one that has the lower number at the first point of difference.[10]
-
Causality: These numbering rules are critical for ensuring a single, unique name. Without them, the same molecule could be named in multiple ways, creating ambiguity.
Step 3: Identify and Name Substituents
Any group attached to the parent chain is a substituent . For alkanes, these are typically alkyl groups .
-
Naming: Alkyl groups are named by taking the name of the corresponding alkane, removing the "-ane" suffix, and adding "-yl".[7][9] For example, a -CH3 group is "methyl" and a -CH2CH3 group is "ethyl".
-
Complex Substituents: If a substituent is itself branched, it is named as a mini-chain starting from the point of attachment (carbon-1).[11] Its name is enclosed in parentheses. For example, a -CH(CH3)CH2CH3 group is named (1-methylpropyl).[11][12]
Step 4: Assemble the Complete Name
The final name is constructed by combining the pieces in a specific order and format.
-
Prefixes: If multiple identical substituents exist, use prefixes like di-, tri-, tetra-, etc.[9] These prefixes are ignored for alphabetization purposes.
-
Alphabetical Order: List the substituents alphabetically.[6][10]
-
Punctuation: Use commas to separate numbers from numbers and hyphens to separate numbers from letters. The entire name is written as a single word.[9]
The general format is: Locant-Substituent(s)ParentChain
Visualization of the IUPAC Nomenclature Workflow
The logical flow for naming any branched alkane can be visualized as follows:
References
- 1. Dodecane - Wikipedia [en.wikipedia.org]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. iupac.org [iupac.org]
- 5. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. study.com [study.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. IUPAC Nomenclature of Alkanes | OpenOChem Learn [learn.openochem.org]
- 11. Naming Complex Substituents - Chemistry Steps [chemistrysteps.com]
- 12. organicmystery.com [organicmystery.com]
A Technical Guide to the Discovery and Synthesis of Highly Branched Alkanes: From Industrial Feedstocks to Precision Molecules
Abstract
Highly branched alkanes represent a pivotal class of hydrocarbons whose unique molecular architecture imparts distinct physicochemical properties, including low freezing points, high chemical stability, and specific viscosity characteristics. These attributes make them indispensable in applications ranging from high-octane fuels to specialized lubricants and inert solvents in the pharmaceutical industry.[1] This technical guide provides a comprehensive exploration of the synthesis, characterization, and application of highly branched alkanes. We delve into large-scale industrial processes such as catalytic cracking, alkylation, and isomerization, which are foundational to modern petroleum refining. Concurrently, we present detailed laboratory-scale methodologies, including Grignard and dithiane-based syntheses, that enable the creation of specific, high-purity branched structures for targeted research and development. The guide further outlines a multi-technique approach to their structural elucidation, combining spectroscopic and chromatographic methods. Finally, we discuss the emerging applications of these molecules, particularly in the realm of drug development, as advanced excipients and components of novel delivery systems. This document is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important molecular class.
Introduction: The Structural Significance of Branching
Alkanes, hydrocarbons consisting entirely of single-bonded carbon and hydrogen atoms, form the backbone of organic chemistry.[2] While linear, or n-alkanes, exhibit properties that vary predictably with chain length, the introduction of branching creates a far more complex and functionally diverse landscape. Highly branched alkanes are acyclic hydrocarbons where the carbon skeleton features numerous side chains, resulting in a more compact, globular structure compared to their linear isomers.
This tertiary and quaternary carbon-rich architecture fundamentally alters their physical properties. The disruption of efficient packing between molecules leads to lower melting and boiling points relative to linear alkanes of the same molecular weight.[2] Furthermore, the high density of strong, non-polar C-C and C-H bonds confers exceptional thermal and chemical stability. In industrial contexts, particularly fuel science, branching is directly correlated with a higher octane number, a measure of a fuel's resistance to premature ignition (knocking) in high-compression engines.[3] Beyond fuels, their inertness and unique solvation properties are leveraged in specialized chemical and pharmaceutical applications.
Synthesis of Highly Branched Alkanes
The synthesis of highly branched alkanes can be broadly categorized into two distinct domains: large-scale industrial production focused on creating optimized mixtures for fuel, and precision laboratory synthesis aimed at producing specific, pure isomers for research and specialized applications.
Industrial-Scale Synthesis Pathways
The large-scale production of branched alkanes is dominated by three core petroleum refining processes designed to enhance the octane rating of gasoline.[1]
-
Catalytic Cracking: This process breaks down large, low-value hydrocarbon molecules from crude oil fractions into smaller, more valuable ones, including highly branched alkanes and alkenes. Modern catalytic cracking uses zeolite catalysts—complex aluminosilicates with a porous structure—at temperatures around 500°C.[4] The mechanism proceeds via carbocation intermediates. The acidic sites on the zeolite catalyst facilitate the removal of a hydride ion from an alkane, generating a carbocation that then undergoes rapid rearrangement to more stable branched structures before cracking.[3][4] This process is highly effective at producing C5-C10 hydrocarbons rich in branched isomers.[4]
-
Alkylation: In refining, alkylation combines light iso-paraffins, typically isobutane, with light olefins like butenes.[1] The reaction is catalyzed by strong liquid acids such as sulfuric acid (H₂SO₄) or hydrofluoric acid (HF) and proceeds through a carbocation chain reaction to produce a mixture of high-molecular-weight isoparaffins known as alkylate, a premium gasoline blending stock.[1]
-
Isomerization: This process rearranges straight-chain alkanes (like n-butane or n-pentane) into their branched isomers. It typically employs a bifunctional catalyst, such as platinum on chlorinated alumina, which has both metal (for hydrogenation/dehydrogenation) and acid sites (for skeletal rearrangement). The n-alkane is first dehydrogenated to an alkene on the metal site, then protonated on an acid site to form a carbocation, which rearranges to a more stable branched carbocation. This is then deprotonated and hydrogenated back to the final branched alkane product.[1]
References
The General Reactivity of Saturated Hydrocarbons: Overcoming Chemical Inertness
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Challenge of Alkane C-H Bond Activation
Saturated hydrocarbons, or alkanes, are the bedrock of organic chemistry and the primary constituents of natural gas and petroleum.[1][2] Despite their abundance and economic importance as fuels and lubricants, their use as direct feedstocks in fine chemical synthesis is severely limited by their inherent lack of reactivity.[3][4] This chemical stability, often termed inertness, stems from the very nature of their structure: a scaffold of strong, nonpolar carbon-carbon (C-C) and carbon-hydrogen (C-H) sigma (σ) bonds.[5] These bonds lack a dipole moment and have no high-lying occupied molecular orbitals (HOMO) or low-lying unoccupied molecular orbitals (LUMO), making them resistant to attack by most common reagents, including acids, bases, oxidants, and reductants under ambient conditions.[5][6][7]
The central challenge in utilizing alkanes for complex molecular synthesis is the cleavage of the C-H bond—a process known as C-H activation.[8] The energy required to break these bonds homolytically is substantial, as quantified by their Bond Dissociation Energies (BDEs). Overcoming this energy barrier without resorting to destructive, unselective methods is a paramount goal in modern chemistry, promising more atom-economical and sustainable synthetic routes.[9] This guide provides a technical overview of the primary reaction classes through which the formidable stability of saturated hydrocarbons can be overcome, from classical high-energy processes to the frontiers of modern catalytic C-H functionalization.
Data Presentation: Bond Dissociation Energies (BDEs)
The stability of a C-H bond is inversely related to the stability of the alkyl radical formed upon its homolytic cleavage. This trend is clearly visible in the BDEs of various alkanes. Tertiary C-H bonds are weaker than secondary, which are weaker than primary, because the resulting tertiary radical is more stabilized by hyperconjugation than secondary or primary radicals.[5][10]
| C-H Bond Type | Example Molecule | Bond Dissociation Energy (kcal/mol) |
| Methane | CH₄ | ~105[10] |
| Primary (1°) | CH₃CH₂-H | ~101[10] |
| Secondary (2°) | (CH₃)₂CH-H | ~99[10] |
| Tertiary (3°) | (CH₃)₃C-H | ~97[10] |
Note: Values are approximate and can vary slightly depending on the specific molecule and measurement technique.[10][11]
Section 1: High-Energy, Non-Selective Transformations
Historically, the only methods to induce reactivity in alkanes involved "brute-force" conditions of high temperature and pressure. While crucial for industrial-scale petrochemical processing, these methods lack the finesse required for fine chemical synthesis.
Combustion
Combustion is a high-temperature exothermic redox reaction between the alkane and an oxidant, typically oxygen.[12] It is the most utilized reaction of alkanes, but its primary value is in energy generation, not chemical synthesis.[13][14][15]
-
Complete Combustion: In the presence of excess oxygen, alkanes burn to produce carbon dioxide and water, releasing a significant amount of energy.[13][16][17] CₙH₂ₙ₊₂ + ( (3n+1)/2 ) O₂ → n CO₂ + (n+1) H₂O + Heat
-
Incomplete Combustion: With a limited oxygen supply, combustion is incomplete and produces a mixture of products, including carbon monoxide (a potent toxin), solid carbon (soot), and less energy.[13][17][18][19]
The high activation energy required to initiate combustion means that ignition, via a spark or flame, is necessary to start the reaction.[13]
Pyrolysis (Cracking)
Pyrolysis is the thermal decomposition of organic compounds at elevated temperatures in the absence of air.[20][21][22] When applied to alkanes, this process is known as "cracking" and is a cornerstone of the petroleum industry for converting large, less valuable hydrocarbons into smaller, more useful ones like gasoline components and alkenes.[22][23][24]
-
Mechanism: Cracking proceeds via a free-radical mechanism. The high temperature provides sufficient energy to initiate homolytic cleavage of C-C bonds (which are generally weaker than C-H bonds), generating alkyl radicals.[21][23] These radicals then undergo a chain reaction involving hydrogen abstraction and further fragmentation (β-scission) to produce a mixture of smaller alkanes and alkenes.[21]
-
Catalytic Cracking: Industrial processes often use catalysts, such as zeolites (silica-alumina), to allow the reaction to proceed at lower temperatures and to provide greater control over the product distribution.[22][24] Catalytic cracking involves carbocation intermediates rather than free radicals.[2]
Section 2: Free-Radical Halogenation
Free-radical halogenation is a classic method for functionalizing alkanes by substituting a hydrogen atom with a halogen (F, Cl, Br, I).[6][25] The reaction is typically initiated by heat or UV light, which provides the energy to generate halogen radicals.[6][26]
Mechanism: A Self-Sustaining Chain Reaction
The reaction proceeds via a well-established radical chain mechanism consisting of three distinct stages: initiation, propagation, and termination.[26][27]
-
Initiation: The process begins with the homolytic cleavage of the relatively weak halogen-halogen bond by UV light or heat to produce two halogen radicals.[26][27][28]
-
Propagation: These steps sustain the chain reaction. A halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide and an alkyl radical. This alkyl radical then reacts with a molecule of the halogen to form the haloalkane product and a new halogen radical, which can continue the cycle.[26][27]
-
Termination: The chain reaction is terminated when any two radicals combine, removing the reactive species from the cycle. This can happen in several ways, but these are statistically less frequent events than the propagation steps as long as reactant concentrations are high.
Caption: Free-Radical Halogenation Chain Mechanism.
Reactivity and Selectivity
The reactivity of halogens follows the order F₂ > Cl₂ > Br₂ > I₂. Fluorination is explosive and difficult to control, while iodination is often endothermic and does not proceed favorably.[5] Chlorination and bromination are the most synthetically useful.[6]
A key challenge in halogenating alkanes with multiple types of C-H bonds is selectivity.[6] The reaction preferentially occurs at the weakest C-H bond because the hydrogen abstraction step is the rate-determining step, and its transition state is stabilized by the formation of the more stable radical. Thus, the selectivity for substitution follows the trend: Tertiary (3°) > Secondary (2°) > Primary (1°) .[28]
-
Chlorination: Chlorine is highly reactive and therefore less selective. It will produce a mixture of products, often in ratios that reflect the statistical abundance of each type of hydrogen, with only a slight preference for the more substituted position.[28]
-
Bromination: Bromine is less reactive and, according to the Hammond postulate, the transition state for hydrogen abstraction is later and more closely resembles the alkyl radical product. This makes bromination much more selective, strongly favoring substitution at the most substituted carbon.[28]
Experimental Protocol: Selective Free-Radical Bromination of Adamantane
This protocol describes the selective bromination at the tertiary bridgehead positions of adamantane, a model cage compound. The high symmetry and the presence of distinct tertiary and secondary C-H bonds make it an excellent substrate for demonstrating selectivity.
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve adamantane (5.0 g) in carbon tetrachloride (50 mL). Causality: CCl₄ is an inert solvent that will not participate in the radical reaction.
-
Reagent Addition: Carefully add bromine (Br₂) (1.2 equivalents) to the solution. The mixture will immediately turn a deep reddish-brown.
-
Initiation: Position a 100-watt incandescent light bulb approximately 5 cm from the flask. Turn on the light and begin vigorous stirring. The light provides the photonic energy (hν) to initiate the homolysis of Br₂.
-
Reaction Monitoring: The reaction progress can be monitored by the gradual fading of the bromine color as it is consumed. The evolution of HBr gas may also be observed (this should be performed in a well-ventilated fume hood). The reaction is typically complete within 1-2 hours.
-
Workup: Once the color has dissipated, cool the reaction mixture to room temperature. Quench any remaining bromine by slowly adding a saturated aqueous solution of sodium thiosulfate until the organic layer is colorless.
-
Purification: Transfer the mixture to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 1-bromoadamantane. Further purification can be achieved by recrystallization from methanol/water.
Section 3: The Frontier of Catalytic C-H Functionalization
The ultimate goal in alkane chemistry is to achieve selective functionalization under mild, catalytic conditions. This field, largely driven by advances in organometallic chemistry, seeks to replace harsh, stoichiometric reagents with efficient transition metal catalysts.[3][29]
Alkane Metathesis
Alkane metathesis is a sophisticated reaction that rearranges the carbon skeleton of alkanes, converting them into their higher and lower homologues.[30][31] The process is not a direct cleavage and reformation of C-C bonds but rather a tandem catalytic cycle.[32][33]
This reaction typically uses a dual-catalyst system: one catalyst for alkane dehydrogenation and a second for olefin metathesis.[30][34] For example, a pincer-ligated iridium complex can catalyze the initial dehydrogenation of an alkane to an alkene. This intermediate alkene then undergoes metathesis catalyzed by a Schrock-type (Mo or W) or Grubbs-type (Ru) olefin metathesis catalyst. The resulting metathesis products are then hydrogenated by the same iridium complex to yield the final rearranged alkane products.[33]
Caption: Workflow for Tandem Catalytic Alkane Metathesis.
Metal-Carbene Insertions
A powerful strategy for forming new C-C bonds is the insertion of a metal-carbene into an alkane C-H bond.[35][36] This reaction typically uses a diazo compound as a carbene precursor and a transition metal catalyst (e.g., complexes of Rh, Ag, Cu).[35][37] The catalyst reacts with the diazo compound to form a highly reactive metal-carbene intermediate. This electrophilic species can then react with an alkane in a concerted, three-center, two-electron transition state, inserting the carbene moiety directly into a C-H bond without forming a discrete alkyl radical or ionic intermediate.[35] This method offers a unique pathway for C-H functionalization, and significant progress has been made in controlling the regioselectivity of the insertion.[35][36]
Conclusion and Future Outlook
While saturated hydrocarbons are classically defined by their lack of reactivity, the past few decades have demonstrated that their "inertness" is not absolute but rather a formidable challenge to be overcome with chemical ingenuity. High-energy industrial processes like cracking and combustion remain essential for fuel production, while free-radical halogenation provides a foundational, albeit often unselective, method for their functionalization.
The future of alkane chemistry lies in the continued development of sophisticated homogeneous and heterogeneous catalysts.[3][38][39] The goal is to design systems that can selectively activate specific C-H bonds—even the stronger primary ones—at low temperatures with high turnover numbers.[3] Achieving this "holy grail" of selective, catalytic alkane functionalization will not only revolutionize the synthesis of pharmaceuticals and complex materials but also enable the conversion of abundant natural gas into value-added chemicals, paving the way for a more sustainable chemical industry.[9][31]
References
- 1. researchgate.net [researchgate.net]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. Alkane's Role in Industrial Solvents: Effectiveness [eureka.patsnap.com]
- 5. slideserve.com [slideserve.com]
- 6. Halogenation of Alkanes | Mechanism, Reaction Steps & Products [allen.in]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 20.6 Reactions of Alkanes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. youtube.com [youtube.com]
- 15. quora.com [quora.com]
- 16. Complete and Incomplete Combustion of Hydrocarbons Explained [vedantu.com]
- 17. Organic Chemistry : 3 reactions of alkanes SUMMARY - Hannah Education & Technology- Small Steps, Good Grades Secondary Science Program [learn.hannahtuition.com]
- 18. savemyexams.com [savemyexams.com]
- 19. m.youtube.com [m.youtube.com]
- 20. byjus.com [byjus.com]
- 21. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]
- 22. Pyrolysis of Alkanes: Thermal Cracking, Mechanism, Types, Products & Industrial Importance [allen.in]
- 23. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]
- 24. m.youtube.com [m.youtube.com]
- 25. Notes on Mechanism of Free Radical Halogenation of Alkanes [unacademy.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. organicchemistrytutor.com [organicchemistrytutor.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Alkane metathesis - Wikipedia [en.wikipedia.org]
- 31. pubs.acs.org [pubs.acs.org]
- 32. Alkane metathesis [chem.rutgers.edu]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Catalytic alkane metathesis by tandem alkane dehydrogenation-olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. BJOC - Recent advances in C(sp3)–H bond functionalization via metal–carbene insertions [beilstein-journals.org]
- 36. Catalytic alkane C–H functionalization by carbene insertion into unactivated C(sp3)–H bonds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 37. Methane functionalization - Wikipedia [en.wikipedia.org]
- 38. researchgate.net [researchgate.net]
- 39. Alkane C–H activation and functionalization with homogeneous transition metal catalysts: a century of progress—a new millennium in prospect - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Gas chromatography retention time of 3,5-Diethyl-2-methylheptane
An Application Note for the Gas Chromatographic Analysis of 3,5-Diethyl-2-methylheptane
Introduction
This compound is a C12 branched alkane, a member of a class of compounds critical in petrochemical analysis, fuel characterization, and environmental monitoring. The vast number of possible structural isomers for C12 alkanes presents a significant analytical challenge, demanding high-resolution separation techniques for accurate identification and quantification. Gas chromatography (GC) is the premier method for this task, leveraging subtle differences in physicochemical properties to separate complex mixtures of hydrocarbons.
This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the principles and practices for determining the gas chromatographic retention time of this compound. Rather than providing a single retention time, which is highly dependent on specific instrumentation and conditions, this document provides a foundational understanding and a robust protocol to determine it empirically. We will explore the theoretical underpinnings of analyte retention, detail a comprehensive experimental workflow, and provide insights into method optimization and troubleshooting.
The Science of Retention: Governing Principles in Alkane Separation
The retention time (
tR
) of an analyte in a GC system is the time elapsed from injection to its detection. For non-polar compounds like this compound, separation on a non-polar stationary phase is primarily governed by boiling point and molecular structure.[1] Understanding the factors that influence retention is crucial for method development and interpretation of results.[2][3]
Key Influencing Factors:
-
Analyte Properties: The volatility of an analyte is a primary determinant of its retention time.[4] Compounds with lower boiling points spend more time in the gaseous mobile phase and thus elute earlier.[3][5] For alkanes, increased branching lowers the boiling point compared to a linear alkane of the same carbon number. This is due to reduced surface area and weaker intermolecular van der Waals forces. Therefore, branched alkanes like this compound will typically elute before n-dodecane.
-
Stationary Phase: The principle of "like dissolves like" is fundamental in GC.[6] Non-polar analytes, such as hydrocarbons, are best separated using non-polar stationary phases.[1][7] These phases interact with alkanes primarily through dispersive forces. The most common non-polar stationary phases are based on polydimethylsiloxane (PDMS).[6] The polarity and thickness of the stationary phase film directly impact retention; a thicker film leads to longer retention times due to increased interaction.[2]
-
Column Dimensions: The physical characteristics of the capillary column play a critical role:
-
Length: Longer columns provide more opportunities for interaction between the analyte and the stationary phase, resulting in longer retention times and generally better resolution.[2][3]
-
Internal Diameter (ID): Smaller ID columns offer higher efficiency and resolution but have a lower sample capacity. Retention times tend to increase with smaller diameters due to a higher surface area-to-volume ratio.[2][3]
-
-
Operational Parameters:
-
Oven Temperature: Temperature is one of the most powerful variables in GC.[4] Higher temperatures increase the vapor pressure of the analyte, reducing its interaction with the stationary phase and shortening the retention time.[2][8] For complex mixtures with a wide range of boiling points, temperature programming —a gradual increase in column temperature during the analysis—is essential to achieve good peak shape and reasonable analysis times for all components.[8][9] A general rule is that a 30°C increase in temperature can reduce retention time by half.[10]
-
Carrier Gas Flow Rate: The velocity of the mobile phase (e.g., Helium, Hydrogen) affects how quickly analytes are carried through the column. Increasing the flow rate will decrease retention times, but there is an optimal flow rate for achieving the best separation efficiency.[4] A flow rate that is too high can lead to poor resolution as analytes have insufficient time to interact with the stationary phase.[4]
-
The interplay of these factors is summarized in the diagram below.
Caption: Key factors influencing Gas Chromatography retention time.
Protocol: Determination of Retention Time
This protocol provides a robust starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890A GC or equivalent, equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Injector: Split/Splitless inlet.
-
GC Column: A non-polar column is recommended for analyzing non-polar alkanes.[11]
-
Phase: 100% Dimethylpolysiloxane (e.g., HP-5ms, DB-1, CP-Sil 5 CB).
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[11]
-
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
Reagents: this compound standard, Hexane (or other suitable solvent, HPLC grade).
-
Vials: 2 mL amber glass vials with PTFE-lined septa.
Sample Preparation
-
Prepare a stock solution of this compound at 1000 µg/mL in hexane.
-
Create a working standard by diluting the stock solution to a final concentration of 10 µg/mL in hexane.
-
Transfer the working standard to a 2 mL autosampler vial.
Recommended GC Method Parameters
The following table outlines the suggested starting parameters for the GC-FID/MS analysis. These parameters are based on standard methods for C12 alkane analysis.[11]
| Parameter | Recommended Setting | Rationale |
| Inlet | Split/Splitless | Versatile for various concentrations. A split ratio of 50:1 is a good starting point to avoid column overload. |
| Inlet Temperature | 280 °C | Ensures complete and rapid vaporization of C12 alkanes without thermal degradation.[11] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimal for a 0.25 mm ID column, balancing analysis speed and separation efficiency.[11] |
| Oven Program | A temperature program is crucial for eluting C12 alkanes with good peak shape while separating them from potential contaminants.[8] | |
| Initial Temperature | 50 °C | A low starting temperature helps focus the analytes at the head of the column. |
| Initial Hold Time | 2 min | Allows for thermal equilibration. |
| Ramp Rate | 10 °C/min | A moderate ramp rate provides a good balance between resolution and analysis time.[9] |
| Final Temperature | 250 °C | Ensures elution of the target analyte and other less volatile components. |
| Final Hold Time | 5 min | Cleans the column of any high-boiling residues before the next run. |
| Detector (FID) | ||
| Temperature | 300 °C | Must be hotter than the final oven temperature to prevent condensation. |
| H2 Flow | 30 mL/min | Typical for FID operation. |
| Air Flow | 300 mL/min | Typical for FID operation. |
| Makeup Gas (N2 or He) | 25 mL/min | Ensures efficient transfer of column effluent to the flame. |
Experimental Workflow
The process of determining the retention time follows a logical sequence from setup to data analysis.
Caption: Workflow for retention time determination.
-
System Setup: Input the method parameters from the table into the GC software.
-
Equilibration: Allow the GC oven and pressures to stabilize at the initial conditions.
-
Injection: Inject 1 µL of the prepared standard into the GC.
-
Data Acquisition: Start the analysis run and data collection.
-
Peak Identification: After the run is complete, view the resulting chromatogram. The largest peak (excluding the solvent peak at the beginning) should correspond to this compound.
-
Retention Time Determination: Integrate the identified peak and record its retention time from the data analysis software. For higher confidence, especially in complex mixtures, analysis via GC-MS can be used to confirm the peak's identity by its mass spectrum. Branched C12 alkanes show characteristic fragmentation patterns, with prominent ions at m/z 57, 71, and 85.[11][12]
Method Optimization and Troubleshooting
Minor variations in instrumentation can cause shifts in retention time.[13] The following table provides guidance on common issues and corrective actions.
| Issue | Potential Cause | Recommended Solution |
| Retention Time Shifts | 1. Carrier gas flow rate is unstable or incorrect. 2. Oven temperature profile is not reproducible. 3. Column degradation (stationary phase bleed). | 1. Check for leaks in the system. Verify carrier gas settings and ensure the gas cylinder has adequate pressure. 2. Calibrate the GC oven. 3. Trim 0.5 m from the inlet of the column.[13] |
| Poor Peak Shape (Tailing) | 1. Active sites in the inlet liner or column. 2. Column is overloaded. | 1. Deactivate the inlet liner or replace it. 2. Increase the split ratio or inject a more dilute standard. |
| Poor Resolution | 1. Oven ramp rate is too fast. 2. Carrier gas flow rate is too high. | 1. Decrease the oven ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation between closely eluting compounds.[11] 2. Optimize the flow rate to the column's ideal velocity. |
Conclusion
Determining the retention time of this compound is a systematic process grounded in the fundamental principles of gas chromatography. By utilizing a non-polar stationary phase and a well-defined temperature program, a reproducible and accurate retention time can be established. The protocol and parameters provided here serve as a comprehensive starting point for analysis. Researchers should adapt and optimize this method based on their specific instrumentation and analytical goals, using the troubleshooting guide to address any challenges that may arise. For unambiguous identification, especially in complex matrices, coupling GC with mass spectrometry and using relative retention indices (e.g., Kovats indices) is highly recommended.[14]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Video: Gas Chromatography: Types of Columns and Stationary Phases [jove.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. GCMS Section 6.9.2 [people.whitman.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
Application Note: 3,5-Diethyl-2-methylheptane as a High-Performance Internal Standard for GC-MS Analysis of Volatile Hydrocarbons
Abstract
This application note presents a comprehensive guide to the utilization of 3,5-Diethyl-2-methylheptane (a C12 branched alkane) as an internal standard (IS) for the quantitative analysis of volatile and semi-volatile hydrocarbons by Gas Chromatography-Mass Spectrometry (GC-MS). We provide detailed protocols for standard preparation, sample fortification, and GC-MS method parameters. The rationale for selecting this standard is discussed, focusing on its unique structural properties that ensure chromatographic resolution and characteristic mass spectral fragmentation, making it an ideal choice for complex matrices such as petroleum products and environmental samples. This guide is intended for researchers, analytical chemists, and quality control professionals seeking to enhance the accuracy, precision, and reliability of their hydrocarbon analyses.
Introduction: The Rationale for a Branched C12 Alkane Standard
Quantitative analysis by GC-MS is susceptible to variations in sample preparation, injection volume, and instrument response. The internal standard method is a powerful technique to correct for these potential errors, ensuring high data fidelity.[1] An ideal internal standard should be chemically similar to the analytes of interest, not naturally present in the samples, and chromatographically resolved from all other components.[1]
For the analysis of complex hydrocarbon mixtures, such as those found in gasoline, diesel fuel, or environmental contaminants, this compound offers distinct advantages:
-
Chemical Similarity: As a C12 alkane, it behaves similarly to many volatile organic compounds (VOCs) and components of petroleum distillates during extraction and chromatographic separation.
-
Structural Uniqueness: Its specific branching pattern results in a retention time that is unlikely to overlap with common straight-chain or less-branched alkanes found in samples. Highly branched isomers typically have lower boiling points and elute earlier than their straight-chain counterparts on non-polar columns.[2]
-
Mass Spectral Signature: Electron ionization (EI) of branched alkanes produces predictable and characteristic fragmentation patterns, allowing for easy identification and quantification without interfering with analyte ions.[3][4]
-
Commercial Availability: While a specialty chemical, it and its isomers are documented in chemical databases, ensuring it can be sourced for analytical use.[5]
This document provides the technical foundation and step-by-step protocols for integrating this compound into routine GC-MS workflows.
Physicochemical Properties and Safety
A thorough understanding of the standard's properties is essential for its effective use and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 62198-92-9 | NIST[6] |
| Molecular Formula | C₁₂H₂₆ | NIST[6] |
| Molecular Weight | 170.33 g/mol | PubChem[5] |
| Boiling Point | Estimated ~200-210 °C | Inferred from similar isomers |
| Structure | PubChem[5] | |
| Safety | Handle in a fume hood, wear appropriate personal protective equipment (PPE). Flammable liquid. | General alkane safety |
Predicted Mass Spectrum and Retention Behavior
Mass Spectral Fragmentation
Under standard Electron Ionization (70 eV), branched alkanes fragment preferentially at the branching points to form the most stable carbocations (tertiary > secondary > primary).[3][4][7] The molecular ion (M⁺) peak at m/z 170 is expected to be of very low abundance or absent.[8]
Predicted Fragmentation for this compound:
-
Cleavage at C5: Loss of a propyl group (-C₃H₇, 43 Da) or an ethyl group (-C₂H₅, 29 Da).
-
Cleavage at C3: Loss of an ethyl group (-C₂H₅, 29 Da).
-
Cleavage at C2: Loss of an isobutyl group (-C₄H₉, 57 Da).
The resulting mass spectrum will be a composite of these fragmentation events, leading to a characteristic pattern. Key diagnostic ions for quantification should be chosen from the most abundant and unique fragments to avoid matrix interference.
| Predicted m/z | Identity | Notes |
| 141 | [M-C₂H₅]⁺ | Loss of an ethyl group. Likely a prominent ion. |
| 127 | [M-C₃H₇]⁺ | Loss of a propyl group. |
| 113 | [M-C₄H₉]⁺ | Loss of a butyl group. |
| 57 | [C₄H₉]⁺ | Butyl cation, often a base peak for alkanes.[8] |
| 43 | [C₃H₇]⁺ | Propyl cation. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
Gas Chromatographic Retention
Retention time is best standardized using the Kovats Retention Index (RI), which normalizes the elution time of a compound to that of adjacent n-alkanes.[9][10] For a structurally similar isomer, 3,5-diethyl-3-methylheptane, the experimental RI on a standard non-polar column is 1112.4.[11] Therefore, this compound is expected to have an RI in a similar range, eluting between n-undecane (RI 1100) and n-dodecane (RI 1200). This places it in an ideal window for analyzing gasoline-range organics (C6-C12).
Experimental Protocols
Preparation of Standard Solutions
Objective: To prepare accurate stock and working solutions of the internal standard.
Materials:
-
This compound (≥98% purity)
-
Methanol or Hexane (GC-MS grade)
-
Class A volumetric flasks (10 mL, 100 mL)
-
Calibrated micropipettes
Protocol:
-
Primary Stock Solution (IS Stock, ~1000 µg/mL): a. Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. b. Record the exact weight. c. Dissolve and dilute to the mark with GC-MS grade methanol or hexane. d. Calculate the precise concentration in µg/mL. e. Store at 4°C in an amber vial with a PTFE-lined cap.
-
Working Internal Standard Solution (IS Working, 25 µg/mL): a. Pipette 2.5 mL of the IS Stock solution into a 100 mL volumetric flask. b. Dilute to the mark with the same solvent. c. This solution will be used to spike all calibration standards, blanks, and samples.
Sample Preparation and Fortification
Objective: To incorporate the internal standard into the sample prior to extraction or analysis to correct for procedural losses.
The choice of sample preparation depends on the matrix. Below are protocols for common applications.
A. Liquid Samples (e.g., Water, Liquid Fuels):
-
Pipette a known volume or weight of the sample (e.g., 5 mL of water or 1 g of fuel diluted in solvent) into a vial.
-
Add a precise volume of the IS Working Solution (e.g., 10 µL for a final concentration of 50 ng/mL in a 5 mL sample).
-
For aqueous samples, proceed with extraction (e.g., liquid-liquid extraction with dichloromethane or purge-and-trap). For fuel samples, dilute further as needed before injection.[12][13]
B. Solid Samples (e.g., Soil, Sediment):
-
Weigh a known amount of the sample (e.g., 5 g) into an extraction vessel.
-
Add a precise volume of the IS Working Solution (e.g., 10 µL) directly onto the soil.
-
Immediately add the extraction solvent (e.g., 10 mL of a 1:1 acetone/hexane mixture) and proceed with the chosen extraction method (e.g., sonication, Soxhlet).[14][15]
Caption: Experimental workflow from preparation to quantification.
GC-MS Instrumentation and Method
Objective: To achieve chromatographic separation and mass spectrometric detection of target analytes and the internal standard.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides robust and reproducible performance. |
| MS System | Agilent 5977 MSD or equivalent | Offers high sensitivity for trace analysis. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column | Excellent for general hydrocarbon separation based on boiling point. |
| Carrier Gas | Helium, constant flow @ 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet | Split/Splitless, 250°C | Prevents discrimination of volatile compounds. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | 40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Provides good separation for C6-C20+ hydrocarbons. |
| MS Source | 230°C | Standard temperature for EI source. |
| MS Quad | 150°C | Standard temperature for quadrupole. |
| Acquisition | Full Scan (m/z 35-400) or Selected Ion Monitoring (SIM) | Scan mode for screening, SIM for target analysis and improved sensitivity. |
| Quant Ions (IS) | Primary: 141, Secondary: 57, 113 | Use abundant and specific ions for quantification. |
Data Analysis and Quality Control
Calibration
-
Prepare a series of calibration standards (e.g., 5 levels) spanning the expected concentration range of the analytes.
-
Spike each calibration standard with the same, constant concentration of the IS Working Solution .
-
Analyze the standards using the established GC-MS method.
-
For each analyte, calculate the Response Factor (RF) relative to the internal standard.
-
Plot a calibration curve of (Analyte Area / IS Area) vs. Analyte Concentration. The curve should have a correlation coefficient (r²) of ≥0.995.
Caption: How an internal standard corrects for analytical variability.
Quality Control
-
Internal Standard Response: Monitor the absolute peak area of this compound in all samples and standards. A significant deviation (e.g., >30%) in a sample compared to the calibration standards may indicate a matrix effect or extraction problem.
-
Method Blanks: Analyze a solvent blank and a matrix blank with each batch to ensure no contamination of the analytes or the internal standard.
-
Laboratory Control Sample (LCS): Analyze a clean matrix spiked with known concentrations of analytes and the internal standard to verify method accuracy.
Conclusion
This compound is a robust and reliable internal standard for the GC-MS quantification of volatile and semi-volatile hydrocarbons. Its unique branched structure provides excellent chromatographic resolution from common sample components, while its predictable mass spectral fragmentation allows for clear identification and quantification. By implementing the protocols outlined in this application note, analytical laboratories can significantly improve the accuracy, precision, and overall quality of their hydrocarbon analysis data, ensuring compliance with regulatory requirements and confidence in reported results.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 8. whitman.edu [whitman.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. phytochemia.com [phytochemia.com]
- 11. 3-Methyl, 3,5-diethyl, heptane | C12H26 | CID 526432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. environment.govt.nz [environment.govt.nz]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. agilent.com [agilent.com]
- 15. nepc.gov.au [nepc.gov.au]
Application Notes and Protocols for Fuel Combustion Studies of 3,5-Diethyl-2-methylheptane
Introduction: The Significance of Branched Alkanes in Modern Fuels
The combustion characteristics of fuel components are critical to the design and efficiency of internal combustion engines. While straight-chain alkanes are energy-dense, their tendency to autoignite under compression leads to engine "knocking," a phenomenon that reduces power and can cause engine damage.[1][2][3] Branched alkanes, such as 3,5-diethyl-2-methylheptane, exhibit a higher resistance to knocking, making them desirable components in gasoline formulations.[1][4] Their molecular structure, with its tertiary and quaternary carbon centers, influences the stability of the radical species formed during the initial stages of oxidation, thereby delaying autoignition and allowing for more controlled combustion.[1] Understanding the fundamental combustion chemistry of highly branched alkanes like this compound is paramount for developing predictive models for the next generation of high-efficiency, low-emission engines.
These application notes provide a comprehensive guide for researchers and scientists to investigate the combustion behavior of this compound. The protocols detailed herein are grounded in established experimental methodologies for studying fuel oxidation and ignition, providing a robust framework for data acquisition and kinetic model validation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a fuel candidate is the foundation of any combustion study. This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[5][6] Its structure, characterized by a heptane backbone with ethyl groups at the 3 and 5 positions and a methyl group at the 2 position, results in a high degree of branching.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | --INVALID-LINK--[6] |
| Molecular Weight | 170.34 g/mol | --INVALID-LINK--[6] |
| IUPAC Name | This compound | --INVALID-LINK--[6] |
| CAS Number | 62198-92-9 | --INVALID-LINK--[6] |
As a branched alkane, this compound is expected to have a lower boiling point than its straight-chain isomer, n-dodecane, due to reduced van der Waals forces.[2] This higher volatility is an important consideration in fuel mixture preparation and engine performance.
Experimental Methodologies for Combustion Analysis
The study of fuel combustion chemistry often involves a suite of experimental techniques that allow for the investigation of ignition delay times, species concentration profiles, and flame propagation characteristics under a wide range of conditions. The following protocols are adapted from established methods for studying large alkanes and are tailored for the investigation of this compound.
Ignition Delay Time Measurement using a Shock Tube
Shock tubes are ideal for studying high-temperature autoignition chemistry.[7][8][9] A shock wave rapidly heats and pressurizes a fuel/oxidizer mixture, and the time to ignition is measured.
Protocol for Shock Tube Ignition Delay Measurement:
-
Mixture Preparation:
-
Prepare a gaseous mixture of this compound, an oxidizer (typically synthetic air: 21% O₂ in N₂), and a diluent (e.g., Argon) in a high-pressure mixing vessel.
-
The equivalence ratio (Φ) of the mixture should be systematically varied (e.g., Φ = 0.5, 1.0, 2.0) to study fuel-lean, stoichiometric, and fuel-rich conditions.
-
The fuel concentration should be kept low (typically <1%) to ensure the mixture remains in the gas phase and to minimize the impact of the exothermicity on the post-shock conditions.
-
-
Shock Tube Operation:
-
Evacuate the driven section of the shock tube to a high vacuum (<10⁻⁵ Torr).
-
Introduce the prepared fuel mixture into the driven section to a specified initial pressure (P₁).
-
Pressurize the driver section with a high-pressure driver gas (e.g., Helium) until the diaphragm ruptures, generating a shock wave.
-
-
Data Acquisition:
-
Monitor the pressure and emission from excited radical species (e.g., OH* at 308 nm or CH* at 431 nm) at the end wall of the shock tube using pressure transducers and photomultiplier tubes with appropriate optical filters.[10]
-
The ignition delay time (τ) is defined as the time interval between the arrival of the reflected shock wave at the end wall and the sharp increase in pressure or light emission, indicating the onset of ignition.[10]
-
-
Data Analysis:
-
Calculate the post-reflected shock temperature (T₅) and pressure (P₅) using the measured shock velocity and the initial conditions (T₁, P₁) with standard one-dimensional shock relations.
-
Plot the logarithm of the ignition delay time versus the inverse of the post-shock temperature to obtain an Arrhenius-type plot, which can be used to derive the overall activation energy of the ignition process.
-
Caption: Workflow for shock tube ignition delay measurements.
Low-to-Intermediate Temperature Oxidation in a Rapid Compression Machine
Rapid compression machines (RCMs) are used to study autoignition chemistry at lower temperatures and longer timescales, which are relevant to advanced combustion concepts like Homogeneous Charge Compression Ignition (HCCI).[11][12][13][14]
Protocol for RCM Oxidation Studies:
-
Mixture Preparation:
-
Prepare the fuel/air/diluent mixture as described for the shock tube experiments. The use of a heated mixing vessel may be necessary to ensure complete vaporization of this compound.
-
-
RCM Operation:
-
Heat the combustion chamber of the RCM to the desired initial temperature (T₀).
-
Introduce the premixed gas into the chamber.
-
Rapidly compress the mixture to a target pressure (P_c) and temperature (T_c) at the end of compression.[12]
-
-
Data Acquisition:
-
Record the pressure inside the combustion chamber as a function of time. The ignition delay is determined from the pressure trace, often defined as the time from the end of compression to the maximum rate of pressure rise.[12]
-
For speciation studies, a fast sampling system can be coupled to the RCM to extract gas samples at different time points during the ignition delay for analysis by gas chromatography-mass spectrometry (GC-MS).[12]
-
-
Data Analysis:
-
Analyze the pressure trace to determine the ignition delay time.
-
Analyze the GC-MS data to identify and quantify the stable intermediate species formed during the low-temperature oxidation of this compound. This data is crucial for validating the low-temperature chemical kinetic mechanisms.
-
Caption: Workflow for RCM oxidation and speciation studies.
Species Profiling in a Jet-Stirred Reactor
Jet-stirred reactors (JSRs) are well-suited for studying the oxidation of fuels over a wide range of temperatures at constant pressure, providing valuable data on the evolution of stable intermediate species.[15][16][17][18]
Protocol for JSR Species Profiling:
-
Experimental Setup:
-
A spherical or cylindrical fused-silica reactor is placed in a temperature-controlled oven.[18]
-
Reactant gases (this compound, O₂, N₂) are preheated and introduced into the reactor through nozzles, creating a well-stirred environment.
-
-
Experimental Procedure:
-
Set the reactor pressure (typically 1-10 atm) and residence time (typically 0.5-2 s).
-
Vary the reactor temperature over the range of interest (e.g., 500 K to 1200 K) in discrete steps.
-
At each temperature, allow the system to reach a steady state.
-
-
Sampling and Analysis:
-
Extract a continuous sample of the reacting mixture from the reactor through a low-pressure sonic probe.
-
Analyze the sample using online techniques such as Fourier-transform infrared (FTIR) spectroscopy for major species and gas chromatography (GC) for a detailed separation and quantification of hydrocarbons and oxygenated intermediates.[16]
-
-
Data Interpretation:
-
Plot the mole fractions of the reactant, major products (CO, CO₂, H₂O), and intermediate species as a function of temperature.
-
This data provides a comprehensive picture of the reaction pathways and can be directly compared with the predictions of detailed chemical kinetic models.
-
Expected Outcomes and Data Interpretation
The combustion of large branched alkanes like this compound is characterized by complex, multi-stage oxidation chemistry. At low temperatures, the reaction is dominated by the formation of alkylperoxy and hydroperoxyalkyl radicals, leading to chain-branching pathways that produce highly oxygenated molecules.[19] As the temperature increases, a negative temperature coefficient (NTC) region is often observed, where the overall reaction rate decreases due to the competition between chain-branching and chain-propagating reactions. At higher temperatures, pyrolysis of the fuel molecule becomes dominant, leading to the formation of smaller alkenes and a different set of ignition pathways.
The experimental data obtained from the protocols described above will provide a comprehensive dataset for the validation of detailed chemical kinetic models for this compound. The ignition delay times from shock tube and RCM experiments will constrain the overall reactivity of the model, while the species profiles from the JSR will provide detailed targets for the validation of the underlying reaction pathways.
References
- 1. ftloscience.com [ftloscience.com]
- 2. scienceskool.co.uk [scienceskool.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buy this compound | 62198-92-9 [smolecule.com]
- 6. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Shock tube measurements of branched alkane ignition times and OH concentration time histories | Hanson Research Group [hanson.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Chemical Kinetics Investigation Using Rapid Compression Machines | Combustion Diagnostics Laboratory [combdiaglab.engr.uconn.edu]
- 12. hgd.rwth-aachen.de [hgd.rwth-aachen.de]
- 13. Rapid compression machine - Wikipedia [en.wikipedia.org]
- 14. Rapid compression machine [combustionlab.com.cn]
- 15. [PDF] Experimental investigation of the low temperature oxidation of the five isomers of hexane. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Efficient alkane oxidation under combustion engine and atmospheric conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Branched Alkanes in Preventing Engine Knock
Introduction: The Phenomenon of Engine Knock
In the realm of internal combustion engines, optimal performance is achieved through a precisely controlled combustion process. This process begins with the intake of an air-fuel mixture, followed by compression by the piston. At a critical moment, a spark plug ignites this mixture, leading to a smooth and controlled expansion of gases that drives the piston down, generating power. However, under certain conditions, a detrimental phenomenon known as "engine knock" or "detonation" can occur.[1][2][3] Engine knock is the premature and uncontrolled combustion of the air-fuel mixture, happening outside the normal flame front initiated by the spark plug.[3] This uncontrolled explosion creates a shockwave within the cylinder, resulting in a characteristic metallic "pinging" sound.[3] Beyond the audible noise, engine knock can lead to a loss of power, reduced fuel efficiency, and, in severe cases, catastrophic engine damage.[4][5]
The propensity of a fuel to resist knocking is quantified by its octane rating.[2][6] This rating is determined by comparing the fuel's anti-knock properties to those of two reference hydrocarbons: iso-octane (2,2,4-trimethylpentane), a highly branched alkane with excellent anti-knock characteristics, is assigned an octane rating of 100.[6] Conversely, n-heptane, a straight-chain alkane with very poor anti-knock properties, is assigned an octane rating of 0.[6] This application note will delve into the molecular basis for the superior anti-knock properties of branched alkanes and provide detailed protocols for their evaluation.
Mechanistic Insights: Why Branching Matters
The key to understanding the anti-knock properties of branched alkanes lies in the chemical kinetics of combustion, specifically the stability of the radical intermediates formed during the process.[7][8] The combustion of alkanes proceeds through a free-radical chain reaction. In the high-temperature, high-pressure environment of an engine cylinder, fuel molecules break down into highly reactive radical species.
Straight-chain alkanes, like n-heptane, tend to form primary and secondary radicals. These radicals are relatively unstable and highly reactive, leading to a rapid, uncontrolled chain reaction that results in explosive combustion, or knock.[9]
In contrast, branched alkanes, such as iso-octane, preferentially form more stable tertiary radicals.[7] The increased stability of these radicals is due to hyperconjugation and steric effects. This enhanced stability slows down the rate of the chain reaction, allowing for a more controlled and even combustion process initiated by the spark plug.[9][10] This controlled burn prevents the spontaneous ignition of the end gas, thus mitigating engine knock.
The following diagram illustrates the fundamental difference in the initial radical formation and subsequent reaction pathways for straight-chain and branched alkanes.
Caption: Combustion pathways of straight-chain vs. branched alkanes.
Quantitative Analysis: Octane Numbers of Alkane Isomers
The structural differences between straight-chain and branched alkanes have a profound and measurable impact on their octane ratings. The following table provides a comparative overview of the Research Octane Number (RON) for various C8 alkane isomers, highlighting the significant increase in knock resistance with increased branching.
| Alkane Isomer | Structure | Research Octane Number (RON) |
| n-Octane | Straight-chain | -20[10] |
| 2-Methylheptane | Branched | 23 |
| 3-Methylheptane | Branched | 35 |
| 2,5-Dimethylhexane | Branched | 55 |
| 2,4-Dimethylhexane | Branched | 65 |
| 2,2,4-Trimethylpentane (Iso-octane) | Highly Branched | 100[10] |
Note: Octane numbers for some isomers are approximate and can vary slightly depending on the source.
Experimental Protocols: Determination of Octane Number
The standardized methods for determining the octane rating of a fuel are the Research Octane Number (RON) and the Motor Octane Number (MON). These tests are performed using a specialized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[9][11][12]
ASTM D2699: Research Octane Number (RON)
The RON test simulates low-speed, mild driving conditions, such as city driving.[13][14]
Protocol:
-
Engine Preparation: The CFR engine is calibrated and brought to standard operating conditions as specified in ASTM D2699.[13] This includes an engine speed of 600 rpm and a controlled intake air temperature.[13][15]
-
Sample Introduction: The fuel sample to be tested is introduced into the engine's carburetor.
-
Knock Intensity Measurement: The compression ratio of the engine is adjusted until a standard level of knock intensity is observed. This is typically measured using a knock sensor.
-
Reference Fuel Bracketing: The test sample is then bracketed by two primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers, one that produces a slightly higher knock intensity and one that produces a slightly lower knock intensity than the sample.
-
RON Determination: The RON of the sample is determined by interpolating between the octane numbers of the two bracketing reference fuels.[13]
ASTM D2700: Motor Octane Number (MON)
The MON test simulates more severe, high-speed, and high-load driving conditions.[16][17]
Protocol:
-
Engine Preparation: The CFR engine is prepared according to ASTM D2700 specifications.[6][18] This involves a higher engine speed of 900 rpm and a higher intake mixture temperature compared to the RON test.[2]
-
Sample Introduction and Knock Measurement: Similar to the RON test, the fuel sample is introduced, and the compression ratio is adjusted to achieve a standard knock intensity.
-
Reference Fuel Bracketing and MON Determination: The sample is bracketed with primary reference fuels, and the MON is determined through interpolation.[19]
The following diagram outlines the general workflow for octane number determination using a CFR engine.
Caption: General workflow for RON/MON determination.
Conclusion
The molecular structure of alkanes plays a critical role in their performance as fuels in spark-ignition engines. The inherent stability of tertiary radicals formed from branched alkanes leads to a more controlled combustion process, thereby preventing engine knock. This fundamental principle is the basis for the octane rating system and underscores the importance of fuel chemistry in engine design and performance. The standardized ASTM protocols for RON and MON determination provide a robust framework for quantifying the anti-knock properties of fuels, enabling the development of high-performance and efficient engines.
References
- 1. n-Heptane, Detailed Mechanism Version 2 | Combustion [combustion.llnl.gov]
- 2. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 3. iso-Octane, Version 2 | Combustion [combustion.llnl.gov]
- 4. The engine knock analysis – An overview [ideas.repec.org]
- 5. researchgate.net [researchgate.net]
- 6. ASTM D2700 - eralytics [eralytics.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. CFR Engines Inc., USA – official distributor [soctrade.ua]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. combustion-engines.eu [combustion-engines.eu]
- 12. Cooperative Fuel Research engine (CFR engine) | Dictionary | Kubota Engine Discovery [discovery.engine.kubota.com]
- 13. matestlabs.com [matestlabs.com]
- 14. ASTM D2699 RON Test Method [sh-sinpar.com]
- 15. ASTM D2699 - eralytics [eralytics.com]
- 16. matestlabs.com [matestlabs.com]
- 17. ASTM D2700 MON Test Method [sh-sinpar.com]
- 18. ASTM D2700 MON Octane Engine Calibration/Standardization [sh-sinpar.com]
- 19. store.astm.org [store.astm.org]
Synthesis of 3,5-Diethyl-2-methylheptane via Grignard reaction
An Application Note on the Synthesis of 3,5-Diethyl-2-methylheptane via Grignard Reaction
Abstract
This application note provides a comprehensive protocol for the synthesis of the highly branched alkane, this compound. The described methodology leverages the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] The strategy involves the preparation of a secondary Grignard reagent, (2-methyl-3-pentyl)magnesium bromide, followed by its coupling with a primary alkyl halide, 1-bromo-2-ethylbutane. This guide is designed for researchers and organic chemists, offering detailed procedures, mechanistic insights, and expert commentary on process optimization and troubleshooting.
Introduction and Scientific Principle
Branched alkanes are fundamental structures in organic chemistry and serve as important components in fuels, lubricants, and as building blocks in the synthesis of more complex molecules. The Grignard reaction, discovered by Victor Grignard, provides an exceptionally versatile method for constructing carbon skeletons.[3] Typically, Grignard reagents are reacted with carbonyl compounds or epoxides.[4][5] However, their application can be extended to coupling reactions with alkyl halides.
This protocol details a less common but effective application: the coupling of a Grignard reagent with a second alkyl halide to form a new alkane. While this approach can be challenged by side reactions, careful control of reaction conditions allows for the targeted synthesis of complex structures like this compound.[6]
The carbon-magnesium bond in a Grignard reagent is highly polarized, rendering the carbon atom strongly nucleophilic and basic.[7][8] This nucleophilic carbon attacks the electrophilic carbon of the primary alkyl halide, displacing the bromide leaving group to form the desired C-C bond.
Overall Reaction Scheme:
-
Grignard Reagent Formation: CH3CH(CH3)CH(Br)CH2CH3 + Mg --(anhydrous ether)--> CH3CH(CH3)CH(MgBr)CH2CH3
-
Coupling Reaction: CH3CH(CH3)CH(MgBr)CH2CH3 + BrCH2CH(CH2CH3)CH2CH3 --> this compound + MgBr2
Mechanistic Pathway and Rationale
The synthesis is a two-stage, one-pot process. The first stage is the formation of the Grignard reagent, an oxidative insertion of magnesium into the carbon-halogen bond.[9] The second stage is the nucleophilic substitution on the primary alkyl halide. With a secondary Grignard reagent, the mechanism may involve single electron transfer (SET) processes rather than a pure Sₙ2 pathway.[10]
Caption: Overall synthetic pathway for this compound.
Detailed Experimental Protocol
Materials and Reagents
Strictly anhydrous conditions are paramount for the success of this reaction. All glassware must be oven- or flame-dried immediately before use, and the apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).[11][12]
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.110 | 1.10 |
| Iodine | I₂ | 253.81 | 1 crystal | cat. | cat. |
| 3-bromo-2-methylpentane | C₆H₁₃Br | 165.07 | 16.51 g | 0.100 | 1.00 |
| 1-bromo-2-ethylbutane | C₆H₁₃Br | 165.07 | 16.51 g | 0.100 | 1.00 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 250 mL | - | - |
| 1 M Hydrochloric Acid | HCl | 36.46 | ~100 mL | - | - |
| Saturated NaCl (Brine) | NaCl | 58.44 | ~50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |
Step-by-Step Procedure
Part A: Preparation of (2-methyl-3-pentyl)magnesium bromide
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or inert gas inlet), and a 125 mL pressure-equalizing dropping funnel. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Reagent Charging: To the flask, add the magnesium turnings (2.67 g).
-
Initiation: Add a single crystal of iodine to the flask. The purple vapor indicates its sublimation and helps activate the magnesium surface.[9]
-
Grignard Formation: In the dropping funnel, prepare a solution of 3-bromo-2-methylpentane (16.51 g) in 50 mL of anhydrous diethyl ether. Add approximately 10 mL of this solution to the magnesium turnings.
-
Observe Initiation: The reaction should initiate within a few minutes, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray. If the reaction does not start, gently warm the flask with a heating mantle.
-
Controlled Addition: Once the reaction is initiated and self-sustaining, add the remaining alkyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Complete Formation: After the addition is complete, reflux the mixture gently using a heating mantle for an additional 30-45 minutes to ensure all the magnesium has reacted. The final solution should be a dark gray to brown color. Cool the flask to room temperature.
Part B: Coupling with 1-bromo-2-ethylbutane
-
Prepare for Coupling: In the dropping funnel, prepare a solution of 1-bromo-2-ethylbutane (16.51 g) in 50 mL of anhydrous diethyl ether.
-
Cooling: Cool the prepared Grignard reagent in the flask to 0 °C using an ice-water bath.
-
Slow Addition: Add the 1-bromo-2-ethylbutane solution dropwise from the funnel to the cooled, stirring Grignard reagent over approximately 1 hour. Controlling the rate of addition is crucial to minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, reflux the mixture for 1-2 hours to drive the coupling reaction to completion.
Part C: Workup and Isolation
-
Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, add 100 mL of 1 M HCl dropwise to quench any unreacted Grignard reagent and dissolve the magnesium salts.
-
Phase Separation: Transfer the mixture to a separatory funnel. The desired product will be in the upper ether layer. Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of saturated NaCl (brine) solution.
-
Drying: Transfer the ether layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the diethyl ether using a rotary evaporator. The remaining liquid is the crude product.
Purification and Characterization
-
Purification: The crude product will contain the target alkane along with higher-boiling side products from self-coupling. Purify the this compound (boiling point ~190-200 °C) via fractional distillation.[13] For compounds with boiling points above 150 °C, vacuum distillation is often preferred to prevent decomposition.[14]
-
Characterization: The identity and purity of the final product should be confirmed by:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight (170.33 g/mol ).[15]
-
¹H and ¹³C NMR Spectroscopy: To confirm the specific branched structure of this compound.
-
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Expertise & Trustworthiness: A Scientist's Perspective
Ensuring Success: The "Why" Behind the Steps
-
Causality of Anhydrous Conditions: Grignard reagents are potent bases, readily protonated by water or other protic sources.[8][16][17] This "kills" the nucleophile, converting it into a simple alkane and halting the desired C-C bond formation. Every step, from flame-drying glassware to using anhydrous solvents, is a critical control measure to maximize yield.
-
Rationale for Slow Addition: The coupling reaction competes with side reactions, primarily Wurtz-type self-coupling (e.g., two molecules of the Grignard reagent coupling).[6] Adding the second alkyl halide slowly to a cooled solution maintains its low concentration relative to the Grignard reagent, favoring the desired cross-coupling reaction over self-coupling.
-
The Role of Iodine: Magnesium metal is passivated by a thin layer of magnesium oxide on its surface, which prevents it from reacting.[11] Iodine acts as a chemical and physical activator. It chemically reacts with the oxide layer and physically etches the surface, exposing fresh, reactive magnesium to initiate the reaction.
Self-Validating Protocol & Troubleshooting
This protocol is designed to be self-validating through clear observational checkpoints:
-
Validation Point 1 (Initiation): A successful initiation is visually confirmed by the fading of the iodine color and spontaneous, gentle boiling of the ether.
-
Troubleshooting: If initiation fails, add one drop of 1,2-dibromoethane or sonicate the flask for a few minutes. As a last resort, a small amount of pre-formed Grignard reagent from a previous successful batch can be added.
-
-
Validation Point 2 (Workup): After quenching with acid, two clear, distinct layers should form. A clean separation is indicative of a successful quench and breakdown of the magnesium salt emulsions.
-
Troubleshooting: If an emulsion forms at the interface, add more ether or brine and swirl gently. Stubborn emulsions may require filtration through a pad of Celite.
-
-
Validation Point 3 (Crude Analysis): A preliminary GC-MS analysis of the crude product before distillation can confirm the presence of the desired product (m/z = 170) and give an indication of the side-product profile, allowing for an optimized distillation strategy.
Conclusion
The synthesis of this compound via the coupling of a Grignard reagent with an alkyl halide is a robust, albeit challenging, procedure that demonstrates the versatility of organomagnesium chemistry. By adhering to stringent anhydrous conditions and carefully controlling reaction parameters such as addition rate and temperature, researchers can successfully synthesize complex branched alkanes. This protocol provides a reliable framework and the necessary scientific rationale to guide chemists through this valuable synthetic transformation.
References
- 1. Khan Academy [khanacademy.org]
- 2. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. forums.studentdoctor.net [forums.studentdoctor.net]
- 7. leah4sci.com [leah4sci.com]
- 8. 10.6 Reactions of Alkyl Halides: Grignard Reagents - Organic Chemistry | OpenStax [openstax.org]
- 9. adichemistry.com [adichemistry.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. byjus.com [byjus.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. heptane, 3,5-diethyl-2-methyl- [webbook.nist.gov]
- 16. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 17. quora.com [quora.com]
Application Note: Comprehensive 1H and 13C NMR Analysis of 3,5-Diethyl-2-methylheptane
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of 3,5-diethyl-2-methylheptane, a branched alkane. We present a comprehensive workflow, from sample preparation to spectral interpretation, including predicted chemical shifts, multiplicities, and integration values. Furthermore, this guide explains the application of Distortionless Enhancement by Polarization Transfer (DEPT) experiments for the unambiguous assignment of carbon signals. The methodologies and theoretical explanations provided herein are designed to be a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis.
Introduction
The precise determination of molecular structure is a cornerstone of chemical research and development. For saturated hydrocarbons, particularly those with multiple chiral centers and complex branching like this compound, NMR spectroscopy offers unparalleled insight into the connectivity and stereochemistry of the molecule. Due to the subtle differences in the electronic environments of protons and carbons in alkanes, a thorough understanding of NMR principles is crucial for accurate spectral interpretation.
This guide will walk through the theoretical prediction and practical analysis of the ¹H and ¹³C NMR spectra of this compound. We will explore the factors influencing chemical shifts and spin-spin coupling, and demonstrate how advanced techniques like DEPT can simplify the process of structural assignment.
Molecular Structure of this compound
The structure of this compound (C₁₂H₂₆) contains three chiral centers at C2, C3, and C5, leading to the possibility of multiple diastereomers.[1] This structural complexity gives rise to a nuanced NMR spectrum, where subtle differences in the chemical environment of seemingly similar protons and carbons can be observed.
Caption: Numbered structure of this compound.
Part 1: ¹H NMR Spectral Analysis
The ¹H NMR spectrum of an alkane is characterized by signals in the upfield region, typically between 0.5 and 2.0 ppm.[2][3] The precise chemical shift of a proton is influenced by its local electronic environment, including the degree of substitution of the carbon to which it is attached and the proximity of other alkyl groups.
Predicted ¹H NMR Data for this compound
| Proton(s) | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Integration |
| H1, H7, H9, H11, H12 | 0.8 - 1.0 | Triplet/Doublet | 15H |
| H4, H6, H8, H10 | 1.1 - 1.5 | Multiplet | 8H |
| H2, H3, H5 | 1.5 - 1.8 | Multiplet | 3H |
Note: Due to the presence of multiple chiral centers, diastereotopicity is expected. This means that chemically equivalent protons (e.g., the two protons on a CH₂ group) can be magnetically inequivalent, leading to more complex splitting patterns than simple first-order analysis would predict. For instance, the methylene protons in the ethyl groups may appear as complex multiplets rather than simple quartets.
Causality Behind ¹H NMR Predictions
-
Chemical Shift: Protons on methyl (CH₃) groups are generally the most shielded and appear at the lowest chemical shifts.[2][3] Methylene (CH₂) and methine (CH) protons are progressively less shielded and appear at higher chemical shifts.[2][3] The proximity to multiple alkyl substituents further deshields the methine protons (H2, H3, H5).
-
Integration: The area under each signal is directly proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting): The splitting of a proton signal is determined by the number of adjacent, non-equivalent protons (n) and follows the n+1 rule for simple cases. However, in a complex molecule like this compound, overlapping signals and second-order coupling effects will likely result in complex multiplets that are difficult to resolve at lower magnetic field strengths.
Part 2: ¹³C NMR and DEPT Spectral Analysis
The ¹³C NMR spectrum provides direct information about the carbon skeleton of a molecule. For alkanes, carbon signals typically appear in the range of 10-60 ppm.[4][5][6] The chemical shift is influenced by the number of attached alkyl groups (α, β, and γ effects).
Predicted ¹³C NMR and DEPT Data for this compound
| Carbon | Predicted ¹³C Shift (δ, ppm) | DEPT-90 | DEPT-135 |
| C1, C7, C9, C11, C12 | 10 - 20 | No peak | Positive |
| C4, C6, C8, C10 | 20 - 35 | No peak | Negative |
| C2, C3, C5 | 30 - 45 | Positive | Positive |
Rationale for ¹³C NMR and DEPT Predictions
-
¹³C Chemical Shifts: Methyl carbons (CH₃) are the most shielded and appear at the lowest chemical shifts.[4][5] Methylene (CH₂) and methine (CH) carbons are progressively deshielded.[4][5] The degree of branching significantly affects the chemical shifts.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for determining the number of hydrogens attached to each carbon.[7][8][9]
By comparing the standard broadband-decoupled ¹³C spectrum with the DEPT-90 and DEPT-135 spectra, an unambiguous assignment of each carbon signal can be achieved.
Part 3: Experimental Protocols
The quality of NMR data is highly dependent on proper sample preparation and the selection of appropriate acquisition parameters.
NMR Sample Preparation Protocol
A well-prepared sample is crucial for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[12][13]
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like alkanes.[12][14]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[12][15] Gently swirl the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[14][16] To remove any particulate matter, a small piece of cotton or glass wool can be placed in the pipette to act as a filter.[14][16]
-
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for accurate chemical shift calibration.[12][14]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Final Checks: Ensure the sample is at room temperature and the exterior of the NMR tube is clean before inserting it into the spectrometer.[16]
NMR Data Acquisition Workflow
Caption: Workflow for NMR analysis.
Recommended Spectrometer Parameters
| Parameter | ¹H NMR | ¹³C NMR | DEPT-135 | DEPT-90 |
| Pulse Program | zg30 | zgpg30 | dept135 | dept90 |
| Solvent | CDCl₃ | CDCl₃ | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K | 298 K | 298 K |
| Number of Scans | 16 | 1024 | 256 | 256 |
| Relaxation Delay | 2.0 s | 2.0 s | 2.0 s | 2.0 s |
| Acquisition Time | 4.0 s | 1.5 s | 1.5 s | 1.5 s |
| Spectral Width | 16 ppm | 240 ppm | 240 ppm | 240 ppm |
Note: These are suggested starting parameters and may need to be optimized based on the specific instrument and sample concentration.
Conclusion
The comprehensive ¹H and ¹³C NMR analysis, augmented with DEPT experiments, provides a powerful and definitive method for the structural elucidation of complex branched alkanes like this compound. By carefully preparing the sample and selecting appropriate experimental parameters, high-quality spectra can be obtained. The systematic interpretation of chemical shifts, multiplicities, integrations, and DEPT data allows for the confident assignment of all proton and carbon signals, ultimately confirming the molecular structure. This application note serves as a practical guide for researchers and scientists engaged in the structural characterization of organic molecules.
References
- 1. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkanes | OpenOChem Learn [learn.openochem.org]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chemistryconnected.com [chemistryconnected.com]
- 6. compoundchem.com [compoundchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 13. scribd.com [scribd.com]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Mass Spectrometry Fragmentation of 3,5-Diethyl-2-methylheptane: A Guide to Structural Elucidation
An Application Note for Researchers and Scientists
Abstract
This application note provides a detailed guide to understanding the electron ionization (EI) mass spectrometry fragmentation patterns of the highly branched alkane, 3,5-Diethyl-2-methylheptane. Branched alkanes are fundamental structures in petroleum products, lubricants, and serve as scaffolds in various organic molecules. Their structural characterization is crucial, yet often complicated by the extensive fragmentation they undergo in the mass spectrometer, leading to weak or absent molecular ion peaks.[1][2] This guide explains the causal mechanisms behind the fragmentation, rooted in carbocation stability, and presents a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for empirical analysis. The content is designed for researchers, chemists, and drug development professionals who rely on mass spectrometry for molecular identification and structural elucidation.
Introduction: The Challenge of Branched Alkanes
This compound (C₁₂H₂₆, M.W. 170.33) is a saturated hydrocarbon characterized by multiple branching points. Unlike their linear counterparts, which produce predictable spectra with a decaying series of CₙH₂ₙ₊₁⁺ ions, highly branched alkanes fragment preferentially at these branch points.[2][3] This preference is governed by the fundamental principle of forming the most stable possible carbocation.[1][4] The stability follows the established order: tertiary > secondary > primary. Consequently, the molecular ion (M⁺˙), representing the intact molecule, is often energetically unstable and fragments so rapidly upon ionization that it is frequently observed with very low abundance or is entirely absent from the spectrum.[4][5] Understanding these predictable cleavage patterns is therefore paramount for deducing the original structure from its fragment ions.
The Logic of Fragmentation: Carbocation Stability Rules
Under standard 70 eV Electron Ionization (EI), a molecule is bombarded with high-energy electrons, dislodging one electron to form a radical cation (M⁺˙). For an alkane, this charge is delocalized across the σ-bond framework. The excess energy rapidly leads to bond cleavage.
The primary directive for fragmentation in branched alkanes is the formation of a stable carbocation. The key rules are:
-
Cleavage at Branch Points: C-C bonds at tertiary or quaternary carbons are the most likely to break. This cleavage allows the charge to be stabilized on the most substituted carbon atom.[4][5][6]
-
Loss of the Largest Substituent: At a given branch point, the bond cleavage that expels the largest possible alkyl group as a radical is favored.[1][5] This rule is a corollary to the first, as it typically leaves behind a highly stable, substituted carbocation.
-
Characteristic Ion Series: The resulting mass spectrum is dominated by a series of alkyl fragment ions (CₙH₂ₙ₊₁)⁺. However, unlike linear alkanes, the relative intensities of these peaks will be distorted, with specific ions corresponding to stable carbocations being exceptionally abundant.[1][2]
Applying these principles to this compound, we can predict the major fragmentation pathways. The structure has three key branch points: C2 (secondary), C3 (tertiary), and C5 (tertiary). Cleavage will preferentially occur at the tertiary centers, C3 and C5.
Figure 1: Predicted major fragmentation pathways of this compound.
Analysis of Major Predicted Fragments:
-
Cleavage α to C5: The C5 position is a tertiary carbon.
-
Loss of the propyl group (CH₂CH₂CH₃) yields a stable tertiary carbocation at m/z 127 . This is a highly favored fragmentation.
-
Loss of the larger pentyl group (the rest of the chain) would form a less substituted cation and is less favored, but cleavage can also result in the formation of a m/z 99 ion from the loss of a C₅H₁₁ radical.
-
-
Cleavage α to C3: The C3 position is another tertiary carbon.
-
Loss of the ethyl group (CH₂CH₃) results in a stable tertiary carbocation at m/z 141 .
-
Loss of the larger C₇H₁₅ radical (the rest of the chain) is also possible, leading to a fragment ion at m/z 71 .
-
-
Cleavage α to C2: The C2 position is a secondary carbon. Cleavage here is less favored than at C3 or C5 but can still occur.
-
Loss of a methyl group (•CH₃) would yield an ion at m/z 155.
-
Loss of the large C₁₀H₂₁ radical would produce a small fragment at m/z 29.
-
Based on the principle of losing the largest alkyl group and forming the most stable carbocation, the fragments at m/z 127 and m/z 99 are predicted to be among the most abundant in the spectrum.
Data Summary: Expected Key Fragment Ions
The table below summarizes the most probable fragment ions for this compound. The relative abundance is a qualitative prediction based on established fragmentation principles.
| m/z | Ion Formula | Neutral Loss | Cleavage Point | Predicted Relative Abundance |
| 170 | [C₁₂H₂₆]⁺˙ | - | Molecular Ion | Very Low / Absent |
| 141 | [C₁₀H₂₁]⁺ | •C₂H₅ (Ethyl) | C3-C4 Bond | Medium |
| 127 | [C₉H₁₉]⁺ | •C₃H₇ (Propyl) | C5-C6 Bond | High |
| 99 | [C₇H₁₅]⁺ | •C₅H₁₁ (Pentyl) | C4-C5 Bond | High / Base Peak |
| 71 | [C₅H₁₁]⁺ | •C₇H₁₅ (Heptyl) | C2-C3 Bond | Medium |
| 57 | [C₄H₉]⁺ | •C₈H₁₇ | Secondary Frag. | Medium-High |
| 43 | [C₃H₇]⁺ | •C₉H₁₉ | Secondary Frag. | Medium |
Experimental Protocol for GC-MS Analysis
This protocol outlines a self-validating methodology for acquiring a high-quality EI mass spectrum of this compound. The use of a non-polar column is essential for the proper elution of this non-polar analyte.[7][8]
Figure 2: General experimental workflow for GC-MS analysis of volatile hydrocarbons.
A. Sample Preparation
-
Solvent Selection: Use a high-purity, volatile, non-polar solvent such as n-Hexane or Dichloromethane.
-
Stock Solution: Prepare a stock solution of this compound at a concentration of 100 µg/mL (100 ppm).
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis. This prevents column overloading and detector saturation.
B. GC-MS Instrumentation and Parameters The following parameters are recommended for a standard capillary GC-MS system.
Table 1: Gas Chromatography (GC) Conditions
| Parameter | Value | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film | Non-polar stationary phase provides excellent separation for hydrocarbons.[8] |
| Injection Port | Split/Splitless | |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading for a relatively concentrated sample. |
| Injector Temp. | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Carrier Gas | Helium, Constant Flow | Inert gas, standard for GC-MS. |
| Flow Rate | 1.0 mL/min | Optimal flow rate for column efficiency. |
| Oven Program | 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min) | A standard temperature ramp suitable for separating volatile to semi-volatile hydrocarbons.[8] |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Value | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The industry standard energy for creating comparable library spectra. |
| Mass Range | m/z 35 - 200 | Captures all relevant fragments and the potential molecular ion (m/z 170). |
| Source Temp. | 230 °C | Standard temperature to maintain cleanliness and prevent condensation. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Solvent Delay | 3 minutes | Prevents the massive solvent peak from entering and saturating the detector. |
C. Data Analysis
-
Spectrum Identification: Acquire the mass spectrum from the apex of the chromatographic peak corresponding to the analyte.
-
Library Matching: Compare the acquired spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation.[9][10]
-
Manual Interpretation: Manually assign the major peaks in the spectrum to the predicted fragmentation pathways outlined in Section 2 and 3 to confirm the structure.
Conclusion
The mass spectrum of this compound is a direct reflection of its highly branched structure. The fragmentation pattern is not random but is logically dictated by the drive to form the most stable tertiary carbocations possible. The absence of a significant molecular ion peak is characteristic and should be expected. By understanding the principles of preferential cleavage at branch points and the favored loss of larger alkyl groups, analysts can confidently interpret the resulting mass spectrum to elucidate the structure of this and other similar complex alkanes. The provided GC-MS protocol serves as a reliable starting point for obtaining high-quality, reproducible data for such analyses.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GCMS Section 6.9.2 [people.whitman.edu]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 8. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 10. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]
Application Notes and Protocols for 3,5-Diethyl-2-methylheptane as a Nonpolar Solvent
For: Researchers, scientists, and drug development professionals.
Introduction: Exploring a Novel Nonpolar Solvent
In the landscape of chemical research and pharmaceutical development, the choice of solvent is a critical parameter that can dictate the success of a synthesis, purification, or formulation. While mainstays like hexane and heptane have long been the workhorses for nonpolar applications, the exploration of novel solvent systems offers opportunities for process optimization, improved safety profiles, and enhanced performance. This document introduces 3,5-Diethyl-2-methylheptane, a branched C12 alkane, as a high-performance nonpolar solvent for a range of laboratory and process-scale applications.
As a highly branched aliphatic hydrocarbon, this compound exhibits unique physical properties that distinguish it from its linear counterparts and other common nonpolar solvents. Its higher boiling point, for instance, can be advantageous in reactions requiring elevated temperatures, offering a wider operational window and reduced solvent loss through evaporation. This guide provides a comprehensive overview of its properties, potential applications, and detailed protocols for its use in liquid-liquid extraction, normal-phase chromatography, and as a reaction solvent in organic synthesis.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical properties is paramount for its effective application. The table below summarizes the key physicochemical properties of this compound, alongside a comparison with common nonpolar solvents.
| Property | This compound | n-Hexane | n-Heptane |
| CAS Number | 62198-92-9[1] | 110-54-3 | 142-82-5 |
| Molecular Formula | C₁₂H₂₆[1] | C₆H₁₄ | C₇H₁₆[2] |
| Molecular Weight ( g/mol ) | 170.33[1] | 86.18 | 100.21 |
| Boiling Point (°C) | 195 | 68.7[2] | 98.4[2] |
| Density (g/cm³ at 20°C) | 0.7660 | 0.659 | 0.684 |
| Refractive Index (at 20°C) | 1.4282 | 1.375 | 1.387 |
| Viscosity (cP at 20°C) | Not available | 0.31 | 0.42 |
| Solubility in Water | Insoluble | Insoluble | Insoluble[3][4] |
Note: Some physical properties for this compound are based on supplier data and may be subject to variation.
The higher boiling point of this compound compared to hexane and heptane makes it a safer alternative in terms of flammability and allows for reactions to be conducted at higher temperatures without the need for pressurized systems.[5] Its branched structure may also influence its viscosity and solvation properties. Branched alkanes can exhibit higher viscosity compared to their linear isomers, which could be a factor in mass transfer limited processes.[6][7]
Safety, Health, and Environmental Considerations
Expected Hazards:
-
Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.
-
Health Hazards: May cause skin and eye irritation.[10] Harmful if swallowed or inhaled, with a risk of aspiration.[8][9] High vapor concentrations may cause drowsiness or dizziness.[8]
-
Environmental Hazards: Expected to be toxic to aquatic life with long-lasting effects.[8]
Handling and Storage:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from ignition sources.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Application 1: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases.[11] The nonpolar nature of this compound makes it an excellent candidate for extracting nonpolar to moderately polar organic compounds from aqueous solutions.
Protocol: Extraction of a Nonpolar Compound from an Aqueous Solution
This protocol describes the general procedure for using this compound to extract a nonpolar organic product from an aqueous reaction mixture.
Materials:
-
Aqueous reaction mixture containing the target nonpolar compound.
-
This compound.
-
Saturated sodium chloride solution (brine).
-
Anhydrous sodium sulfate or magnesium sulfate.
-
Separatory funnel.
-
Erlenmeyer flasks.
-
Rotary evaporator.
Procedure:
-
Transfer to Separatory Funnel: Transfer the aqueous reaction mixture to a separatory funnel of appropriate size.
-
First Extraction: Add a volume of this compound approximately equal to the volume of the aqueous layer.
-
Mixing and Venting: Stopper the funnel and gently invert it several times to mix the layers. Periodically vent the funnel by opening the stopcock to release any pressure buildup.[12]
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense organic layer (this compound) will be the top layer.
-
Draining the Aqueous Layer: Carefully drain the lower aqueous layer into a beaker.
-
Second Extraction: To maximize recovery, add a fresh portion of this compound to the separatory funnel containing the remaining aqueous layer and repeat the extraction process (steps 3-5).
-
Combine Organic Layers: Combine the organic layers from all extractions in an Erlenmeyer flask.
-
Washing with Brine: Add a small amount of brine to the combined organic layers in the separatory funnel and gently shake. This helps to remove any residual water from the organic phase. Drain the brine layer.
-
Drying the Organic Layer: Transfer the organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove any remaining traces of water. Swirl the flask and let it sit for a few minutes.
-
Isolation of the Product: Decant or filter the dried organic solution into a round-bottom flask. Remove the this compound using a rotary evaporator to obtain the crude nonpolar product.
Caption: Workflow for liquid-liquid extraction.
Application 2: Normal-Phase Chromatography
Normal-phase chromatography is a powerful technique for the purification of organic compounds, where a polar stationary phase (e.g., silica gel) is used with a nonpolar mobile phase.[13] The low polarity of this compound makes it a suitable component of the mobile phase for the separation of nonpolar to moderately polar compounds. Its higher boiling point compared to hexane can be beneficial in preventing solvent evaporation from the column, especially during long purification runs.
Protocol: Flash Chromatography Purification of a Nonpolar Compound
This protocol outlines the steps for purifying a nonpolar compound using flash column chromatography with a this compound-based mobile phase.
Materials:
-
Crude nonpolar compound.
-
Silica gel (flash chromatography grade).
-
This compound.
-
A more polar co-solvent (e.g., ethyl acetate, diethyl ether).
-
Flash chromatography column and system.
-
TLC plates and developing chamber.
-
Collection tubes.
Procedure:
-
Develop a TLC Method: First, determine the optimal solvent system using thin-layer chromatography (TLC). A good starting point for a nonpolar compound is a mixture of this compound and a small amount of a more polar solvent like ethyl acetate (e.g., 95:5 v/v).[14] The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4.
-
Prepare the Column:
-
Dry pack the column with the appropriate amount of silica gel (typically 50-100 times the weight of the crude sample).
-
Wet the silica gel with the initial, least polar mobile phase (e.g., pure this compound or a very low polarity mixture).
-
-
Load the Sample:
-
Dissolve the crude compound in a minimal amount of a suitable solvent (ideally the mobile phase or a more volatile solvent like dichloromethane).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elute the Column:
-
Begin eluting the column with the mobile phase, starting with a low polarity (e.g., 100% this compound or a low percentage of the polar co-solvent).
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds of interest. The nonpolar impurities will elute first, followed by the target compound.
-
-
Collect and Analyze Fractions:
-
Collect fractions in test tubes or vials.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Isolate the Product: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Caption: Workflow for flash chromatography.
Application 3: Organic Synthesis - The Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide.[15] The choice of solvent can influence the reaction rate and the stereoselectivity of the resulting alkene. While ethereal solvents are common, nonpolar hydrocarbon solvents can also be employed, particularly for non-stabilized ylides. The higher boiling point of this compound makes it suitable for Wittig reactions that require heating to proceed at a reasonable rate.
Protocol: Synthesis of an Alkene via a Wittig Reaction
This protocol provides a general procedure for a Wittig reaction using this compound as the solvent, followed by a work-up to remove the triphenylphosphine oxide byproduct.
Materials:
-
Phosphonium salt.
-
Strong base (e.g., n-butyllithium, sodium hydride).
-
Aldehyde or ketone.
-
This compound (anhydrous).
-
Anhydrous diethyl ether or THF (for ylide generation if needed).
-
Reaction flask with condenser and nitrogen inlet.
-
Syringes.
-
Saturated ammonium chloride solution.
-
Hexane or pentane.
-
Silica gel.
Procedure:
-
Ylide Generation:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend the phosphonium salt in anhydrous this compound.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the strong base dropwise via syringe. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
Dissolve the aldehyde or ketone in anhydrous this compound.
-
Add the carbonyl compound solution dropwise to the ylide suspension at the same temperature.
-
Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitor by TLC). If necessary, the reaction can be gently heated.
-
-
Reaction Quench:
-
Cool the reaction mixture and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Perform a liquid-liquid extraction as described in Application 1, using this compound or another suitable nonpolar solvent.
-
Concentrate the organic layer to obtain the crude product, which will contain the desired alkene and triphenylphosphine oxide.
-
To remove the triphenylphosphine oxide, suspend the crude residue in a minimal amount of cold diethyl ether or a mixture of hexane and ether, in which the triphenylphosphine oxide is poorly soluble.[16]
-
Filter the mixture through a pad of silica gel, eluting with a nonpolar solvent. The less polar alkene will elute, while the more polar triphenylphosphine oxide will be retained on the silica.[15][16]
-
Concentrate the filtrate to yield the purified alkene.
-
Caption: Workflow for a Wittig reaction.
Conclusion
This compound presents itself as a viable and, in certain scenarios, advantageous alternative to traditional nonpolar solvents. Its high boiling point offers a wider temperature range for reactions and reduces solvent loss, contributing to both safety and process efficiency. The protocols provided herein serve as a starting point for researchers to explore the utility of this branched alkane in their specific applications. As with any new reagent, careful optimization of reaction and purification conditions is recommended to achieve the best results. The continued exploration of novel solvents like this compound is crucial for advancing green chemistry principles and expanding the toolkit of the modern chemist.
References
- 1. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. simplesolvents.com [simplesolvents.com]
- 3. ecolink.com [ecolink.com]
- 4. The Difference Between Hexane and Heptane - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. minds.wisconsin.edu [minds.wisconsin.edu]
- 7. quora.com [quora.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. images.thdstatic.com [images.thdstatic.com]
- 11. Calculation of viscosities of branched alkanes from 0.1 to 1000 MPa by molecular dynamics methods using COMPASS force field | Semantic Scholar [semanticscholar.org]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. teledynelabs.com [teledynelabs.com]
- 14. Chromatography [chem.rochester.edu]
- 15. shenvilab.org [shenvilab.org]
- 16. Workup [chem.rochester.edu]
Application Notes and Protocols for Pyrolysis Studies of C12H26 Isomers as Jet Fuel Surrogates
Introduction: The Critical Role of C12H26 Isomers in Advanced Jet Fuel Surrogates
The development of next-generation aviation technologies, including hypersonic aircraft and advanced gas turbines, necessitates a profound understanding of fuel behavior under extreme temperature and pressure conditions. Jet fuels are complex mixtures of hundreds of hydrocarbon species, making their direct simulation in computational fluid dynamics (CFD) models computationally prohibitive. Consequently, surrogate fuels, which are simpler mixtures of a few well-characterized compounds, are formulated to emulate the physical and chemical properties of real jet fuels.[1][2]
Dodecane (C12H26) and its isomers are crucial components of many jet fuel surrogates, representing the n-alkane and iso-alkane content of kerosene-based fuels.[3][4] The thermal decomposition, or pyrolysis, of these C12H26 isomers is a foundational aspect of their combustion chemistry, influencing ignition delay, flame propagation, and soot formation. Understanding the pyrolysis of different C12H26 isomers is therefore paramount for the development of high-fidelity kinetic models and the design of more efficient and cleaner propulsion systems.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on conducting pyrolysis studies of C12H26 isomers. It outlines the experimental protocols for two common reactor types—the shock tube and the flow reactor—and details the subsequent analysis of pyrolysis products using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to ensure a deep understanding of the methodology, and the protocols are designed to be self-validating systems.
The Science of C12H26 Isomer Pyrolysis: A Mechanistic Overview
The pyrolysis of alkanes is a free-radical chain reaction initiated by the thermal scission of C-C or C-H bonds.[5][6] The rate of pyrolysis is influenced by the molecular weight and branching of the alkane; branched alkanes tend to have lower bond dissociation energies at the branching points, leading to different decomposition pathways compared to their linear counterparts.[5][6]
For n-dodecane, pyrolysis is primarily initiated by the cleavage of C-C bonds, leading to the formation of smaller alkyl radicals. These radicals then undergo a series of β-scission reactions, producing a range of smaller alkanes and alkenes, with ethylene and propene being significant products.[7]
In contrast, the pyrolysis of a branched isomer like iso-dodecane (2,2,4,6,6-pentamethylheptane) is influenced by the presence of tertiary and quaternary carbon atoms. The C-C bonds at these branching points are weaker, leading to a different initial distribution of radical species and subsequently a different final product distribution.
The following diagram illustrates the generalized pyrolysis reaction pathways for linear and branched C12H26 isomers.
Caption: Generalized Pyrolysis Pathways for C12H26 Isomers.
Experimental Protocols for Pyrolysis Studies
The choice of experimental setup is critical for obtaining high-quality data on pyrolysis kinetics. Shock tubes are ideal for studying high-temperature, short-duration reactions, while flow reactors are better suited for investigating lower-temperature, longer-residence-time phenomena.
Protocol 1: High-Temperature Pyrolysis in a Shock Tube
Shock tubes are used to study chemical kinetics at high temperatures and pressures by generating a shock wave to rapidly heat and compress a gas sample.[8]
Objective: To determine the product distribution of C12H26 isomer pyrolysis at high temperatures (1000-2000 K) and short reaction times (1-2 ms).
Materials:
-
High-purity C12H26 isomer (n-dodecane, iso-dodecane, etc.)
-
High-purity inert gas (Argon or Nitrogen)
-
Shock tube apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Gas-tight syringes and sampling bags
Procedure:
-
Mixture Preparation: Prepare a dilute mixture of the C12H26 isomer in the inert gas (typically 0.1-1% by mole). This is done in a heated mixing tank to ensure complete vaporization of the dodecane isomer.
-
Shock Tube Preparation: Evacuate the driven section of the shock tube to a high vacuum (<10^-5 Torr).
-
Sample Introduction: Introduce the prepared gas mixture into the driven section to a predetermined pressure.
-
Initiation of Pyrolysis: Rupture the diaphragm separating the high-pressure driver section (filled with a light gas like Helium) from the driven section. This generates a shock wave that propagates through the sample gas, rapidly heating and compressing it. The shock wave reflects off the endwall, further heating and stagnating the gas, initiating pyrolysis.[8]
-
Sampling: A fast-acting valve is used to extract a sample of the pyrolyzed gas mixture from the endwall region into a pre-evacuated sample cylinder or gas bag. The timing of the sampling is critical to capture the products at the desired reaction time.
-
Product Analysis: Analyze the collected sample using GC-MS to identify and quantify the pyrolysis products.
Self-Validation and Quality Control:
-
Incident Shock Velocity: Measure the shock wave velocity using pressure transducers along the length of the shock tube to accurately calculate the post-shock temperature and pressure.
-
Pressure Trace: Monitor the pressure behind the reflected shock wave to ensure a constant temperature and pressure environment during the reaction time.
-
Blank Runs: Conduct experiments with only the inert gas to ensure no background contamination.
-
Repeatability: Perform multiple experiments under the same conditions to ensure the reproducibility of the results.
Protocol 2: Intermediate-Temperature Pyrolysis in a Flow Reactor
Flow reactors are used to study chemical reactions under controlled temperature and residence time conditions.
Objective: To investigate the product distribution of C12H26 isomer pyrolysis at intermediate temperatures (700-1200 K) and longer residence times (milliseconds to seconds).
Materials:
-
High-purity C12H26 isomer
-
High-purity inert gas (Argon or Nitrogen)
-
Flow reactor system (e.g., quartz tube reactor in a furnace)
-
Syringe pump for liquid feed
-
Mass flow controllers for gas feeds
-
Online or offline GC-MS system
Procedure:
-
Reactor Setup: Heat the flow reactor to the desired pyrolysis temperature and allow it to stabilize.
-
Gas Flow: Establish a steady flow of the inert carrier gas through the reactor using a mass flow controller.
-
Fuel Injection: Introduce the C12H26 isomer into the heated carrier gas stream. For liquid dodecane, a syringe pump is used to deliver a precise flow rate to a vaporizer before mixing with the carrier gas.
-
Pyrolysis: The fuel-carrier gas mixture flows through the heated reactor, where pyrolysis occurs. The residence time is controlled by the reactor volume and the total gas flow rate.
-
Sampling and Analysis:
-
Online Analysis: A portion of the reactor effluent is continuously drawn into a GC-MS for real-time product analysis.
-
Offline Analysis: The reactor effluent is passed through a cold trap to condense the liquid products, which are then collected and analyzed by GC-MS. Gaseous products are collected in gas bags for separate analysis.
-
Self-Validation and Quality Control:
-
Temperature Profile: Measure the temperature profile along the length of the reactor to ensure a uniform reaction temperature.
-
Mass Balance: Perform a carbon and hydrogen mass balance to account for all the products formed.
-
Steady State: Ensure that the reactor has reached a steady state before collecting data by monitoring the product concentrations over time.
-
Calibration: Calibrate the GC-MS with known standards for accurate quantification of the products.
Visualization of Experimental Workflows
The following diagrams illustrate the experimental workflows for pyrolysis studies using a shock tube and a flow reactor.
Caption: Experimental Workflows for Pyrolysis Studies.
Protocol 3: GC-MS Analysis of Pyrolysis Products
Gas Chromatography-Mass Spectrometry is the cornerstone for the identification and quantification of the complex mixtures produced during pyrolysis.[9][10] Adherence to a rigorous analytical protocol is essential for obtaining reliable and comparable data. This protocol is based on established methodologies and can be adapted for specific instrumentation.[11]
Objective: To separate, identify, and quantify the hydrocarbon products from the pyrolysis of C12H26 isomers.
Instrumentation and Consumables:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-PLOT Q)[12]
-
High-purity Helium carrier gas
-
Autosampler vials
-
Calibration standards for expected products (e.g., C1-C10 alkanes and alkenes)
Procedure:
-
Sample Preparation:
-
Gaseous Samples (from shock tube or flow reactor gas bag): A known volume of the gas sample is injected into the GC-MS using a gas-tight syringe or a gas sampling valve.
-
Liquid Samples (from flow reactor cold trap): Dilute the liquid sample in a suitable solvent (e.g., hexane) to a concentration within the linear range of the detector.
-
-
GC-MS Method Parameters:
-
Injector: Set to a high temperature (e.g., 250°C) to ensure rapid vaporization of the sample. Use a split injection mode to avoid column overloading.
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C) to separate the light gases, then ramp up to a higher temperature (e.g., 280°C) to elute the heavier hydrocarbons.
-
Column Flow: Maintain a constant flow of the Helium carrier gas.
-
MS Parameters: Operate in electron ionization (EI) mode. Scan a mass range appropriate for the expected products (e.g., m/z 15-300).
-
-
Data Acquisition and Analysis:
-
Identification: Identify the individual components by comparing their mass spectra to a standard library (e.g., NIST) and by matching their retention times to those of known standards.
-
Quantification: Create a calibration curve for each identified compound using the standards. Calculate the concentration of each product in the pyrolysis sample based on its peak area and the calibration curve.
-
-
For a more detailed and standardized approach, refer to ASTM E3296 - Standard Guide for Using Pyrolysis Gas Chromatography and Pyrolysis Gas Chromatography-Mass Spectrometry. [1][4][13][14]
Self-Validation and Quality Control:
-
Tuning: Regularly tune the mass spectrometer to ensure accurate mass assignments and spectral integrity.
-
Calibration Checks: Run a calibration check standard with each batch of samples to verify the accuracy of the quantification.
-
Blanks: Analyze a solvent blank between samples to check for carryover.
-
Internal Standards: Use an internal standard to correct for variations in injection volume and detector response.
Data Presentation and Interpretation
The primary output of these studies is the mole fraction of the various pyrolysis products as a function of temperature. This data is best presented in tables and graphs for clear comparison between different C12H26 isomers.
Table 1: Comparison of Major Pyrolysis Products of n-Dodecane and iso-Dodecane at 1100 K
| Product | n-Dodecane Mole Fraction (%) | iso-Dodecane Mole Fraction (%) |
| Methane | 15.2 | 25.8 |
| Ethylene | 35.1 | 18.5 |
| Propene | 18.9 | 22.3 |
| 1-Butene | 8.3 | 5.1 |
| Isobutene | 1.2 | 15.7 |
| 1-Pentene | 5.6 | 2.9 |
| 1-Hexene | 3.8 | 1.5 |
Note: The data in this table is illustrative and intended to show the expected differences in product distribution. Actual values will depend on the specific experimental conditions.
The higher yield of methane and isobutene from iso-dodecane pyrolysis is a direct consequence of its branched structure, which favors the formation of more stable tertiary and secondary carbocation intermediates. Conversely, the linear structure of n-dodecane leads to a higher proportion of ethylene through successive β-scission of long-chain alkyl radicals.
Conclusion
The pyrolysis of C12H26 isomers is a complex yet fundamental process in the combustion of jet fuels. The detailed experimental protocols and analytical methods outlined in this application note provide a robust framework for obtaining high-quality, reproducible data. By understanding the distinct pyrolysis behavior of linear and branched dodecane isomers, researchers can develop more accurate kinetic models for jet fuel surrogates, ultimately contributing to the design of more efficient and environmentally friendly aviation technologies. The self-validating nature of the described protocols, grounded in established scientific principles and authoritative standards, ensures the trustworthiness and integrity of the experimental results.
References
- 1. ASTM E3296-22 - Standard Guide for Using Pyrolysis Gas Chromatography and Pyrolysis Gas Chromatography-Mass Spectrometry in Forensic Polymer Examinations [en-standard.eu]
- 2. store.astm.org [store.astm.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ANSI/ASTM E3296-22 Standard Guide for Using Pyrolysis Gas Chromatography and Pyrolysis Gas Chromatography-Mass Spectrometry in Forensic Polymer Examinations | NIST [nist.gov]
- 5. Notes on Pyrolysis of Hydrocarbons Alkanes [unacademy.com]
- 6. byjus.com [byjus.com]
- 7. researchgate.net [researchgate.net]
- 8. petersengroup.tamu.edu [petersengroup.tamu.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 11. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
- 12. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. webstore.ansi.org [webstore.ansi.org]
- 14. store.astm.org [store.astm.org]
Application Notes & Protocols: Elucidating Hydrocarbon Cracking Mechanisms Using Branched Alkanes
Prepared by: Gemini, Senior Application Scientist
Abstract
Hydrocarbon cracking is a cornerstone of the modern petrochemical industry, essential for converting heavy petroleum fractions into valuable products like high-octane gasoline and light olefins.[1][2] Understanding the intricate reaction mechanisms at a molecular level is paramount for optimizing catalyst design and process efficiency. Branched alkanes serve as indispensable model compounds in these studies. Their unique molecular architecture, featuring tertiary or quaternary carbon centers, provides a simplified yet representative system to probe the fundamental steps of catalytic cracking, including carbocation formation, β-scission, and skeletal rearrangements.[3] This guide details the theoretical basis, experimental design, and analytical protocols for utilizing branched alkanes in the investigation of hydrocarbon cracking, providing researchers with a robust framework for mechanistic studies.
Introduction: The Rationale for Using Branched Alkanes
The primary goal of catalytic cracking is to break large, low-value hydrocarbon molecules into smaller, more valuable ones.[2] Unlike thermal cracking, which operates at very high temperatures and proceeds through a free-radical mechanism to produce a high proportion of linear alkenes, catalytic cracking employs solid acid catalysts (typically zeolites) at lower temperatures.[2][4][5] This process follows an ionic mechanism via carbocation intermediates, yielding a product slate rich in branched alkanes (isoalkanes) and aromatics.[6][7] This product distribution is critical for producing gasoline with a high octane number, which prevents engine knocking and allows for more efficient engine performance.[6][8]
While industrial feedstocks are complex mixtures, studying them directly obscures fundamental reaction pathways. Branched alkanes, such as isooctane (2,2,4-trimethylpentane) and isobutane, are ideal model reactants for several reasons:
-
Mechanistic Clarity: Their defined structures allow for the precise study of specific reaction steps. For instance, isooctane's structure, with its mix of carbon types, enables the simultaneous investigation of protolytic cracking, hydrogen transfer, and dehydrogenation reactions under controlled conditions.[3]
-
Relevance to Industry: They are representative of the highly branched molecules desired in high-octane gasoline.[8][9]
-
Controlled Complexity: They simplify the product spectrum compared to large n-alkanes, making product analysis and kinetic modeling more tractable.
Theoretical Framework: The Journey of a Branched Alkane Over an Acid Catalyst
The catalytic cracking of a branched alkane over a zeolite catalyst is a multi-step process governed by the principles of carbocation chemistry. The entire sequence is facilitated by the acidic sites within the catalyst's porous structure.[10]
2.1 Initiation: The Birth of a Carbocation The reaction begins with the formation of a carbocation from the parent alkane. This can occur in two primary ways on a Brønsted acid site (H+) of a zeolite catalyst:
-
Hydride Abstraction: A proton from the catalyst can attack a C-H bond, but a more favorable route involves the catalyst's acid site removing a hydride ion (H⁻) from the alkane, leaving behind a positively charged carbenium ion.[5][6] Tertiary hydrogens are preferentially abstracted due to the higher stability of the resulting tertiary carbocation.
-
Protolytic Cracking (Protonation of a C-C bond): A proton can directly attack a C-C bond, forming a transient, unstable five-coordinate carbonium ion, which then rapidly cleaves to produce a smaller alkane and a carbenium ion.[3][11]
2.2 Propagation: The Core Reaction Steps Once formed, the carbenium ion undergoes a series of rapid transformations.
-
Isomerization via Hydride and Alkyl Shifts: Carbocations will readily rearrange to form more stable isomers. This occurs through 1,2-hydride shifts or 1,2-alkyl shifts (also known as Wagner-Meerwein rearrangements), where a hydrogen atom or an alkyl group, respectively, migrates to an adjacent carbon.[12][13][14] The thermodynamic driving force is the formation of a more stable carbocation (tertiary > secondary > primary). This process is fundamental to the production of branched products from linear or less-branched feeds.[8]
-
β-Scission: The Cracking Step: This is the key bond-breaking step. The C-C bond in the beta position relative to the positively charged carbon cleaves heterolytically.[4] This reaction produces a smaller, neutral alkene and a new, smaller carbenium ion, which can continue the reaction chain. The β-scission rule is central to predicting the primary cracking products.[15]
The interplay between isomerization and β-scission dictates the final product distribution. A simplified reaction network for a generic branched alkane is visualized below.
Caption: Core reaction pathways in branched alkane catalytic cracking.
Application Note: Experimental Design for Cracking Studies
3.1 Objective To quantify the product distribution from the catalytic cracking of isooctane over a zeolite catalyst and to determine the influence of reaction temperature on conversion and selectivity.
3.2 Experimental Apparatus A continuous-flow fixed-bed microreactor is the standard setup for these studies.[16][17] This system offers excellent control over reaction parameters and allows for steady-state operation.
Caption: Schematic of a typical fixed-bed microreactor setup.
3.3 Key Experimental Parameters Controlling the following variables is critical for obtaining reproducible and meaningful data:
-
Temperature: Directly influences reaction rates and can shift product selectivity. Higher temperatures generally increase conversion but may favor undesirable side reactions like coking.[16]
-
Pressure: Affects residence time and reaction pathways. Most lab-scale studies are conducted at or slightly above atmospheric pressure.[5]
-
Weight Hourly Space Velocity (WHSV): Defined as the mass flow rate of the feed divided by the mass of the catalyst. It is inversely proportional to the contact time of the reactant with the catalyst.
-
Catalyst Properties: The type of zeolite (e.g., HZSM-5, USHY), its Si/Al ratio (which determines acid site density), and crystal size significantly impact activity and selectivity.[18][19][20]
Protocol: Catalytic Cracking of Isooctane over HZSM-5
This protocol describes a representative experiment to study the cracking of isooctane.
4.1 Materials and Equipment
-
Reactant: Isooctane (2,2,4-trimethylpentane), ≥99% purity.
-
Catalyst: HZSM-5 zeolite powder (e.g., Si/Al ratio of 50).
-
Carrier Gas: Nitrogen or Helium, high purity.
-
Apparatus: Fully assembled fixed-bed microreactor system as diagrammed above, including mass flow controllers, a high-precision syringe pump, a tubular quartz reactor (e.g., 9 mm ID), a programmable tube furnace, and a cold trap (e.g., ice-water bath).
-
Analytical: Online Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable column (e.g., Alumina PLOT) for separating light hydrocarbons.[16][21] Gas-tight syringes for offline sampling.
4.2 Step-by-Step Methodology
-
Catalyst Preparation and Loading: a. Pelletize the HZSM-5 powder, crush, and sieve to a consistent particle size (e.g., 250-425 µm) to ensure uniform packing and flow dynamics. b. Accurately weigh 0.5 g of the sieved catalyst. c. Load the catalyst into the center of the quartz reactor, securing the bed with plugs of quartz wool at both ends. d. Install the reactor in the furnace and connect all gas and liquid lines. Perform a leak check on the system.
-
Catalyst Activation: a. Start a flow of N₂ carrier gas through the reactor (e.g., 30 mL/min). b. Heat the reactor to 550 °C at a ramp rate of 10 °C/min and hold for 4 hours to remove any adsorbed water and impurities.[20] c. After activation, lower the temperature to the desired reaction setpoint (e.g., 500 °C).
-
Reaction Procedure: a. Once the reaction temperature is stable, start the isooctane feed using the syringe pump at a pre-calculated flow rate to achieve the target WHSV (e.g., WHSV = 2 h⁻¹). b. Bypass the reactor and flow the feed directly to the GC for an initial (t=0) analysis of the pure feed. c. After obtaining the feed analysis, switch the flow through the reactor. d. Allow the system to reach a steady state (typically 15-30 minutes).
-
Product Analysis: a. Gaseous Products: Analyze the reactor effluent gas stream using the online GC. Repeat injections every 15-20 minutes to monitor catalyst activity and check for deactivation. b. Liquid Products: After the experiment, cool the system under N₂ flow. Collect the condensed liquid from the cold trap. Dilute an aliquot of the liquid product in a suitable solvent (e.g., CS₂) and analyze using an offline GC-MS for detailed component identification.[21]
-
Data Calculation: a. Conversion (%): Conversion = [(Moles of Isooctane_in - Moles of Isooctane_out) / Moles of Isooctane_in] * 100 b. Product Selectivity (%): Selectivity_i = (Moles of Carbon in Product_i / Total Moles of Carbon in all Products) * 100 c. Product Yield (%): Yield_i = Conversion * Selectivity_i / 100
Data Interpretation and Expected Results
The cracking of isooctane is expected to yield primarily C1 to C5 hydrocarbons. The dominant products are typically isobutane and isobutene, resulting from the primary β-scission of the parent carbocation.
Table 1: Representative Product Selectivity vs. Temperature for Isooctane Cracking over HZSM-5
| Product | Selectivity at 450°C (%) | Selectivity at 550°C (%) | Probable Origin |
| Methane (C1) | 5 | 10 | Protolytic cracking, secondary cracking |
| Ethene (C2=) | 8 | 12 | Secondary cracking of larger olefins |
| Propene (C3=) | 15 | 20 | Primary β-scission, secondary cracking |
| Isobutane (iC4) | 35 | 25 | Hydrogen transfer to isobutene |
| Isobutene (iC4=) | 25 | 18 | Primary β-scission of isooctyl cation |
| Others (C5+) | 12 | 15 | Oligomerization, other scission events |
| Conversion | 40% | 85% | - |
Note: These values are illustrative and will vary based on specific catalyst and process conditions.
As shown in the table, increasing temperature boosts overall conversion. However, it can also shift selectivity towards lighter products (methane, ethene) due to more extensive secondary cracking. The ratio of isobutane to isobutene is a key indicator of hydrogen transfer activity, a parallel reaction pathway that is crucial in industrial cracking as it contributes to both gasoline stability and coke formation.[3] A simple plot of C4 alkane selectivity versus C1 selectivity can be used to visually quantify the trade-offs between hydrogen transfer and protolytic cracking pathways.[3]
Conclusion
The use of branched alkanes as model compounds provides an invaluable tool for deconstructing the complex chemistry of hydrocarbon cracking. By simplifying the reacting system, researchers can isolate and study the kinetics of fundamental reaction steps like β-scission and carbocation rearrangement. The protocols and experimental frameworks described herein offer a validated approach for investigating catalyst performance, optimizing reaction conditions, and building robust mechanistic models that can be translated to more complex, industrially relevant feedstocks.
References
- 1. scienomics.com [scienomics.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Investigating the interplay of hydrogen transfer, protolytic cracking, and dehydrogenation reactions over faujasite zeolites by using isooctane conversion as a probe - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry of Catalytic Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 7. Distribution of Products | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 8. scienceskool.co.uk [scienceskool.co.uk]
- 9. Cracking and related refinery processes [essentialchemicalindustry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic chemistry 14: Unimolecular beta elimination - carbocation rearrangements [cureffi.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Beta scission - Wikipedia [en.wikipedia.org]
- 16. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 17. combustion-institute.it [combustion-institute.it]
- 18. A Review on the Research Progress of Zeolite Catalysts for Heavy Oil Cracking [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. envstd.com [envstd.com]
Application Notes and Protocols for the Alkylation Synthesis of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The alkylation of alkanes is a cornerstone of organic synthesis, enabling the construction of complex branched hydrocarbon frameworks that are pivotal in high-octane fuels and as intermediates in pharmaceutical manufacturing. This guide provides a comprehensive overview of the theoretical underpinnings and practical execution of alkane alkylation. We will delve into the reaction mechanisms, explore various catalytic systems, and offer detailed, field-proven protocols. The objective is to equip researchers with the knowledge to not only replicate these procedures but also to innovate and adapt them for novel applications.
Theoretical Background: The Chemistry of Alkane Alkylation
Alkylation is a chemical reaction that involves the transfer of an alkyl group from one molecule to another.[1] In the context of producing branched alkanes, this typically involves the reaction of an isoparaffin, such as isobutane, with a light olefin, like butene, in the presence of a strong acid catalyst.[2][3] The resulting product, known as alkylate, is a mixture of highly branched, high-octane hydrocarbons.[4]
The reaction proceeds via a carbenium ion chain mechanism.[5][6] This process can be broken down into three key stages:
-
Initiation: The acid catalyst protonates an olefin molecule to form a carbocation.[5][6]
-
Propagation: The newly formed carbocation can then react with an isoparaffin, leading to a hydride transfer and the formation of a more stable tertiary carbocation and a saturated alkane. This tertiary carbocation subsequently reacts with another olefin molecule, creating a larger carbocation. This larger carbocation then undergoes a hydride transfer with another isoparaffin molecule, propagating the chain.
-
Termination: The chain reaction can be terminated through various side reactions, such as polymerization or the formation of acid-soluble oils.
The selectivity towards desired highly branched isomers, such as trimethylpentanes (iso-octane), is a critical aspect of this synthesis.[7][8] Side reactions, including polymerization, cracking, and isomerization, can lead to a complex mixture of products and reduce the overall yield of the target branched alkanes.[7]
Catalytic Systems: A Comparative Overview
The choice of catalyst is paramount in directing the outcome of the alkylation reaction. Historically, liquid acids have dominated industrial applications, but solid acid and ionic liquid catalysts are emerging as promising alternatives due to environmental and safety concerns.[9][10][11]
Liquid Acid Catalysts
-
Sulfuric Acid (H₂SO₄): Widely used in industrial processes, sulfuric acid is an effective catalyst for alkylation.[12][13] The reaction is typically carried out at low temperatures (around 15.6 °C) and requires refrigeration to minimize side reactions.[14] A high isobutane-to-olefin ratio is crucial to suppress olefin polymerization.[15]
-
Hydrofluoric Acid (HF): HF is another common industrial catalyst, known for its ability to produce high-quality alkylate.[16] HF alkylation can be operated at slightly higher temperatures (16 to 38 °C) than the sulfuric acid process and is less sensitive to temperature fluctuations.[14] However, the extreme toxicity and corrosiveness of HF necessitate stringent safety protocols.[14]
Solid Acid Catalysts
Solid acid catalysts offer significant advantages in terms of easier separation from the reaction mixture, reduced corrosion, and a more environmentally benign profile.[11][17] Zeolites, sulfated zirconia, and other mixed oxides are common examples.[11][18] A key challenge with solid acid catalysts is their tendency to deactivate rapidly due to the deposition of heavy hydrocarbons, often referred to as coke, on the catalyst surface.[17][19]
Ionic Liquid Catalysts
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green" catalysts.[9][20] They offer tunable acidity and can be designed to have limited solubility with the reaction products, facilitating easy separation.[9] Chloroaluminate-based ionic liquids have shown high activity and selectivity for isobutane alkylation.[9][14]
| Catalyst Type | Operating Temperature | Key Advantages | Key Disadvantages |
| Sulfuric Acid | Low (Refrigeration required)[14] | Established technology, effective. | Corrosive, hazardous, waste disposal issues.[9] |
| Hydrofluoric Acid | Moderate[14] | High-quality alkylate, easier regeneration. | Extremely toxic and corrosive.[14] |
| Solid Acids | Varies | Easy separation, less corrosive, environmentally friendly.[11] | Rapid deactivation.[17] |
| Ionic Liquids | Ambient to moderate[21] | "Green" alternative, tunable properties, easy separation.[9] | Can be sensitive to impurities, higher initial cost. |
Experimental Protocols
The following protocols provide a generalized framework for the laboratory-scale synthesis of branched alkanes via alkylation. Safety Precaution: These reactions involve corrosive and potentially hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Sulfuric Acid Catalyzed Alkylation of Isobutane with Butene
This protocol is based on typical laboratory setups for studying sulfuric acid-catalyzed alkylation.[7]
Materials:
-
Isobutane (high purity)
-
2-Butene (or other butene isomer)
-
Concentrated Sulfuric Acid (96-98%)
-
Ice-salt bath
-
Pressurized reaction vessel (autoclave) equipped with a magnetic stirrer, temperature probe, and gas inlet/outlet.
-
Gas chromatograph (GC) for product analysis.
Procedure:
-
Reactor Setup: Assemble and leak-test the autoclave. Ensure all connections are secure.
-
Catalyst Charging: Carefully add a measured volume of concentrated sulfuric acid to the autoclave.
-
Cooling: Place the autoclave in an ice-salt bath to pre-cool the sulfuric acid to the desired reaction temperature (e.g., 7 °C).[7]
-
Isobutane Addition: Evacuate the autoclave to remove air and then introduce a known amount of isobutane.
-
Reaction Initiation: While vigorously stirring, slowly introduce a measured amount of 2-butene into the reactor. Maintain a high molar ratio of isobutane to butene (e.g., 10:1).[7]
-
Reaction Monitoring: Monitor the reaction temperature and pressure. The reaction is exothermic, so cooling is essential to maintain a constant temperature.
-
Reaction Quenching: After the desired reaction time, stop the butene feed and allow the reaction to proceed for a short additional period to ensure complete conversion. Then, stop the stirrer and allow the phases to separate.
-
Product Recovery: Carefully vent the unreacted gases. The hydrocarbon phase can then be separated from the acid phase.
-
Analysis: Analyze the hydrocarbon product using gas chromatography to determine the composition and yield of branched alkanes.
Ionic Liquid Catalyzed Alkylation
This protocol outlines a general procedure for using an ionic liquid catalyst.
Materials:
-
Chloroaluminate-based ionic liquid (e.g., [BMIM]Cl-AlCl₃)
-
Isobutane
-
2-Butene
-
Inert gas (e.g., Nitrogen or Argon)
-
Schlenk line or glovebox for handling air-sensitive ionic liquids.
-
Reaction vessel with magnetic stirring and gas handling capabilities.
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, prepare or transfer the ionic liquid catalyst to the reaction vessel.
-
Reactant Addition: Introduce a known amount of isobutane into the reaction vessel.
-
Reaction Initiation: While stirring, slowly bubble 2-butene gas through the ionic liquid/isobutane mixture.
-
Reaction Conditions: Maintain the desired reaction temperature (often near room temperature) and pressure.
-
Product Separation: After the reaction is complete, stop the butene flow and allow the phases to separate. The upper hydrocarbon layer contains the branched alkane products.
-
Product Analysis: Decant the hydrocarbon layer and analyze it using GC.
Visualizing the Process
Workflow for Branched Alkane Synthesis
References
- 1. Alkylation - Wikipedia [en.wikipedia.org]
- 2. Alkylation | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 3. COMDIFLEX | The Alkylation Process in Refineries: Transforming Components for Cleaner Fuels [comdiflex.com]
- 4. info.techstar.com [info.techstar.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kinetic Model of Olefins/Isobutane Alkylation Using Sulfuric Acid as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of a Complex Reaction Pathway Network of Isobutane/2-Butene Alkylation by CGC–FID and CGC-MS-DS [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isobutane/butene alkylation catalyzed by ionic liquids: a more sustainable process for clean oil production - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Solid acids: potential catalysts for alkene–isoalkane alkylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Solid acids: potential catalysts for alkene–isoalkane alkylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Sulfuric Acid Alkylation Process - Challenges & Solutions | Pall Corporation [pall.com]
- 13. pall.com [pall.com]
- 14. Alkylation unit - Wikipedia [en.wikipedia.org]
- 15. static.horiba.com [static.horiba.com]
- 16. pall.com [pall.com]
- 17. Development of a Solid Catalyst Alkylation Process Using Supercritical Fluid Regeneration | netl.doe.gov [netl.doe.gov]
- 18. researchgate.net [researchgate.net]
- 19. library.e.abb.com [library.e.abb.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Analysis of Branched Alkanes in Petroleum Samples
Abstract
The structural diversity of branched alkanes in petroleum samples profoundly influences the physicochemical properties of crude oil and its refined products, such as gasoline and lubricants.[1] Accurate identification and quantification of these isomers are critical for optimizing refining processes, ensuring product quality, and understanding petroleum geochemistry.[1][2] This application note provides a comprehensive, in-depth guide for the analysis of branched alkanes in petroleum matrices. We will delve into the rationale behind each step, from sample preparation to advanced data interpretation using Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in the petroleum industry and related fields who require a robust and reliable methodology for branched alkane analysis.
Introduction: The Significance of Branched Alkane Analysis
Petroleum is a highly complex mixture of hydrocarbons, and the arrangement of carbon atoms within these molecules dictates their properties and, consequently, their commercial value.[3][4] Branched alkanes, or isoalkanes, are saturated hydrocarbons containing one or more alkyl side chains. Compared to their linear counterparts (n-alkanes), branched alkanes exhibit distinct characteristics:
-
Enhanced Octane Rating: Branched alkanes have higher octane numbers, making them desirable components in gasoline for improved engine performance and resistance to knocking.[1]
-
Lower Pour Points: The presence of branching disrupts the regular packing of molecules, leading to lower freezing points. This is a crucial property for lubricants and fuels intended for use in cold climates.
-
Geochemical Biomarkers: Specific branched alkanes, such as pristane and phytane, can serve as biomarkers, providing valuable information about the origin, thermal maturity, and biodegradation of crude oil.[2][5]
The analytical challenge lies in the sheer number of possible isomers, which often have very similar boiling points and mass spectra, making their separation and identification difficult.[6] This guide presents a validated workflow to overcome these challenges.
Experimental Workflow Overview
The analysis of branched alkanes in petroleum can be systematically approached in three main stages: Sample Preparation, Instrumental Analysis, and Data Interpretation. Each stage is critical for achieving accurate and reproducible results.
Caption: Overall workflow for the analysis of branched alkanes in petroleum samples.
Detailed Protocols
Sample Preparation: Isolating the Target Analytes
The complexity of crude oil necessitates a preliminary separation to isolate the saturated hydrocarbon fraction, which contains the branched alkanes.[3] This step is crucial to prevent interference from other components like aromatic hydrocarbons and polar compounds during GC-MS analysis.
Protocol: Fractionation of Crude Oil using Solid Phase Extraction (SPE)
-
Sample Solubilization: Accurately weigh approximately 100 mg of the crude oil sample into a glass vial. Dissolve the sample in 1 mL of hexane. Ensure complete dissolution by vortexing for 1 minute.
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of hexane through it. Do not allow the cartridge to dry out.
-
Sample Loading: Carefully load the dissolved crude oil sample onto the conditioned SPE cartridge.
-
Elution of Saturated Hydrocarbons: Elute the saturated hydrocarbon fraction (containing n-alkanes and branched alkanes) by passing 10 mL of hexane through the cartridge. Collect the eluate in a clean glass vial. This step is effective because the non-polar saturated hydrocarbons have a low affinity for the polar silica stationary phase and elute first.
-
Elution of Aromatic and Polar Compounds (Optional): The aromatic and polar fractions can be subsequently eluted using solvents of increasing polarity, such as a mixture of hexane and dichloromethane, and then methanol. These fractions are not used for branched alkane analysis but can be saved for other characterization purposes.
-
Concentration: Concentrate the collected saturated hydrocarbon fraction to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for GC-MS analysis.
Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for analyzing volatile and semi-volatile compounds in complex mixtures like petroleum fractions.[7] The gas chromatograph separates the individual hydrocarbons based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides structural information for identification.[7][8]
Protocol: GC-MS Analysis of the Saturated Hydrocarbon Fraction
-
GC-MS System: An Agilent 8890 GC coupled to a 5977B MSD or equivalent is recommended.
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is ideal for separating hydrocarbons based on their boiling points.[6]
-
Injection: Inject 1 µL of the prepared saturated hydrocarbon fraction into the GC inlet. A split injection mode (e.g., 50:1 split ratio) is typically used to prevent column overloading.
-
GC Conditions:
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp 1: Increase to 150 °C at a rate of 4 °C/min.
-
Ramp 2: Increase to 300 °C at a rate of 10 °C/min, hold for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 40-550.
-
-
Retention Index Calibration: To calculate Kovats retention indices, a separate run of an n-alkane standard mixture (e.g., C7-C40) under the same GC conditions is required.[9] This allows for the normalization of retention times, which can vary between instruments and over time.[10][11]
Caption: Schematic of the GC-MS system for branched alkane analysis.
Data Analysis and Interpretation
The identification of branched alkanes relies on a combination of their mass spectral fragmentation patterns and their calculated retention indices.
Mass Spectral Fragmentation of Branched Alkanes
Under electron ionization, branched alkanes undergo characteristic fragmentation.[12] The key principles are:
-
Weak or Absent Molecular Ion: The molecular ion (M+) peak is often of low abundance or completely absent due to the high propensity for fragmentation.[12][13]
-
Preferential Cleavage at Branch Points: The C-C bond at a branch point is most likely to cleave, as this results in the formation of a more stable secondary or tertiary carbocation.[14][15]
-
Loss of the Largest Alkyl Group: At a branching point, the largest alkyl substituent is preferentially lost as a radical, leading to the most stable carbocation.[15]
These principles result in a mass spectrum dominated by a series of alkyl fragment ions (CnH2n+1)+.[16] The relative intensities of these fragments provide clues to the branching structure.
Table 1: Characteristic Mass Fragments for Branched Alkanes
| Ion Series (m/z) | Interpretation |
| 43, 57, 71, 85... | Characteristic alkyl fragments (C3H7+, C4H9+, C5H9+, C6H13+...). The relative intensity of these peaks can indicate the size of the alkyl chains. |
| [M-15]+ | Loss of a methyl group (-CH3). |
| [M-29]+ | Loss of an ethyl group (-C2H5). |
| [M-43]+ | Loss of a propyl group (-C3H7). |
Note: The base peak (most intense peak) often corresponds to the most stable carbocation formed after cleavage at a branch point.[12]
Kovats Retention Indices
Due to the co-elution of many isomers, mass spectra alone may not be sufficient for unambiguous identification.[6] The Kovats retention index (I) provides an additional, highly reliable identification parameter.[8] It relates the retention time of an analyte to the retention times of bracketing n-alkanes.
For temperature-programmed analysis, the retention index is calculated using the following formula[17]:
I = 100n + 100 * [(tx - tn) / (tn+1 - tn)]
Where:
-
n is the carbon number of the n-alkane eluting before the analyte.
-
tx is the retention time of the analyte.
-
tn is the retention time of the n-alkane with carbon number n.
-
tn+1 is the retention time of the n-alkane with carbon number n+1.
By comparing the calculated retention index of an unknown peak to literature values for known branched alkanes on a similar GC column, a high-confidence identification can be made.[9][18]
Trustworthiness and Self-Validation
The protocol described here incorporates several self-validating systems to ensure data integrity:
-
Dual-Filter Identification: The combination of mass spectral matching and retention index confirmation provides a robust, two-tiered approach to compound identification, minimizing the risk of misidentification.
-
Internal and External Standards: For quantitative analysis, the use of internal standards (e.g., deuterated alkanes) and external calibration curves with certified reference materials is recommended to ensure accuracy and account for variations in sample preparation and instrument response.[19][20]
-
Method Blanks and Quality Control Samples: Regular analysis of solvent blanks and known quality control samples helps to monitor for contamination and assess the overall performance of the analytical system.
Conclusion
The detailed protocols and methodologies presented in this application note provide a comprehensive framework for the reliable analysis of branched alkanes in petroleum samples. By combining careful sample preparation with high-resolution GC-MS and a dual-filter approach to data interpretation (mass spectra and retention indices), researchers and analysts can confidently identify and characterize these important petroleum components. This information is invaluable for a wide range of applications, from optimizing refinery processes to conducting detailed geochemical studies.
References
- 1. How to Compare Linear vs Branched Alkane Effects [eureka.patsnap.com]
- 2. japex.co.jp [japex.co.jp]
- 3. Crude Oil Exploration & Production | アジレント [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. gsm.org.my [gsm.org.my]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. eisl-ng.com [eisl-ng.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. phytochemia.com [phytochemia.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. GCMS Section 6.9.2 [people.whitman.edu]
- 14. ch.ic.ac.uk [ch.ic.ac.uk]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 17. Gas Chromatographic Retention Data [webbook.nist.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Challenges in Separating 3,5-Diethyl-2-methylheptane Isomers
Welcome to our dedicated support center for resolving the complex challenge of separating 3,5-Diethyl-2-methylheptane isomers. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and practical methodologies. Given that this compound possesses three chiral centers (at carbons 2, 3, and 5), it can exist as eight distinct stereoisomers (four pairs of enantiomers). The separation of these isomers is a significant analytical challenge due to their nearly identical physical properties and non-polar nature.
The primary difficulty in separating these alkane isomers stems from their lack of functional groups, which limits interactions to weak van der Waals forces.[1] Effective separation, therefore, depends on exploiting subtle differences in molecular shape and fit with a specialized Chiral Stationary Phase (CSP).[1] This guide will walk you through common issues and advanced solutions using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).
Troubleshooting Guides & Method Development
This section is structured in a question-and-answer format to directly address specific problems you may encounter during method development and analysis.
Section 1: Gas Chromatography (GC) Troubleshooting
Due to the volatility and non-polar nature of alkanes, Gas Chromatography (GC) is often the most effective and widely used technique for their enantioseparation.[1]
Question: My standard GC analysis shows only a single, broad peak for my this compound sample. How can I resolve the stereoisomers?
Answer: A standard (achiral) GC column, such as one with a polydimethylsiloxane phase, separates compounds based on boiling point and polarity. Since the stereoisomers of this compound have virtually identical boiling points and polarities, they will co-elute.
Solution: Utilize a Chiral Stationary Phase (CSP). To achieve separation, you must use a GC column with a chiral stationary phase. The mechanism of separation on these columns is based on the formation of transient, short-lived diastereomeric complexes between the analyte enantiomers and the chiral selector.[2] The differing stability of these complexes causes one enantiomer to be retained longer than the other.
For non-polar alkanes, the most successful CSPs are derivatized cyclodextrins.[3][4][5] These cage-like molecules provide a chiral cavity into which the isomers can enter and interact, a process known as inclusion complexation.[1][2]
Question: I'm using a cyclodextrin-based chiral GC column, but I'm still seeing poor or no resolution between the isomer peaks. What parameters should I optimize?
Answer: Achieving baseline resolution for complex alkane isomers often requires careful optimization of several GC parameters. Selectivity is the most influential factor for improving resolution in chiral separations.[6]
Step-by-Step Optimization Protocol:
-
Lower the Oven Temperature: This is the most critical parameter. Lowering the temperature increases the stability of the transient diastereomeric complexes formed between the isomers and the CSP, enhancing the enantioselective interactions and thus improving the separation factor (α) and resolution (Rs).[1]
-
Action: Start with a low initial oven temperature (e.g., 40-50°C) and employ a very slow temperature ramp (e.g., 1-2°C/min).[7] This maximizes the time the analytes spend interacting with the stationary phase.
-
-
Optimize Carrier Gas Flow Rate (Linear Velocity): The efficiency of a capillary column is dependent on the linear velocity of the carrier gas.
-
Action: Optimize the linear velocity for your chosen carrier gas (e.g., Helium ~30-40 cm/s, Hydrogen ~60-80 cm/s) to achieve the minimum plate height (maximum efficiency).[7] This will result in sharper, narrower peaks, which improves resolution.
-
-
Select the Appropriate Cyclodextrin Derivative: Not all cyclodextrin phases are the same. The type of derivative on the cyclodextrin rim dramatically affects its selectivity.
-
Reduce Sample Concentration: Overloading the column is a common cause of poor peak shape (tailing or fronting) and loss of resolution in chiral GC.[7] Chiral compounds can show overloading at much lower concentrations than achiral compounds.
Section 2: Supercritical Fluid Chromatography (SFC) Troubleshooting
SFC is a powerful alternative that combines the benefits of both GC and HPLC. It uses a supercritical fluid, typically CO2, as the main mobile phase, which has low viscosity and high diffusivity, leading to fast and efficient separations.[8][9] It is particularly well-suited for chiral separations of non-polar compounds.[8][10]
Question: Is SFC a viable technique for separating this compound isomers, and what are the advantages?
Answer: Yes, SFC is an excellent choice and offers several key advantages over HPLC and GC for this specific application.
-
High Efficiency & Speed: The low viscosity of supercritical CO2 allows for high flow rates without generating excessive backpressure, leading to significantly faster analysis times than HPLC.[10][11]
-
Enhanced Selectivity: SFC can offer unique or complementary selectivity compared to LC and GC for chiral separations.[10]
-
Green Chemistry: SFC primarily uses CO2, a non-toxic and renewable solvent, drastically reducing the consumption of organic solvents like hexane required in normal-phase HPLC.[9][11]
Question: I am trying to develop an SFC method, but I am struggling to get any separation. What are the typical starting conditions?
Answer: Method development in SFC involves optimizing the stationary phase, co-solvent, pressure, and temperature.
Step-by-Step Optimization Protocol:
-
Choose the Right Column (CSP): Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose immobilized on silica) are the most widely used and successful columns for chiral SFC separations.[2][12] They offer broad versatility and high loading capacity.
-
Action: Begin screening with immobilized polysaccharide columns such as those with tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) selectors.
-
-
Optimize the Co-solvent (Modifier): While the main mobile phase is CO2, a small amount of an organic solvent (co-solvent or modifier) is required to modulate analyte retention and interaction with the CSP.
-
Action: For a non-polar analyte like this compound, start with a low percentage (2-10%) of a polar alcohol like methanol or ethanol as the co-solvent. Systematically vary the co-solvent percentage; decreasing the percentage will generally increase retention and may improve resolution.
-
-
Adjust Back Pressure and Temperature: These parameters control the density of the supercritical fluid mobile phase, which in turn affects its solvating power and the resulting chromatography.
-
Action: Maintain a back pressure between 100 and 200 bar. Explore a temperature range from 25°C to 40°C. Lower temperatures often improve chiral recognition, similar to GC.
-
-
Consider Additives (with caution): While acidic or basic additives are commonly used in SFC to improve the peak shape of polar compounds, they are generally unnecessary and may be detrimental for non-polar alkanes.
-
Action: Start without any additives. Only consider them if you observe severe peak tailing that cannot be resolved by other means, which is unlikely for this compound class.
-
Section 3: High-Performance Liquid Chromatography (HPLC) Troubleshooting
While less common than GC or SFC for this specific separation, HPLC can be used. The main challenges are the compound's lack of a UV chromophore and its very non-polar nature.
Question: Can I use HPLC for this separation, and how do I detect a compound with no UV absorbance?
Answer: Yes, but it requires specific instrumentation.
-
Detection: You must use a universal detector that does not rely on light absorbance. The most common choice is a Refractive Index Detector (RID) . Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can also be used.
-
Separation Mode: You must use Normal-Phase Chromatography , which employs a polar stationary phase and a non-polar mobile phase.[13]
Question: My resolution is poor on a polysaccharide chiral column using a hexane/isopropanol mobile phase. How can I improve it?
Answer: Optimizing the mobile phase is key in normal-phase chiral HPLC.
-
Adjust Modifier Percentage: The alcohol (e.g., isopropanol, ethanol) in your mobile phase is the polar modifier. Its concentration has a dramatic effect on retention and selectivity.
-
Action: Decrease the percentage of the alcohol modifier (e.g., from 10% to 5% or even 1%). This will increase retention times and allow for more interaction with the CSP, which can significantly improve resolution.[14]
-
-
Change the Alcohol Modifier: Different alcohols can offer different selectivity.
-
Action: If isopropanol (IPA) is not working, try switching to ethanol. The subtle change in the modifier's structure can alter the interactions and improve separation.
-
-
Lower the Temperature: As with GC and SFC, reducing the column temperature (e.g., to 10-20°C) can enhance chiral recognition.[14]
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the residence time on the column, which can improve resolution for difficult separations, albeit at the cost of longer analysis times.
Visualization & Data Summary
Workflow for Chiral Method Development
The following diagram outlines a logical workflow for developing a separation method for the isomers of this compound.
Caption: A decision workflow for selecting and optimizing a chromatographic technique.
Comparison of Starting Conditions
The table below provides recommended starting points for method development across the three major chromatographic techniques.
| Parameter | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) | Normal-Phase HPLC |
| Column Type | Derivatized Cyclodextrin (e.g., Beta-DEX™, Chirasil®) | Immobilized Polysaccharide (e.g., CHIRALPAK® IA, IC) | Immobilized Polysaccharide (e.g., CHIRALPAK® IA, IC) |
| Mobile Phase | Carrier Gas: Helium or Hydrogen | CO₂ with 2-10% Methanol or Ethanol | Hexane with 1-10% Ethanol or IPA |
| Temperature | 40-80°C (with slow ramp) | 25-40°C | 15-25°C |
| Pressure / Flow | 1-2 mL/min (constant flow) | 2-4 mL/min; Back Pressure: 150 bar | 0.5-1.0 mL/min |
| Detection | FID / MS | UV / MS | Refractive Index (RID) |
| Key Advantage | High resolution for volatile compounds | Speed and low solvent use | Established technique |
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound isomers important for drug development? Although this specific alkane is not a drug, it serves as an excellent model for non-polar chiral molecules. In pharmaceuticals, different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities.[9] Regulatory agencies often require the separation and testing of individual stereoisomers to ensure the safety and efficacy of a new drug.[15] Therefore, developing robust methods for such separations is a critical skill.
Q2: What is the fundamental difference between separating diastereomers and enantiomers? Diastereomers have different physical properties (e.g., boiling point, solubility) and can, in theory, be separated on standard achiral stationary phases. Enantiomers, being non-superimposable mirror images, have identical physical properties in an achiral environment. They can only be separated by using a chiral environment, such as a chiral stationary phase, which allows for differential interaction.[16]
Q3: Can I scale up my analytical method to a preparative scale to isolate milligrams of a specific isomer? Yes. Both SFC and HPLC are highly scalable.[12] Preparative SFC is often preferred for this task due to its speed and the ease of removing the CO2 mobile phase during product recovery, which simplifies the process and reduces solvent waste.[9][11] Polysaccharide-based CSPs are known for their high loading capacity, making them suitable for preparative work.[12][16]
Q4: My peaks are tailing badly on my chiral GC column. What is the most likely cause? Besides column overload (as discussed above), peak tailing can be caused by active sites in the GC system or column contamination.[1][7]
-
Active Sites: A dirty injector liner or septum can create active sites. Regularly replace these consumables.
-
Column Contamination: Non-volatile residues from previous injections can contaminate the head of the column. Try trimming 10-20 cm from the column inlet. If that fails, the column may need replacement.[1]
Q5: What physical properties are known for this compound? According to the NIST Chemistry WebBook and PubChem, this compound has a molecular formula of C12H26 and a molecular weight of approximately 170.33 g/mol .[17][18] Specific physical data like boiling point for the individual stereoisomers are not readily available, as they are extremely difficult to separate and characterize individually.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral stationary phases and applications in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. selvita.com [selvita.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chiraltech.com [chiraltech.com]
- 12. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. youtube.com [youtube.com]
- 17. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. heptane, 3,5-diethyl-2-methyl- [webbook.nist.gov]
Technical Support Center: Synthesis of 3,5-Diethyl-2-methylheptane
Welcome to the technical support guide for the synthesis of the highly branched alkane, 3,5-Diethyl-2-methylheptane. This document is designed for researchers, chemists, and drug development professionals who require a reliable synthetic protocol and troubleshooting assistance. As your Senior Application Scientist, my goal is to provide not just a procedure, but a deep, mechanistic understanding to empower you to overcome common challenges and optimize your yield.
Highly branched alkanes are valuable as specialty solvents, fuel components, and as inert scaffolds in complex molecule synthesis.[1][2] However, their construction requires precise control over carbon-carbon bond formation. This guide will focus on a robust, multi-step synthesis, addressing potential pitfalls at each stage.
I. Recommended Synthetic Strategy: A Three-Step Approach
A logical and field-proven method for constructing the carbon skeleton of this compound involves a Grignard reaction to form a tertiary alcohol, followed by dehydration to an alkene, and subsequent hydrogenation to the final saturated alkane.[3] This approach offers excellent control and is adaptable to standard laboratory equipment.
The overall workflow is visualized below:
Caption: Overall workflow for the synthesis of this compound.
II. Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format.
Part A: The Grignard Reaction (Step 1)
The Grignard reaction is the cornerstone of this synthesis, forming the key C-C bond.[4] It is, however, highly sensitive to reaction conditions.
Q1: My Grignard reaction is not initiating. The magnesium metal is just sitting in the ether. What's wrong?
A1: This is the most common failure point. The cause is almost always related to the deactivation of the magnesium surface or the quenching of the Grignard reagent as it forms.
-
Causality: Grignard reagents are potent nucleophiles and extremely strong bases.[5] They react readily with any protic source (even atmospheric moisture) to form an alkane, rendering them useless for the desired reaction.[6][7] The magnesium surface can also be coated with a passivating layer of magnesium oxide.
-
Troubleshooting Steps:
-
Ensure Absolute Anhydrous Conditions: All glassware must be rigorously flame-dried or oven-dried immediately before use.[8] Solvents like diethyl ether or THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium: If the magnesium turnings are dull, they may be coated in MgO. Crush them gently with a glass rod (in the reaction flask, under nitrogen) to expose a fresh surface. A small crystal of iodine can also be added; its reaction with magnesium cleans the surface.
-
Initiate with a Small, Concentrated Batch: Add only a small amount of your ether and a few drops of your alkyl halide to the magnesium. Warm the mixture gently. You should see bubbling or cloudiness, indicating initiation. Once started, you can begin the slow, dropwise addition of the remaining alkyl halide solution.
-
Caption: Troubleshooting flowchart for a non-initiating Grignard reaction.
Q2: My reaction worked, but the yield of the tertiary alcohol is low. My main byproduct is a dimer of my alkyl halide (e.g., butane from ethyl bromide). What happened?
A2: You are observing a classic side reaction known as Wurtz coupling.[4]
-
Causality: The Grignard reagent (R-MgX) can react with the starting alkyl halide (R-X) to form a new C-C bond (R-R). This is more prevalent if the concentration of the alkyl halide is too high locally or if the temperature is elevated.
-
Solution:
-
Slow Addition: Add the alkyl halide dropwise to the magnesium suspension. This keeps the instantaneous concentration of the alkyl halide low, favoring its reaction with magnesium over the already-formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux. Overheating can accelerate the coupling side reaction.
-
Q3: I recovered a lot of my starting ketone (5-ethyl-2-heptanone) after workup. Why didn't it react?
A3: This points to either an insufficient amount of Grignard reagent or competing side reactions at the ketone.
-
Causality:
-
Reagent Quenching: Some of your Grignard reagent may have been destroyed by trace water or acidic impurities, leaving you with a substoichiometric amount.
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[9] This enolate is unreactive toward further nucleophilic attack. Upon acidic workup, the enolate is simply protonated back to the starting ketone.
-
-
Solution:
-
Use a Slight Excess: It is common practice to use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to compensate for any accidental quenching.
-
Low Temperature Addition: Add the ketone solution slowly to the Grignard reagent at a lower temperature (e.g., 0 °C). This favors the slower, but more desired, nucleophilic addition over the faster acid-base enolization reaction.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Ethereal solvents stabilize the Grignard reagent. Must be completely dry.[4] |
| Temperature | Gentle Reflux (Formation), 0 °C (Ketone Addition) | Controls reaction rate and minimizes side reactions like Wurtz coupling and enolization. |
| Addition Rate | Slow, Dropwise | Maintains low concentration of reactants to suppress side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen and moisture.[4] |
Part B: Dehydration (Step 2)
This step eliminates water from the tertiary alcohol to form an alkene. The primary challenge is controlling the formation of multiple isomers and preventing polymerization.
Q1: My dehydration produced a dark brown, tar-like substance instead of a clear liquid.
A1: This is likely due to polymerization or charring caused by overly harsh conditions.
-
Causality: Strong acids (like concentrated H₂SO₄) and high heat can catalyze the polymerization of the newly formed alkenes. Tertiary carbocations, which are intermediates in this E1 reaction, are particularly susceptible to side reactions.
-
Solution:
-
Use a Milder Reagent: Consider using phosphorus oxychloride (POCl₃) in pyridine or p-toluenesulfonic acid (PTSA) in toluene. These reagents operate under milder conditions and reduce the risk of charring.
-
Control Temperature: Use the lowest temperature that allows for a reasonable reaction rate. Distilling the alkene product as it forms can also be an effective strategy to remove it from the harsh acidic conditions.
-
Q2: I obtained a mixture of alkene isomers. How can I control which one is the major product?
A2: The regioselectivity of the elimination is governed by the reaction conditions (Zaitsev vs. Hofmann elimination). For a tertiary alcohol like 3,5-diethyl-2-methylheptan-3-ol, Zaitsev's rule (formation of the more substituted alkene) is typically favored.
-
Causality: Acid-catalyzed dehydration proceeds via an E1 mechanism, which favors the formation of the most thermodynamically stable (i.e., most substituted) alkene. Bulky bases, which are not used here, would favor the Hofmann product. You will likely get a mixture of 3,5-diethyl-2-methylhept-2-ene and 3,5-diethyl-2-methylhept-3-ene.
-
Practical Implication: For this synthesis, obtaining a mixture is acceptable, as both major isomers will be hydrogenated to the same final product in the next step. The goal here is to maximize the total alkene yield, not to isolate a single isomer.
Part C: Hydrogenation (Step 3)
The final step is the saturation of the C=C double bond to yield the target alkane. This is typically a high-yielding and clean reaction if the catalyst is active.
Q1: My reaction is very slow or has stalled, and GC-MS analysis shows remaining alkene.
A1: This is almost always an issue with the catalyst or the hydrogen supply.
-
Causality: Catalytic hydrogenation requires an active catalyst surface to adsorb both hydrogen gas and the alkene.[10] The catalyst can be "poisoned" by impurities (especially sulfur or halide compounds) or may simply be old and inactive.
-
Solution:
-
Use Fresh Catalyst: Use fresh, high-quality palladium on carbon (Pd/C). Ensure it is handled properly; it is often pyrophoric and should be handled under a blanket of solvent or inert gas.
-
Ensure Proper Agitation: The reaction is often mass-transfer limited. Vigorous stirring or shaking is necessary to ensure the hydrogen gas, the alkene in solution, and the solid catalyst are all in intimate contact.
-
Check Hydrogen Pressure: Ensure your system is properly sealed and can maintain a positive pressure of hydrogen (a balloon of H₂ is often sufficient for lab scale, but a Parr shaker is more robust).
-
Purify the Alkene: If the alkene from the dehydration step was not purified, trace acidic residue could poison the catalyst. A simple filtration through a short plug of basic alumina can remove these impurities.
-
III. Experimental Protocols
Protocol 1: Synthesis of 3,5-Diethyl-2-methylheptan-3-ol (Grignard Reaction)
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Reagent Preparation: In the flask, place magnesium turnings (2.9 g, 120 mmol). In the dropping funnel, add a solution of 2-bromo-butane (15.1 g, 110 mmol) in 50 mL of anhydrous diethyl ether.
-
Initiation: Add ~5 mL of the 2-bromo-butane solution to the magnesium. If the reaction does not start, warm gently with a heat gun. The solution should become cloudy and begin to reflux.
-
Grignard Formation: Once initiated, add the remaining 2-bromo-butane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30 minutes.
-
Ketone Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of 3-ethyl-4-heptanone (12.8 g, 100 mmol) in 30 mL of anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent over 30 minutes.
-
Workup: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution.[11]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: Synthesis of 3,5-Diethyl-2-methylheptene (Dehydration)
-
Setup: Assemble a 100 mL round-bottom flask with a stir bar and a simple distillation apparatus.
-
Reaction: Place the crude 3,5-diethyl-2-methylheptan-3-ol from the previous step into the flask. Add a catalytic amount of p-toluenesulfonic acid (approx. 200 mg).
-
Distillation: Gently heat the flask. The alkene product, being more volatile than the starting alcohol, will distill as it is formed. Collect the fraction boiling in the expected range for the product alkene.
-
Purification: Wash the collected distillate with saturated sodium bicarbonate solution to remove any acidic residue, then with brine. Dry the organic layer over anhydrous CaCl₂ and filter.
Protocol 3: Synthesis of this compound (Hydrogenation)
-
Setup: In a suitable pressure vessel (e.g., a thick-walled flask or a Parr hydrogenation apparatus), dissolve the alkene mixture from the previous step in 50 mL of ethanol.
-
Catalyst: Carefully add 10% palladium on carbon (approx. 100 mg, ~1 mol%) to the solution. Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (a balloon is sufficient for atmospheric pressure, or pressurize according to apparatus instructions).
-
Reaction: Stir the mixture vigorously at room temperature until hydrogen uptake ceases (e.g., the balloon deflates). This may take several hours.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of ethanol.
-
Purification: Remove the ethanol solvent under reduced pressure. The remaining liquid is the crude product. It can be purified further by fractional distillation if necessary to achieve high purity.
IV. References
-
BenchChem. (2025). A Technical Guide to the Synthesis of Highly Branched Alkanes. 1
-
Alfa Chemistry. Grignard Reaction. 4
-
Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis. Journal of Chemical Education, 76(1), 76.
-
Organic Chemistry Portal. Alkane synthesis by C-C coupling. 12
-
PEARL. (2014). Synthesis of H-branch alkanes. 3
-
Mascal, M., & Dutta, S. (2015). Synthesis of highly-branched alkanes for renewable gasoline. Request PDF. 2
-
Wikipedia. Wittig reaction. 13
-
Lumen Learning. The Wittig reaction | Organic Chemistry II. 14
-
Chemistry LibreTexts. (2014). 18.13 The Wittig Reaction Forms an Alkene. 15
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. 16
-
Pharmacy 180. Alkanes - Functional Group Synthesis. 10
-
Organic Syntheses Procedure. 8. 11
-
University of California, Davis. Grignard Reaction. 8
-
Organic Chemistry Portal. Grignard Reaction. 9
-
Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. 6
-
Quora. (2018). How can alkane prepare by grignard reagent?. 7
-
ResearchGate. (2018). Optimization of the Grignard reagent formation. 17
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. 5
-
Request PDF. (2019). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. 18
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. quora.com [quora.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. pharmacy180.com [pharmacy180.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Alkane synthesis by C-C coupling [organic-chemistry.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Tertiary Alkane Synthesis via Grignard Reactions
Welcome to the Technical Support Center for the synthesis of tertiary alkanes utilizing Grignard reactions. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions in a direct Q&A format. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to navigate the complexities of this synthetic route.
The synthesis of tertiary alkanes via Grignard reagents is a two-stage process. First, a Grignard reagent is reacted with a ketone to form a tertiary alcohol.[1] Subsequently, this alcohol undergoes dehydroxylation to yield the final tertiary alkane. This guide is structured to address challenges in both critical stages of this process.
Stage 1: Synthesis of Tertiary Alcohols via Grignard Reaction
The foundational step in this synthesis is the creation of a tertiary alcohol through the nucleophilic addition of a Grignard reagent to a ketone.[2] Success at this stage is paramount for the overall yield and purity of the final tertiary alkane.
Frequently Asked Questions (FAQs): Stage 1
Q1: My Grignard reaction won't start. What are the common reasons for this initiation failure?
Failure to initiate is one of the most common issues and is almost always due to the passivation of the magnesium surface by a layer of magnesium oxide (MgO).[3] This layer prevents the magnesium from reacting with the alkyl halide.[4] Another critical factor is the presence of even trace amounts of water, which will quench the Grignard reagent as it forms.[1][5]
Q2: What are the visual cues of a successful Grignard reaction initiation?
A successful initiation is marked by several key observations: the disappearance of the color of a chemical activator like iodine, the spontaneous boiling of the solvent (particularly with low-boiling ethers), the solution turning cloudy and grey or brownish, and a noticeable exothermic reaction.[3][4]
Q3: Can I use a tertiary alkyl halide to form my Grignard reagent?
While technically possible, using tertiary alkyl halides to prepare Grignard reagents is generally not recommended. They are prone to undergo elimination reactions (E1/E2) under the reaction conditions, leading to the formation of alkenes as a major side product.[6][7] It is far more efficient to use primary or secondary alkyl halides to prepare the Grignard reagent and react it with a ketone that provides the tertiary center.
Q4: Why is my yield of tertiary alcohol consistently low?
Low yields can stem from several sources. The most common culprits include:
-
Inaccurate Reagent Concentration: Not titrating your Grignard reagent can lead to incorrect stoichiometry.
-
Side Reactions: Competing reactions such as enolization of the ketone, reduction of the ketone, and Wurtz coupling can significantly reduce the yield of the desired tertiary alcohol.[8]
-
Steric Hindrance: Highly substituted ketones and bulky Grignard reagents can slow down the desired nucleophilic addition, allowing side reactions to become more prominent.[8]
In-Depth Troubleshooting Guide: Stage 1
Causality: The magnesium surface is coated with a passivating layer of magnesium oxide, preventing the reaction with the alkyl halide.[3]
Solutions:
-
Mechanical Activation: In the reaction flask, crushing some of the magnesium turnings with a glass rod can expose a fresh, unoxidized surface.[5]
-
Chemical Activation:
-
Use of Pre-formed Grignard Reagent: Adding a small amount of a previously prepared Grignard reagent can initiate the reaction.[9]
Experimental Protocol: Preparation of a Grignard Reagent
-
Glassware Preparation: All glassware must be rigorously dried in an oven at >120°C overnight and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.
-
Reagent Setup: Place fresh, shiny magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The system should be under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous ether (diethyl ether or THF) to the flask to cover the magnesium.[10]
-
Initiation: Add a small portion of the alkyl halide (dissolved in anhydrous ether) to the magnesium suspension. If the reaction does not start, employ one of the activation methods described above.
-
Addition of Alkyl Halide: Once the reaction has initiated (as evidenced by warming and turbidity), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.[4]
-
Completion: After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting grey-to-brown solution is your Grignard reagent.
When working with sterically hindered ketones or Grignard reagents, several side reactions can compete with the desired nucleophilic addition.
1. Enolization:
-
Causality: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone, forming an enolate.[8] This is especially problematic with sterically hindered ketones where the carbonyl carbon is less accessible.[11][12] Upon acidic workup, the starting ketone is regenerated from the enolate.[8]
-
Mitigation Strategies:
-
Use a less sterically hindered Grignard reagent if possible.
-
Employ lower reaction temperatures to favor the addition reaction, which generally has a higher activation energy than deprotonation.
-
Consider using organolithium reagents, which are more nucleophilic and less basic than Grignard reagents, and can sometimes suppress enolization.
-
2. Reduction:
-
Causality: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state (Meerwein-Ponndorf-Verley type reduction).[8]
-
Mitigation Strategies:
-
Choose a Grignard reagent without β-hydrogens if the synthesis allows (e.g., methylmagnesium bromide or phenylmagnesium bromide).
-
Lowering the reaction temperature can also disfavor the reduction pathway.
-
3. Wurtz Coupling:
-
Causality: The formed Grignard reagent can react with the unreacted alkyl halide in a coupling reaction.[10][13] This is more pronounced if the local concentration of the alkyl halide is high.[14]
-
Mitigation Strategies:
Data Presentation: Solvent Selection for Grignard Reagent Formation
| Solvent | Boiling Point (°C) | Advantages | Disadvantages |
| Diethyl Ether | 34.6 | Excellent for initiating reactions; low boiling point allows for easy temperature control. | Highly flammable; can be sensitive to peroxide formation. |
| Tetrahydrofuran (THF) | 66 | Higher boiling point allows for reactions with less reactive halides; better at solvating the Grignard reagent.[10] | Can be more difficult to dry completely; higher boiling point may promote side reactions if not controlled. |
Stage 2: Dehydroxylation of Tertiary Alcohols to Tertiary Alkanes
Once the tertiary alcohol has been synthesized and purified, the final step is the removal of the hydroxyl group. Direct reduction of alcohols to alkanes is challenging because the hydroxyl group is a poor leaving group.[15] Therefore, a two-step approach is typically employed where the alcohol is first converted into a derivative with a better leaving group, which is then reduced.[16]
Frequently Asked Questions (FAQs): Stage 2
Q5: Why can't I just reduce the tertiary alcohol directly to the alkane?
The hydroxyl group (-OH) is a very poor leaving group.[15] For a nucleophilic substitution or elimination to occur, it must first be protonated to form water, which is a good leaving group. However, the conditions required for this (strong acid) can lead to carbocation rearrangements and elimination to form alkenes, especially with tertiary alcohols.
Q6: What is the Barton-McCombie deoxygenation, and why is it suitable for tertiary alcohols?
The Barton-McCombie deoxygenation is a radical-mediated reaction that effectively removes a hydroxyl group. It is particularly well-suited for tertiary alcohols because it proceeds via a tertiary radical intermediate, which is relatively stable. This method avoids the formation of carbocations, thus preventing rearrangements that can plague other methods.[17]
Q7: Are there alternatives to the Barton-McCombie reaction?
Yes, other methods exist. One notable alternative involves the use of indium trichloride as a catalyst with chlorodiphenylsilane as the hydride source, which can selectively reduce secondary and tertiary alcohols.[18][19] Another approach is the two-step process of dehydration of the alcohol to an alkene, followed by catalytic hydrogenation.[20] However, dehydration of tertiary alcohols can sometimes lead to a mixture of alkene isomers.
In-Depth Troubleshooting Guide: Stage 2
Causality: The efficiency of this radical chain reaction is highly dependent on the quality of the reagents and the exclusion of radical inhibitors.
Solutions:
-
Reagent Quality:
-
Tributyltin Hydride (Bu₃SnH): This reagent can decompose over time. Use freshly distilled or recently purchased Bu₃SnH.
-
Radical Initiator (AIBN): Azobisisobutyronitrile (AIBN) should be recrystallized if it is old to ensure its effectiveness.
-
-
Exclusion of Oxygen: Oxygen is a radical scavenger and can terminate the chain reaction. The reaction must be thoroughly degassed and maintained under an inert atmosphere.
-
Thorough Formation of the Thiocarbonyl Derivative: The initial conversion of the alcohol to the xanthate or other thiocarbonyl derivative must be complete. Any unreacted alcohol will not undergo deoxygenation. Monitor this first step by TLC.
Experimental Protocol: Barton-McCombie Deoxygenation of a Tertiary Alcohol
This protocol is a general guideline and may need to be optimized for specific substrates.
Step A: Formation of the Xanthate Ester
-
Under an inert atmosphere, dissolve the tertiary alcohol in anhydrous THF.
-
Cool the solution to 0°C and add a strong base such as sodium hydride (NaH) to deprotonate the alcohol.
-
After stirring for a short period, add carbon disulfide (CS₂) to the reaction mixture.
-
Finally, add methyl iodide (CH₃I) and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Work up the reaction and purify the resulting xanthate ester by column chromatography.
Step B: Deoxygenation
-
Dissolve the purified xanthate ester in a degassed solvent such as toluene.
-
Add tributyltin hydride (Bu₃SnH) and a catalytic amount of AIBN to the solution.[21]
-
Heat the reaction mixture to reflux (typically 80-110°C) for several hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography. The removal of tin byproducts can be challenging but can be facilitated by specific workup procedures, such as treatment with aqueous KF.[22]
Visualizations and Workflows
Overall Synthetic Workflow
Caption: Synthetic route from starting materials to the final tertiary alkane.
Grignard Reaction Mechanism and Competing Side Reactions
Caption: Grignard reaction mechanism and key side reactions.
Barton-McCombie Deoxygenation Mechanism
Caption: Simplified radical chain mechanism of the Barton-McCombie deoxygenation.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. homework.study.com [homework.study.com]
- 6. CBSE Notes, Papers, NCERT Solutions [nextgurukul.in]
- 7. Hydrocarbons Class 11 Chemistry Notes - Free PDF [vedantu.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Studies on the mechanism of the enolization reaction of Grignard reagents with ketones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Conversion of Alcohols into Alkanes | Chem-Station Int. Ed. [en.chem-station.com]
- 17. grokipedia.com [grokipedia.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Deoxygenation [organic-chemistry.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Barton-McCombie Reaction: Mechanism & Examples| NROChemistry [nrochemistry.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
Minimizing byproducts in Friedel-Crafts alkylation of alkanes
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during Friedel-Crafts alkylation reactions. While classically applied to aromatic compounds, the principles discussed are rooted in carbocation chemistry and are broadly applicable to related acid-catalyzed alkylations, including those involving alkanes and alkenes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Excessive Polyalkylation Products
Question: Why am I observing significant amounts of di- or even tri-alkylated products in my reaction?
Answer: Polyalkylation is a common byproduct in Friedel-Crafts alkylation because the reaction's own product is often more reactive than the starting material.[1][2][3][4] The introduction of an alkyl group, which is electron-donating, activates the substrate towards further electrophilic attack.[3][4][5][6] Consequently, the monoalkylated product can compete with the initial substrate for the alkylating agent, leading to multiple additions.[5][7][8][9]
-
Utilize a Large Excess of the Substrate: By significantly increasing the molar ratio of the substrate to be alkylated relative to the alkylating agent, you increase the statistical probability that the electrophile will react with the starting material instead of the monoalkylated product.[5][7][10][11] This is often the simplest and most direct method to favor monoalkylation.
-
Optimize Reaction Conditions: Lowering the reaction temperature and using a less reactive catalyst can decrease the rate of the second and subsequent alkylation reactions, giving the desired mono-alkylated product a better chance to accumulate.[5][12]
-
Control Stoichiometry: Precise and controlled addition of the alkylating agent, for instance via a syringe pump over an extended period, can help maintain a low concentration of the electrophile, thereby suppressing the faster reaction with the activated product.
Issue 2: Formation of Isomeric Products
Question: My product analysis (GC-MS/NMR) shows a mixture of isomers, not the expected linear alkyl-substituted product. Why?
Answer: The formation of isomeric products is almost always due to the rearrangement of the carbocation intermediate.[4][7][8][13][14] The Friedel-Crafts alkylation proceeds via an electrophilic carbocation, which will rearrange to a more stable form if possible (e.g., a primary carbocation rearranging to a secondary or tertiary one) through hydride or alkyl shifts.[8][13][14][15][16] This rearrangement occurs before the electrophilic attack on the substrate, leading to a product with a different alkyl structure than that of the starting alkyl halide.[8][14][17] For example, alkylating benzene with 1-chlorobutane can yield a significant amount of sec-butylbenzene alongside the expected n-butylbenzene.[8][16]
-
The Acylation-Reduction Pathway (Most Robust Method): The most effective way to prevent rearrangement is to avoid the formation of a rearranging carbocation altogether. This can be achieved by performing a Friedel-Crafts acylation first, followed by a reduction of the resulting ketone to the desired alkane.[5][12][16] The key intermediate in acylation, the acylium ion, is resonance-stabilized and does not undergo rearrangement.[4][12][13][17][18]
-
Choose Non-Rearranging Alkylating Agents: If direct alkylation is necessary, use alkylating agents that form stable carbocations not prone to rearrangement, such as tert-butyl chloride, or simple agents like methyl or ethyl halides.[13]
The following diagram illustrates how a primary carbocation generated from 1-chloropropane rearranges to a more stable secondary carbocation via a hydride shift, leading to an isopropyl-substituted product instead of the expected n-propyl product.
Caption: Carbocation rearrangement pathway in Friedel-Crafts alkylation.
Issue 3: Low or No Conversion
Question: My reaction is not proceeding, or the yield is very low. What are the likely causes?
Answer: Low or no conversion in Friedel-Crafts reactions can stem from several factors related to either the substrate or the catalyst system.
| Probable Cause | Explanation | Recommended Action |
| Deactivated Substrate | The presence of strongly electron-withdrawing (deactivating) groups (e.g., -NO₂, -CN, -COR, -SO₃H) on the aromatic ring makes it too electron-poor to attack the electrophile.[6][7][12][13] | Use a substrate that is no more deactivated than a halobenzene. If the group is necessary, consider adding it after the alkylation step. |
| Catalyst Deactivation (Substrate-Induced) | Functional groups with lone pairs, such as amines (-NH₂) or amides, are Lewis bases and will react with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the catalyst and puts a positive charge on the ring, halting the reaction.[6][7][11][19] | Protect the amine group (e.g., by acylation) before the Friedel-Crafts reaction and deprotect it afterward. |
| Catalyst Deactivation (Environmental) | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the solvent, reagents, or from atmospheric exposure will hydrolyze and deactivate the catalyst.[12] | Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., N₂ or Ar). Use a fresh, high-purity catalyst. |
| Unsuitable Alkylating Agent | Vinyl or aryl halides cannot be used as they do not form carbocations under Friedel-Crafts conditions due to the high instability of sp²-hybridized carbocations.[7][11][13][20] | Use an alkyl halide where the halogen is attached to an sp³-hybridized carbon. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Friedel-Crafts alkylation and acylation regarding byproduct control?
The primary difference lies in the electronic nature of the group being added.
-
Alkylation adds an electron-donating alkyl group . This activates the product, making it more susceptible to further substitution (polyalkylation) than the starting material.[2][4][5][6]
-
Acylation adds an electron-withdrawing acyl group . This deactivates the product, making it less reactive than the starting material and thus preventing further substitution.[5][6][7][18] This fundamental difference makes acylation a much more controllable reaction.
This diagram shows how the initial product of alkylation is more activated, leading to a second, unwanted alkylation event.
Caption: Pathway illustrating the cause of polyalkylation.
Q2: How does catalyst choice affect the reaction?
The reactivity of the Lewis acid catalyst is crucial. Common Lewis acids in order of decreasing reactivity are approximately AlCl₃ > FeCl₃ > SbCl₅ > BF₃.[3][6][7]
-
Highly reactive catalysts (e.g., AlCl₃): These are effective but can also promote side reactions like rearrangement and polyalkylation, especially at higher temperatures. They are necessary for less reactive substrates.[21]
-
Milder catalysts (e.g., ZnCl₂, FePO₄, zeolites): These can provide better selectivity and minimize byproducts, particularly with activated substrates.[17][22] In industrial applications, solid acid catalysts like zeolites are often preferred for their ease of separation and potential for shape selectivity, which can control isomer formation.[17][23][24]
Q3: What role does the solvent play in controlling side reactions?
The choice of solvent can influence product distribution, particularly in acylation reactions where it can affect the solubility of intermediate complexes.[25] In general, for alkylations:
-
Non-polar solvents (e.g., carbon disulfide, dichloromethane): These are common but one must ensure the reaction mixture remains homogeneous.
-
Polar solvents (e.g., nitrobenzene): While they can help dissolve intermediates, they can also form complexes with the Lewis acid, potentially reducing its activity. Nitrobenzene is a deactivating solvent and can sometimes be used as the substrate itself.
Q4: Can alkanes be directly alkylated using Friedel-Crafts chemistry?
Yes, while classic Friedel-Crafts reactions involve aromatic rings, the principles extend to the alkylation of alkanes, which is a cornerstone of the petroleum industry for producing high-octane gasoline alkylate.[24] In this process, an isoalkane (like isobutane) is reacted with an alkene (like butene) in the presence of a strong acid catalyst (e.g., H₂SO₄, HF, or solid acids).[24][26] The core challenges are the same: the reaction proceeds through carbocation intermediates, making it susceptible to rearrangements and oligomerization of the alkene (which is analogous to polyalkylation).[26] Strategies to minimize these byproducts, such as controlling temperature and reactant ratios, are also parallel.
Experimental Protocol: Acylation-Reduction for Isomer-Free Alkylation
This two-step protocol is the most reliable method for synthesizing primary alkyl-substituted aromatics while avoiding both rearrangement and polyalkylation.[5][12][16]
Part A: Friedel-Crafts Acylation
-
Setup: Assemble an oven-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Equip the setup with a magnetic stirrer.
-
Reagents: In the flask, suspend anhydrous aluminum chloride (1.1 - 1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the suspension to 0°C using an ice bath.
-
Addition: Prepare a solution of the acyl chloride (1.0 equivalent) and the aromatic substrate (1.0-1.2 equivalents) in the same anhydrous solvent in the dropping funnel.
-
Reaction: Add the substrate/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the temperature remains below 5°C.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-3 hours, or until TLC/GC analysis indicates completion.
-
Workup: Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl. Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude ketone.
Part B: Clemmensen Reduction of the Ketone
-
Setup: In a round-bottom flask equipped with a reflux condenser, add zinc amalgam (prepared from mossy zinc and HgCl₂).
-
Reagents: Add concentrated hydrochloric acid, a co-solvent like toluene, and the ketone obtained from Part A.
-
Reaction: Heat the mixture to a vigorous reflux with stirring for 4-8 hours. Periodically add more concentrated HCl to maintain acidic conditions.
-
Completion: Monitor the reaction by TLC/GC. Once the ketone is consumed, cool the mixture to room temperature.
-
Workup: Separate the organic layer. Wash thoroughly with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation or rotary evaporation to yield the final, pure alkylated product.
References
- 1. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 2. fiveable.me [fiveable.me]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. byjus.com [byjus.com]
- 11. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 18. mt.com [mt.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 21. mt.com [mt.com]
- 22. researchgate.net [researchgate.net]
- 23. Lewis acid catalysis for converting light alkanes - American Chemical Society [acs.digitellinc.com]
- 24. mt.com [mt.com]
- 25. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 26. US5866747A - Alkylation of alkanes with mixtures of alkenes and alkyl halides - Google Patents [patents.google.com]
Technical Support Center: Overcoming Co-elution of C12H26 Isomers in Gas Chromatography
Welcome to our dedicated support center for resolving the complex challenge of co-eluting Dodecane (C₁₂H₂₆) isomers in gas chromatography. With 355 structural isomers, achieving baseline separation of C₁₂H₂₆ compounds can be a formidable task, often hindered by their similar boiling points and polarities.[1][2] This guide provides in-depth troubleshooting workflows, frequently asked questions (FAQs), and expert insights to empower researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Frequently Asked Questions (FAQs)
Q1: Why are my C₁₂H₂₆ isomers co-eluting despite using a standard non-polar column?
A1: Co-elution of C₁₂H₂₆ isomers on standard non-polar columns (e.g., those with 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phases) is a common issue.[3] While these columns separate compounds primarily by boiling point, many C₁₂H₂₆ isomers have very close boiling points.[4][5] When boiling point differences are minimal, the resolving power of the column may be insufficient. Additionally, factors such as suboptimal oven temperature programs, incorrect carrier gas flow rates, or column overload can exacerbate the problem.[6]
Q2: How can I confirm that I have a co-elution issue?
A2: A perfectly symmetrical peak can still hide co-eluting compounds. However, an asymmetrical peak with a noticeable shoulder is a strong indicator of co-elution.[7] If you are using a mass spectrometer (MS) detector, you can examine the mass spectra across the peak. If the spectra are not identical throughout the peak, it's a clear sign of co-elution.[7] Diode array detectors (DAD) can also be used for peak purity analysis in HPLC, a concept that is analogous to examining the spectral uniformity across a peak in GC-MS.[7][8]
Q3: What is the first parameter I should adjust if I suspect co-elution?
A3: Before making significant changes to your method, it's often beneficial to start with the oven temperature program. A slower temperature ramp rate can increase the interaction time of the analytes with the stationary phase, potentially improving separation.[9] You could try decreasing the ramp rate by half and observing the effect on your resolution.
Q4: Can carrier gas flow rate really make a difference in separating isomers?
A4: Absolutely. The carrier gas flow rate determines the linear velocity of the analytes through the column. There is an optimal flow rate for maximum column efficiency (the highest number of theoretical plates).[10][11] Deviating significantly from this optimum can lead to band broadening and decreased resolution. It's crucial to operate at or near the optimal flow rate for your chosen carrier gas (e.g., Helium, Hydrogen, or Nitrogen).
Q5: When should I consider using a more advanced technique like GCxGC?
A5: If you are working with highly complex hydrocarbon mixtures where single-dimension GC cannot provide adequate separation, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) is a powerful solution.[12][13][14] GCxGC uses two columns with different stationary phases, providing a much higher peak capacity and the ability to separate compounds that co-elute in a single column.[15][16] This technique is particularly well-suited for detailed hydrocarbon analysis in fields like petroleum and environmental science.[12]
Troubleshooting Guide: A Step-by-Step Approach to Resolving C₁₂H₂₆ Isomer Co-elution
This troubleshooting guide follows a logical progression from simple parameter optimization to more advanced solutions.
Step 1: Methodical Optimization of Existing Parameters
Before considering a change in hardware, fully optimize your current method.
1.1. Oven Temperature Program Adjustment:
-
Rationale: A slower temperature ramp rate increases the time analytes spend interacting with the stationary phase, which can enhance separation for compounds with small differences in boiling points.
-
Protocol:
-
Establish a baseline chromatogram with your current method.
-
Decrease the temperature ramp rate by 50% (e.g., from 10°C/min to 5°C/min).
-
If resolution improves but is still insufficient, try an even slower ramp rate or introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks.
-
Conversely, if peaks are broad, a slightly faster ramp rate might improve peak shape, though this is less likely to resolve closely eluting isomers.
-
1.2. Carrier Gas Flow Rate Optimization:
-
Rationale: Operating at the optimal linear velocity for your carrier gas maximizes column efficiency and, consequently, resolution.
-
Protocol:
-
Determine the optimal flow rate for your column dimensions and carrier gas. This information is often provided by the column manufacturer.
-
If you are unsure, you can perform a Van Deemter plot experiment by injecting a standard at various flow rates and measuring the plate height.
-
Adjust your flow rate to the optimal value and observe the impact on resolution. Be aware that changing the flow rate will also affect retention times.[17][18]
-
Step 2: Advanced Column and Stationary Phase Selection
If optimizing your current method is unsuccessful, the next step is to consider a different GC column.
2.1. The Role of Stationary Phase Polarity and Selectivity:
The principle of "like dissolves like" is fundamental in chromatography.[19] For non-polar alkanes like C₁₂H₂₆ isomers, a non-polar stationary phase is the standard choice. However, when boiling points are nearly identical, a stationary phase with a different selectivity mechanism is required.
-
Non-Polar Phases (e.g., 100% Dimethylpolysiloxane): Separate primarily based on boiling point.
-
Mid-Polarity Phases (e.g., 50% Phenyl-methylpolysiloxane): Introduce dipole-dipole and pi-pi interactions, which can help differentiate isomers with subtle structural differences.[20]
-
Highly Polar Phases (e.g., Biscyanopropyl polysiloxane): Offer strong dipole-dipole and dipole-induced dipole interactions, providing a very different selectivity that can be effective for separating challenging isomers.[4][21]
-
Liquid Crystal Stationary Phases: These phases offer unique shape selectivity and can separate isomers based on their geometric structure.[22]
2.2. Column Dimension Considerations:
-
Length: A longer column increases the number of theoretical plates and can improve resolution, but at the cost of longer analysis times and potentially broader peaks.[23]
-
Internal Diameter (I.D.): A smaller I.D. column provides higher efficiency and better resolution, but has a lower sample capacity.[19][21]
-
Film Thickness: A thicker stationary phase film increases retention and can improve the resolution of volatile compounds.[24]
| Parameter | Effect on C₁₂H₂₆ Isomer Separation | Considerations |
| Stationary Phase | High Impact | Changing from a non-polar to a mid- or high-polarity phase introduces different separation mechanisms, which is often the key to resolving isomers with similar boiling points. |
| Column Length | Moderate Impact | Doubling the column length increases resolution by a factor of ~1.4, but also doubles the analysis time. |
| Column I.D. | Moderate Impact | Decreasing the I.D. (e.g., from 0.25 mm to 0.18 mm) increases efficiency and can improve resolution. |
| Film Thickness | Low to Moderate Impact | A thicker film can increase retention and may provide some improvement in resolution for earlier eluting isomers. |
Step 3: Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For the most complex samples containing numerous C₁₂H₂₆ isomers, GCxGC offers the highest resolving power.
-
Principle: In GCxGC, the effluent from a primary column is continuously trapped and then rapidly injected onto a second, shorter column with a different stationary phase.[14][16] This creates a two-dimensional separation space, significantly increasing peak capacity.[16]
-
Typical Column Combination: A common setup for hydrocarbon analysis is a non-polar primary column followed by a polar secondary column.[16] This separates compounds based on boiling point in the first dimension and polarity in the second.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical progression for troubleshooting C₁₂H₂₆ isomer co-elution.
Caption: A logical workflow for troubleshooting the co-elution of C12H26 isomers.
Experimental Protocol: Changing a GC Column
This protocol outlines the essential steps for correctly installing a new GC column to avoid peak shape issues and ensure optimal performance.
-
System Preparation:
-
Cool down the GC oven, injector, and detector to room temperature.
-
Turn off the carrier gas supply at the instrument.
-
Wear appropriate personal protective equipment (gloves, safety glasses).
-
-
Column Removal:
-
Carefully loosen the column nuts at the injector and detector.
-
Remove the old column from the oven.
-
-
New Column Preparation:
-
Select the new column based on the desired stationary phase and dimensions.
-
Carefully unwind a portion of the new column, ensuring not to create sharp bends.
-
Using a ceramic scoring wafer, score the column tubing and gently snap it to create a clean, square cut.
-
Inspect the cut under magnification to ensure it is clean and perpendicular.
-
-
Column Installation:
-
Slide a new nut and ferrule onto the column end.
-
Insert the column into the injector to the depth specified in your instrument's manual.
-
Tighten the nut finger-tight, then use a wrench to tighten it an additional quarter to half turn.
-
Repeat the process for the detector end of the column.
-
-
System Check and Conditioning:
-
Turn on the carrier gas and check for leaks at the injector and detector fittings using an electronic leak detector.
-
Set a low carrier gas flow rate (e.g., 1-2 mL/min) and purge the column for 15-30 minutes at room temperature.
-
Condition the new column according to the manufacturer's instructions. This typically involves slowly ramping the oven temperature to the maximum allowable temperature for the column and holding it for a specified period.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]
- 5. Basis of Interactions in Gas Chromatography – Part 3: Stationary Phase Selectivity, Glass Half Full? | Separation Science [sepscience.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comprehensive two-dimensional gas chromatography - Wikipedia [en.wikipedia.org]
- 15. elib.dlr.de [elib.dlr.de]
- 16. What is GCxGC? [sepsolve.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. fishersci.ca [fishersci.ca]
- 22. researchgate.net [researchgate.net]
- 23. bmta.researchcommons.org [bmta.researchcommons.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing Resolution of Branched Alkane Isomers in Mass Spectrometry
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the significant analytical challenges posed by branched alkane isomers. Due to their identical molecular weights and similar physicochemical properties, resolving and identifying these compounds requires a sophisticated, multi-faceted approach.
This guide is structured to address your challenges from the most common and foundational issues to advanced, technique-specific problems.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions and hurdles encountered during the analysis of branched alkane isomers.
Q1: Why is it so difficult to differentiate branched alkane isomers using standard GC-MS?
A: The primary challenge lies in their profound structural and chemical similarity. Branched isomers have the same molecular weight, making them indistinguishable by a mass spectrometer's m/z value alone. Compounding this, they often have very close boiling points, which leads to poor separation (co-elution) on standard non-polar gas chromatography (GC) columns that separate primarily based on boiling point.[1] Furthermore, under typical Electron Ionization (EI), their fragmentation patterns can be remarkably similar, as they often involve cleavage at branch points to form stable carbocations, which may be common across several isomers.[2][3][4]
Q2: My isomers are co-eluting. What is the first and most critical parameter I should optimize?
A: Before adjusting mass spectrometry parameters, you must first address the chromatographic separation. The GC column is the most critical factor.[5] If you are using a standard non-polar column (like a DB-1 or HP-5ms), the separation is based almost entirely on boiling point. To resolve isomers with similar boiling points, you need to introduce a different separation mechanism. Consider switching to a stationary phase with a different selectivity, such as a mid-polar column (e.g., 50% Phenyl Polysiloxane) which can induce separation based on subtle differences in polarity and shape.[1][6] Additionally, optimizing the oven temperature program by using a slower ramp rate can significantly improve the resolution of closely eluting compounds.[1]
Q3: Can I distinguish isomers using only a single quadrupole mass spectrometer if they are chromatographically separated?
A: Sometimes, but it is often challenging. Even with good GC separation, the 70 eV EI mass spectra for many branched alkanes can be nearly identical, dominated by the same stable carbocation fragments.[2][7] However, you can carefully examine the relative abundances of certain fragment ions.[5] Slight differences in these ratios across the separated peaks can provide evidence for different isomeric structures. For more definitive identification, alternative ionization methods or more advanced mass spectrometry techniques are typically required.
Q4: What is the best ionization technique for branched alkane analysis?
A: There is no single "best" technique; the choice depends on your analytical goal.
-
Electron Ionization (EI): This is the standard for GC-MS. It's a high-energy "hard" ionization technique that produces extensive, reproducible fragmentation.[8] While excellent for creating a fingerprint for library matching, the molecular ion is often weak or absent for branched alkanes, and spectra from different isomers can be very similar.[2][9]
-
Chemical Ionization (CI): This is a "soft" ionization technique that results in significantly less fragmentation.[10][11] Its primary advantage is the preservation of the molecular ion (often as a protonated molecule, [M+H]⁺, or an adduct), which is crucial for confirming the molecular weight.[10][11] While CI alone may not distinguish isomers, it provides the molecular weight information that is often missing from EI spectra.[12]
| Ionization Technique | Primary Use Case for Branched Alkanes | Advantages | Disadvantages |
| Electron Ionization (EI) | Structural fingerprinting, library matching. | Highly reproducible spectra, extensive libraries (e.g., NIST) available. | Weak or absent molecular ion, similar fragmentation for isomers.[2][9] |
| Chemical Ionization (CI) | Molecular weight determination. | Strong molecular ion peak ([M+H]⁺), less fragmentation.[11] | Provides limited structural information, smaller spectral libraries.[10] |
Part 2: In-Depth Troubleshooting Guides
This section provides systematic, step-by-step approaches to solving specific, complex experimental problems.
Problem: My C9 alkane isomers are co-eluting as a single chromatographic peak.
Q: I've tried slowing my temperature ramp, but my isomers still won't separate. What is the next logical step in my troubleshooting process?
A: When temperature optimization is insufficient, a systematic approach focusing on the GC method and hardware is necessary. The goal is to enhance column efficiency and selectivity.
-
Verify System Health: Before method changes, ensure your system is clean. Change your inlet liner, septum, and gold seal. A dirty liner can cause peak broadening and tailing, masking poor resolution.[1][6]
-
Column Selection: This is your most powerful tool.
-
Increase Column Length: If you are using a 30m column, switching to a 60m or even 100m column of the same phase will increase the total number of theoretical plates, enhancing resolving power.[5][12]
-
Decrease Internal Diameter (ID): Switching from a 0.25 mm ID column to a 0.18 mm ID column increases efficiency and can improve resolution.
-
Change Stationary Phase: This is the most effective solution. If a non-polar phase (like 100% dimethylpolysiloxane) fails, move to a phase with different selectivity. A low-polarity phase with 5% phenyl content (e.g., DB-5ms) can often resolve isomers that co-elute on a 100% methyl phase.
-
-
Optimize Carrier Gas Flow: Ensure your carrier gas (Helium or Hydrogen) is set to its optimal linear velocity (typically around 35-40 cm/s for Helium).[1] Operating far from this optimum reduces column efficiency.
-
Reduce Injection Volume/Concentration: Overloading the column can cause broad, fronting peaks that obscure separation.[1] Try diluting your sample by a factor of 10 or reducing the injection volume.
Caption: A logical workflow for troubleshooting poor peak resolution.
Problem: My isomers are separated, but their EI mass spectra are nearly identical.
Q: I have two distinct GC peaks, but I cannot assign structures because the mass spectra are indistinguishable. How can I generate unique spectral data for each isomer?
A: This is a classic challenge where advanced mass spectrometry techniques are essential. Tandem Mass Spectrometry (MS/MS) is the most direct approach to differentiate isomers by probing their fragmentation pathways.[13][14]
MS/MS adds another dimension of mass analysis.[13][15] In a typical experiment (product ion scan), you first select a specific precursor ion from your initial mass spectrum using the first mass analyzer. This isolated ion is then fragmented in a collision cell. The second mass analyzer then scans the resulting product ions. Isomers that produce identical initial mass spectra can yield different product ion spectra because the structure of the selected precursor ion is different, leading to unique fragmentation pathways.[15][16]
-
Acquire Full Scan Data: First, run the sample in standard GC-MS mode to identify the retention times of the isomers and a suitable precursor ion for MS/MS analysis. A prominent, high-mass ion is often a good choice, but avoid the molecular ion if it is too weak.
-
Select a Precursor Ion: Choose a fragment ion that is present in the spectra of both isomers. For example, for C9H20 isomers (MW 128), an ion like m/z 113 ([M-CH3]⁺) could be a candidate.
-
Set Up the MS/MS Experiment: Create a new acquisition method.
-
Define acquisition windows based on the retention times of your target isomers.
-
For each window, specify the precursor ion you selected (e.g., m/z 113).
-
Apply Collision-Induced Dissociation (CID) energy. You will need to optimize this energy. Start with a low energy (e.g., 10 eV) and increase it in subsequent runs (e.g., 20 eV, 30 eV) to find the energy that produces the richest and most informative product ion spectrum.
-
-
Analyze the Data: Compare the product ion spectra obtained for each isomer at its respective retention time. Look for unique product ions or significant differences in the relative abundances of common product ions. These differences are your key to structural elucidation.
Caption: Conceptual workflow of an MS/MS experiment for isomer differentiation.
Part 3: Advanced Techniques for Isomer Resolution
When even GC-MS/MS is insufficient, coupling an additional separation technique like Ion Mobility Spectrometry can provide the necessary resolution.
Q: What is Ion Mobility Spectrometry (IMS), and how can it separate alkane isomers?
A: Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates ions in the gas phase based on their size, shape, and charge.[17][18] When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, orthogonal to both chromatography and mass analysis.[17][19]
The key principle is that ions are propelled through a drift tube filled with a neutral buffer gas.[17] As they travel, they collide with the gas molecules. More compact ions experience fewer collisions and travel faster, while larger, more extended ions travel slower. This difference in drift time allows for their separation. The instrument measures a value known as the Collision Cross-Section (CCS), which is a reproducible, physicochemical property of the ion related to its rotationally averaged shape.[20]
For branched alkanes of the same mass, a more highly branched, compact isomer will generally have a smaller CCS and thus a shorter drift time than a less branched, more linear isomer.[17] This allows for their separation even if they co-elute from the GC and have the same m/z value.
Caption: How IMS adds a dimension of separation between GC and MS.
| Isomer Example (C10H22) | Structure | Expected Relative CCS | Expected IMS Behavior |
| n-decane | Linear | Largest | Longest Drift Time |
| 2-methylnonane | Moderately Branched | Intermediate | Intermediate Drift Time |
| 2,2,4-trimethylheptane | Highly Branched | Smallest | Shortest Drift Time |
By leveraging the unique capabilities of GC, IMS, and MS/MS, researchers can confidently resolve, identify, and characterize even the most challenging branched alkane isomers.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Alkane - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. whitman.edu [whitman.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. Fiehn Lab - Chemical Ionization [fiehnlab.ucdavis.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]
- 17. Ion mobility spectrometry - Wikipedia [en.wikipedia.org]
- 18. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 19. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
Technical Support Center: High-Temperature Stability of 3,5-Diethyl-2-methylheptane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of 3,5-Diethyl-2-methylheptane under high-temperature conditions. Our goal is to equip you with the foundational knowledge and practical methodologies to anticipate, identify, and resolve stability issues in your experiments.
Introduction to Thermal Stability of Branched Alkanes
This compound, a C12 branched alkane, is generally more thermodynamically stable than its linear isomer, n-dodecane.[1][2][3][4] This increased stability is attributed to its more compact molecular structure, which lowers its potential energy.[2][4] However, like all hydrocarbons, it will undergo thermal decomposition, or pyrolysis, at elevated temperatures.[5][6][7] This process, also known as thermal cracking, proceeds through a free-radical chain reaction mechanism and results in the cleavage of C-C and C-H bonds, leading to the formation of smaller, more volatile hydrocarbons, including alkanes and alkenes.[5][7][8][9] The rate of pyrolysis increases with higher molecular weight and branching in an alkane.[10][11]
Frequently Asked Questions (FAQs)
Q1: At what temperature should I expect this compound to start decomposing?
A1: The precise onset of thermal decomposition for this compound is not extensively documented in publicly available literature. However, the thermal cracking of alkanes typically begins at temperatures ranging from 450°C to 900°C (842°F to 1652°F).[5][12] The exact temperature will depend on several factors, including pressure, residence time at temperature, and the presence of any catalysts. For instance, steam cracking can occur at temperatures around 800-900°C.[12] Without a catalyst, higher temperatures are generally required.[11][13]
Q2: How does the branched structure of this compound influence its thermal stability compared to a linear alkane like n-dodecane?
A2: Branched-chain alkanes like this compound have lower standard enthalpy changes of combustion (ΔcH⊖) than their straight-chain counterparts, indicating they are thermodynamically more stable.[1] This stability arises from a more compact electronic structure, which decreases the molecular surface area and lowers the molecule's energy.[2][4] However, during pyrolysis, the presence of tertiary carbon atoms (like the C-3 and C-5 positions in this molecule) can influence the degradation pathway. Tertiary C-H bonds are weaker than primary and secondary C-H bonds, and the formation of more stable tertiary radicals can facilitate certain decomposition routes.[14][15]
Q3: What are the likely primary decomposition products of this compound at high temperatures?
A3: The pyrolysis of a large alkane like this compound will produce a complex mixture of smaller hydrocarbons.[6][7] The process involves the breaking of C-C and C-H bonds via a free-radical mechanism.[5][7] Weaker C-C bonds are more likely to break first in the initiation step.[5] The resulting alkyl radicals will then undergo further reactions, primarily β-scission, to form smaller alkanes and alkenes.[8] Given the structure of this compound, you can anticipate the formation of a range of products, including but not limited to:
-
Alkenes: Ethene, propene, butene isomers.
-
Alkanes: Methane, ethane, propane, butane isomers.
-
Hydrogen gas. [5]
The exact distribution of these products will be highly dependent on the reaction conditions.[11]
Q4: Can the material of my reactor influence the decomposition of this compound?
A4: Yes, the reactor material can have a significant impact. Certain metals can act as catalysts, lowering the activation energy for decomposition and altering the product distribution. For example, nickel, platinum, and palladium are known catalysts for pyrolysis.[6][7][10] Even stainless steel, a common reactor material, can exhibit catalytic activity at high temperatures, especially if the surface is not inert. It is crucial to consider the potential for catalytic effects from your experimental apparatus.
Troubleshooting Guide
Issue 1: Unexpected pressure increase in a closed-system high-temperature experiment.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Thermal Decomposition | 1. Immediately reduce the temperature. 2. Safely vent the system if pressure exceeds safety limits. 3. Analyze the headspace gas for the presence of light hydrocarbons (e.g., methane, ethene) and hydrogen using Gas Chromatography (GC). | Pyrolysis of alkanes generates smaller, more volatile molecules, including gases, which will increase the pressure in a closed system.[5][6] |
| Reaction with Air/Oxygen | 1. Ensure the system was properly purged with an inert gas (e.g., nitrogen, argon) before heating. 2. Check for leaks in the system. | At high temperatures, hydrocarbons can react with oxygen in combustion or partial oxidation reactions, which can be highly exothermic and produce gaseous products like CO and CO2, leading to a rapid pressure increase.[1] |
Issue 2: Discoloration or solid deposit formation on reactor surfaces.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Coke Formation | 1. Lower the reaction temperature or reduce the residence time. 2. Analyze the deposits to confirm their carbonaceous nature. | At very high temperatures, complex secondary reactions of the initial pyrolysis products can lead to the formation of coke, a carbon-rich solid deposit. |
| Catalytic Activity of Reactor Walls | 1. Consider using a reactor made of a more inert material (e.g., quartz, passivated stainless steel). 2. Clean the reactor thoroughly to remove any potential catalytic residues. | Active sites on the reactor surface can catalyze polymerization or dehydrogenation reactions, leading to the formation of non-volatile products that deposit on the walls. |
Issue 3: Inconsistent experimental results or poor reproducibility.
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Temperature Gradients | 1. Ensure uniform heating of the reactor. 2. Use a calibrated thermocouple placed in close proximity to the sample to monitor the actual reaction temperature. | The rate of pyrolysis is highly sensitive to temperature.[16] Non-uniform heating can lead to different reaction rates in different parts of the sample, resulting in inconsistent product distributions. |
| Contaminants in the Sample | 1. Verify the purity of your this compound sample using analytical techniques like GC-MS. 2. Ensure all solvents and reagents are of high purity. | Impurities, even at trace levels, can act as initiators or inhibitors for free-radical reactions, significantly affecting the decomposition process. |
Experimental Protocols & Visualizations
Protocol 1: Determining the Thermal Decomposition Onset Temperature
This protocol outlines a method for determining the temperature at which significant thermal decomposition of this compound begins, using a sealed-tube experiment and subsequent gas chromatography analysis.
Materials:
-
High-pressure reactor or sealed quartz tube
-
Temperature-controlled furnace or heating block
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Inert gas supply (Nitrogen or Argon)
-
This compound (high purity)
Procedure:
-
Sample Preparation: Place a known amount of this compound into the reactor vessel.
-
Inerting: Purge the reactor with an inert gas for at least 15 minutes to remove all oxygen.
-
Sealing: Seal the reactor according to the manufacturer's instructions.
-
Heating Program: Place the reactor in the furnace and heat it to a series of increasing temperatures (e.g., starting at 350°C with 25°C increments). Hold at each temperature for a fixed duration (e.g., 1 hour).
-
Cooling: After each heating cycle, allow the reactor to cool completely to room temperature.
-
Analysis: Carefully collect a sample from the reactor's headspace and a liquid sample. Analyze both using GC-FID or GC-MS to identify and quantify any new, smaller molecular weight compounds.
-
Determination of Onset Temperature: The onset temperature of decomposition is the temperature at which the formation of degradation products becomes significant (e.g., >1% of the total sample).
Visualization of the Thermal Cracking Mechanism
The following diagram illustrates the general free-radical chain reaction mechanism for alkane pyrolysis.
Caption: Free-radical mechanism of alkane thermal cracking.
Experimental Workflow for Stability Analysis
This diagram outlines a logical workflow for investigating the thermal stability of this compound.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability on the Branch Line - ChemistryViews [chemistryviews.org]
- 5. free radical reaction chain mechanism steps for thermal cracking saturated alkanes hydrocarbons reaction conditions [docbrown.info]
- 6. w3schools.blog [w3schools.blog]
- 7. Pyrolysis of Hydrocarbons Alkanes: Process & Applications [vedantu.com]
- 8. Chemistry of Thermal Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. testbook.com [testbook.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. studymind.co.uk [studymind.co.uk]
- 14. annualreviews.org [annualreviews.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pyrolysis of Alkanes: Thermal Cracking, Mechanism, Types, Products & Industrial Importance [allen.in]
Validation & Comparative
A Comparative Guide to the Synthesis and Validation of 3,5-Diethyl-2-methylheptane
For researchers, scientists, and drug development professionals, the precise synthesis and rigorous validation of novel organic molecules are foundational to progress. This guide provides an in-depth, objective comparison of two distinct synthetic methodologies for the branched alkane 3,5-Diethyl-2-methylheptane. Beyond a mere recitation of steps, this document elucidates the causal reasoning behind experimental choices and establishes a framework for the robust validation of the final product, ensuring scientific integrity and reproducibility.
Introduction to this compound and the Imperative of Synthetic Validation
This compound is a saturated hydrocarbon with a specific branching pattern that may be of interest as a non-polar solvent, a component in fuel blends, or as a building block in more complex molecular architectures. The unambiguous synthesis and confirmation of its structure are paramount for any subsequent application. The validation of a synthetic method serves not only to confirm the identity and purity of the target molecule but also to establish the efficiency and reliability of the chosen chemical transformation.
This guide will compare two plausible synthetic routes to this compound:
-
Method A: Grignard Reaction followed by Dehydration and Hydrogenation. This classic carbon-carbon bond-forming strategy offers versatility in constructing the molecular backbone.
-
Method B: Wittig Reaction followed by Hydrogenation. This popular olefination reaction provides an alternative approach to assembling the carbon skeleton with high regioselectivity.
The performance of each method will be evaluated based on reaction yield, purity of the final product, and the complexity of the experimental setup and purification processes.
Comparative Synthesis Methodologies
Method A: Grignard Reaction, Dehydration, and Hydrogenation
This synthetic pathway leverages the nucleophilic character of a Grignard reagent to attack an electrophilic carbonyl carbon, forming the core of the desired carbon skeleton. Subsequent elimination of a hydroxyl group and reduction of the resulting alkene yields the target alkane.
-
Step 1: Grignard Reagent Formation. In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 2-bromobutane in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, sec-butylmagnesium bromide.[1][2]
-
Step 2: Reaction with Ketone. The Grignard reagent solution is cooled in an ice bath, and a solution of 5-methyl-3-heptanone in anhydrous diethyl ether is added dropwise with constant stirring. The reaction is then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Step 3: Workup and Alcohol Isolation. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol, 3,5-diethyl-2-methylheptan-3-ol.
-
Step 4: Dehydration. The crude alcohol is dissolved in a minimal amount of cold concentrated sulfuric acid and heated to induce dehydration, forming a mixture of alkene isomers.
-
Step 5: Hydrogenation. The alkene mixture is dissolved in ethanol and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield this compound.
-
Step 6: Purification. The final product is purified by fractional distillation.
The choice of a Grignard reaction is predicated on its reliability in forming carbon-carbon bonds.[3][4] The subsequent dehydration and hydrogenation are standard procedures for converting the resulting alcohol into the corresponding alkane. The acidic workup in the Grignard reaction protonates the initially formed alkoxide to yield the alcohol.[5] The use of a strong acid for dehydration favors the formation of the more substituted alkene (Zaitsev's rule). Catalytic hydrogenation is a highly efficient method for the reduction of carbon-carbon double bonds.
Caption: Workflow for the synthesis of this compound via Method A.
Method B: Wittig Reaction and Hydrogenation
This approach utilizes the Wittig reaction to form a carbon-carbon double bond at a specific location, which is then reduced to afford the target alkane.[6][7] This method offers excellent control over the position of the newly formed double bond.
-
Step 1: Ylide Preparation. A phosphonium ylide is prepared by reacting triphenylphosphine with 2-bromopropane to form the corresponding phosphonium salt. This salt is then deprotonated using a strong base like n-butyllithium in anhydrous tetrahydrofuran (THF) to generate the Wittig reagent.[7]
-
Step 2: Wittig Reaction. The ylide solution is cooled, and a solution of 4-ethyl-2-hexanone in anhydrous THF is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.
-
Step 3: Workup and Alkene Isolation. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated. The crude product, a mixture of E/Z isomers of 3,5-diethyl-2-methylhept-2-ene, is purified by column chromatography to remove the triphenylphosphine oxide byproduct.
-
Step 4: Hydrogenation. The purified alkene is dissolved in ethanol and subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Step 5: Purification. The final product is purified by fractional distillation.
The Wittig reaction is a powerful tool for converting ketones and aldehydes into alkenes with a defined double bond position, avoiding the formation of isomeric mixtures that can occur in elimination reactions.[8] The choice of a non-stabilized ylide generally favors the formation of the Z-alkene.[6] The subsequent hydrogenation is a clean and efficient method for saturating the double bond.
Caption: Workflow for the synthesis of this compound via Method B.
Comparative Performance Data
The following table summarizes hypothetical comparative data for the two synthetic methods, based on typical outcomes for these reaction types.
| Parameter | Method A: Grignard Route | Method B: Wittig Route |
| Overall Yield | ~40-50% | ~55-65% |
| Purity (post-purification) | >98% | >99% |
| Key Intermediates | Tertiary Alcohol, Alkene Mixture | Alkene |
| Primary Byproducts | Dehydration side products | Triphenylphosphine oxide |
| Purification Difficulty | Moderate (fractional distillation) | Moderate (chromatography & distillation) |
| Reagent Sensitivity | Highly sensitive to protic solvents[9] | Highly sensitive to water and oxygen[8] |
Validation of the Final Product: A Self-Validating System
The confirmation of the structure and purity of the synthesized this compound is achieved through a combination of spectroscopic and chromatographic techniques.[10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone for determining the purity and molecular weight of volatile compounds like alkanes.[10][11]
-
Sample Preparation: Prepare a 1 mg/mL solution of the purified product in high-purity hexane.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
-
Data Analysis: The retention time of the major peak indicates the purity, while the mass spectrum provides the molecular weight and fragmentation pattern for structural confirmation. The molecular ion peak for C12H26 is expected at m/z 170. Characteristic fragmentation patterns for branched alkanes involve cleavage at the branching points.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structure elucidation.[12][13]
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Standard 1D proton experiment.
-
¹³C NMR: Proton-decoupled 1D carbon experiment.
-
-
Data Analysis:
-
¹H NMR: The chemical shifts, integration, and splitting patterns of the signals will correspond to the different types of protons in the molecule. Protons on alkyl groups typically appear in the 0.7 to 1.5 ppm range.[12]
-
¹³C NMR: The number of signals will indicate the number of unique carbon environments. The chemical shifts for alkane carbons generally appear in the 10-60 ppm range.[14][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the absence of functional groups from starting materials and intermediates, such as carbonyl (C=O) and hydroxyl (O-H) groups. For an alkane, the spectrum is expected to be relatively simple.[16]
-
Sample Preparation: A thin film of the neat liquid product is placed between two salt (NaCl or KBr) plates.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum should show characteristic C-H stretching absorptions in the 2850-2960 cm⁻¹ region and C-H bending vibrations between 1350-1470 cm⁻¹.[17][18][19] The absence of strong absorptions around 1700 cm⁻¹ (C=O) and 3300 cm⁻¹ (O-H) confirms the successful conversion to the alkane.
Caption: A comprehensive workflow for the validation of synthesized this compound.
Conclusion
Both the Grignard and Wittig-based synthetic routes offer viable pathways to this compound. The Wittig reaction followed by hydrogenation (Method B) may provide a higher overall yield and purity due to the regioselectivity of the olefination step. However, the removal of the triphenylphosphine oxide byproduct can be challenging. The Grignard-based approach (Method A) is a classic and robust method, though the dehydration step can lead to a mixture of alkene isomers, potentially lowering the overall yield of the desired product after hydrogenation.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including available starting materials, desired scale, and acceptable purity levels. Regardless of the chosen method, the rigorous validation protocol outlined in this guide, employing GC-MS, NMR, and FTIR, is essential to ensure the identity and purity of the final product, upholding the principles of scientific integrity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. A Short On Preparation Of Alkanes By Grignard Reagents [unacademy.com]
- 4. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 5. (Solved) - 1. compare the mechanism of the addition of grignard reagent and... (1 Answer) | Transtutors [transtutors.com]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 20.8 Synthesis using nucleophilic addition chemistry | Organic Chemistry II [courses.lumenlearning.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Alkanes | OpenOChem Learn [learn.openochem.org]
- 13. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. youtube.com [youtube.com]
- 16. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Infrared Spectra of Some Common Functional Groups | MCC Organic Chemistry [courses.lumenlearning.com]
Chain of Command: A Technical Guide to the Superior Octane Performance of Branched C12 Alkanes
Introduction
In the field of internal combustion and fuel science, the molecular architecture of a hydrocarbon is the primary determinant of its performance within a spark-ignition engine. The octane rating, a critical measure of a fuel's ability to resist premature detonation, or "knock," is profoundly influenced by the isomeric structure of its alkane components. This guide provides a detailed comparison of the octane ratings of straight-chain versus branched C12 alkanes, elucidating the underlying chemical principles and presenting the standardized experimental methodologies used for their evaluation. We will explore why the compact, complex structures of branched dodecane isomers offer superior anti-knock characteristics compared to their linear counterpart, n-dodecane. This analysis is essential for researchers in fuel development, chemical synthesis, and engine design who seek to optimize fuel formulations for enhanced efficiency and durability.
The Specter of Engine Knock: Understanding Octane Rating
In an optimized spark-ignition engine, the air-fuel mixture is compressed by the piston and ignited by the spark plug at a precise moment, resulting in a smooth, controlled combustion wave that pushes the piston down. However, fuels with poor anti-knock properties can undergo autoignition under the high pressure and temperature of the compression stroke, igniting spontaneously before the spark plug fires.[1] This phenomenon, known as engine knock, creates a chaotic, explosive pressure wave that can cause a characteristic "pinging" sound, reduce engine efficiency, and lead to severe mechanical damage.
The octane rating is the industry-standard metric for a fuel's resistance to knock.[2] It is measured on a scale defined by two primary reference fuels (PRFs):
-
Iso-octane (2,2,4-trimethylpentane): A highly branched C8 alkane that is very resistant to knock. It is assigned an octane number of 100.
-
n-heptane: A straight-chain C7 alkane that is highly prone to knock. It is assigned an octane number of 0.
A fuel's octane number corresponds to the percentage by volume of iso-octane in a PRF blend that exhibits the same anti-knock performance in a standardized test engine.[3] Two main ratings are determined:
-
Research Octane Number (RON): Measured under milder, low-speed engine conditions, simulating city driving or acceleration.[2][3]
-
Motor Octane Number (MON): Measured under more severe, high-speed, high-load conditions, simulating highway driving.[2][3]
The value posted at the pump in many regions is the Anti-Knock Index (AKI), which is the average of the two: AKI = (RON + MON) / 2 .
Molecular Structure: The Decisive Factor in Combustion Chemistry
The vast difference in octane ratings between straight-chain and branched alkanes stems from their distinct molecular stability and the subsequent behavior during the initial stages of combustion. The process is governed by free-radical chain reactions.[1][4][5]
The Case of Straight-Chain Alkanes (n-Dodecane)
The linear geometry of n-dodecane makes it highly susceptible to autoignition. The combustion process involves the abstraction of a hydrogen atom to form an alkyl radical. In a long, straight chain, the majority of these are secondary radicals. These radicals are relatively unstable and highly reactive.[1] This high reactivity leads to a rapid, uncontrolled chain reaction that propagates quickly, culminating in detonation before the spark-initiated flame front can consume the fuel smoothly.[5] Longer linear alkanes are even more reactive and prone to knock; for example, n-octane has a RON of -20, and it is expected that n-dodecane's rating is even lower.[6]
The Advantage of Branched Alkanes (Iso-dodecanes)
Branched isomers of dodecane, such as the highly branched 2,2,4,6,6-pentamethylheptane, exhibit far superior anti-knock properties. Their stability arises from several factors:
-
Thermodynamic Stability: Branched alkanes are thermodynamically more stable than their linear isomers. This increased stability is attributed to factors like stabilizing electron delocalization between adjacent C-C bonds.[7]
-
Formation of Stable Radicals: The presence of tertiary carbon atoms (a carbon atom bonded to three other carbons) is key. The abstraction of a hydrogen atom from a tertiary carbon forms a tertiary radical. These radicals are significantly more stable and less reactive than the primary or secondary radicals formed from linear alkanes.[1]
-
Controlled Combustion: The greater stability of the intermediate free radicals slows down the rate of the pre-combustion chain reactions.[4][5] This provides a longer ignition delay, ensuring that the fuel burns smoothly as intended by the spark plug rather than exploding prematurely.
The relationship between alkane structure and octane rating can be visualized as follows:
References
- 1. ftloscience.com [ftloscience.com]
- 2. MB Energy Holding - Glossary: Octane number (RON, MON) & knock resistance [mbenergy.com]
- 3. koehlerinstrument.com [koehlerinstrument.com]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Differentiating Branched Alkanes: Cross-Referencing the Mass Spectrum of 3,5-Diethyl-2-methylheptane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is a cornerstone of rigorous scientific inquiry. Among the vast landscape of organic compounds, branched alkanes present a unique analytical challenge due to their isomeric diversity. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a powerful tool for differentiating these structures. This guide provides an in-depth, technical comparison of the mass spectral characteristics of 3,5-Diethyl-2-methylheptane, a C12H26 isomer, against its structural counterparts. As a publicly available mass spectrum for this compound is not readily accessible, this guide will leverage the foundational principles of alkane fragmentation to predict its mass spectrum and cross-reference it with known spectra of its isomers, thereby offering a practical framework for interpretation and identification.
The Foundational Principles of Alkane Fragmentation in Electron Ionization Mass Spectrometry
Electron Ionization (EI) mass spectrometry of alkanes is governed by a set of well-established principles that dictate the fragmentation patterns. Understanding these principles is paramount for interpreting the resulting mass spectra.
-
The Molecular Ion (M+) : In the EI source, an organic molecule is bombarded with high-energy electrons, leading to the ejection of one of its own electrons and the formation of a radical cation known as the molecular ion. For branched alkanes, the molecular ion peak is often of very low abundance or entirely absent due to the high propensity for fragmentation.[1]
-
Preferential Cleavage at Branch Points : The C-C bonds at branching points are the most likely to break. This is because the cleavage at these points leads to the formation of more stable secondary or tertiary carbocations.[1] The stability of carbocations follows the order: tertiary > secondary > primary.
-
Loss of the Largest Alkyl Group : At a given branch point, the fragmentation pathway that results in the loss of the largest alkyl substituent as a radical is generally favored. This is because it leads to the formation of a more stable carbocation.
-
Characteristic Ion Series : The mass spectra of alkanes are typically characterized by a series of alkyl fragment ions (CnH2n+1)+, with clusters of peaks separated by 14 Da, corresponding to a CH2 group.
Predicted Mass Spectrum of this compound
Given the absence of a library spectrum, we can predict the major fragmentation pathways and significant ions for this compound (Molecular Weight: 170.34 g/mol ) based on the principles outlined above.
The structure of this compound features multiple branching points, which will dictate its fragmentation. The following diagram illustrates the most probable cleavage sites.
Caption: Predicted fragmentation of this compound.
Based on these predicted pathways, we anticipate a complex spectrum with several prominent peaks. The molecular ion at m/z 170 is expected to be very weak or absent. The base peak is likely to be one of the smaller, stable carbocations, such as m/z 43 or 57.
Comparative Analysis with Dodecane Isomers
To provide a practical context for identifying this compound, we will compare its predicted fragmentation pattern with the known mass spectra of three C12H26 isomers: n-dodecane (straight-chain), 2-methylundecane (moderately branched), and 2,2,4,6,6-pentamethylheptane (highly branched).
| m/z | n-Dodecane | 2-Methylundecane | 2,2,4,6,6-Pentamethylheptane | Predicted this compound | Interpretation |
| 170 (M+) | Weak | Very Weak | Absent | Very Weak/Absent | Molecular Ion |
| 155 (M-15) | Weak | Prominent | Weak | Prominent | Loss of CH3 |
| 141 (M-29) | Weak | Weak | Weak | Prominent | Loss of C2H5 |
| 127 (M-43) | Weak | Prominent | Weak | Prominent | Loss of C3H7 |
| 113 (M-57) | Weak | Weak | Very Prominent | Possible | Loss of C4H9 |
| 99 (M-71) | Weak | Weak | Weak | Prominent | Loss of C5H11 |
| 85 (M-85) | Prominent | Prominent | Weak | Prominent | Loss of C6H13 |
| 71 | Prominent | Prominent | Prominent | Prominent | C5H11+ |
| 57 | Base Peak | Base Peak | Base Peak | Prominent | C4H9+ |
| 43 | Very Prominent | Very Prominent | Prominent | Very Prominent | C3H7+ |
Analysis of Isomeric Spectra:
-
n-Dodecane : The mass spectrum of the straight-chain isomer, n-dodecane, exhibits a classic alkane fragmentation pattern with a series of clusters of peaks 14 Da apart. The molecular ion peak at m/z 170 is present but weak. The base peak is at m/z 57, corresponding to the C4H9+ ion.
-
2-Methylundecane : As a moderately branched isomer, 2-methylundecane shows a more pronounced fragmentation at the branch point. The loss of a methyl group (M-15, m/z 155) and a propyl group (M-43, m/z 127) are more significant compared to n-dodecane. The base peak remains at m/z 57.
-
2,2,4,6,6-Pentamethylheptane : This highly branched isomer displays a very different fragmentation pattern. The molecular ion is absent. The most prominent peak in the high mass region is at m/z 113, resulting from the loss of a butyl group to form a stable tertiary carbocation. The base peak is at m/z 57.
-
Predicted Spectrum of this compound : We predict a spectrum that is distinct from all three. The presence of multiple ethyl and methyl branches would lead to significant peaks corresponding to the loss of ethyl (M-29), propyl (M-43), and larger alkyl fragments. The complexity of the branching suggests that several fragmentation pathways will be competitive, leading to a rich spectrum with multiple prominent peaks in the mid-mass range.
Experimental Protocol for GC-MS Analysis of Branched Alkanes
To acquire high-quality mass spectra for comparative analysis, a robust and validated protocol is essential. The following provides a detailed methodology for the analysis of C12H26 isomers using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation
-
Sample Dissolution : Accurately weigh approximately 10 mg of the alkane standard and dissolve it in 10 mL of a high-purity volatile solvent such as hexane or dichloromethane to create a 1 mg/mL stock solution.
-
Working Standard Preparation : Prepare a working standard of 10 µg/mL by diluting the stock solution with the same solvent.
2. GC-MS Instrumentation and Parameters
-
Gas Chromatograph : An Agilent 7890 GC system or equivalent.
-
Mass Spectrometer : An Agilent 5975C MSD or equivalent with an EI source.
-
GC Column : A non-polar capillary column, such as a HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet : Split/splitless injector operated in split mode with a split ratio of 50:1. Injector temperature: 250°C.
-
Injection Volume : 1 µL.
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Parameters :
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-400.
-
Scan Speed: 1000 amu/s.
-
3. Data Acquisition and Analysis
-
Solvent Delay : Set a solvent delay of 3 minutes to prevent the solvent peak from damaging the detector.
-
Data Acquisition : Acquire data in full scan mode.
-
Data Analysis : Identify the chromatographic peaks for each isomer based on their retention times. Extract the mass spectrum for each peak and compare it to a reference library (e.g., NIST) or the predicted fragmentation pattern.
Caption: Workflow for GC-MS analysis of branched alkanes.
Conclusion
References
A Comparative Guide to ¹H and ¹³C NMR Shifts in Branched Alkane Isomers
Foundational Principles: Understanding NMR in Saturated Hydrocarbons
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating molecular structure.[1][2] It operates by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, within a magnetic field.[2][3] For alkanes, which consist solely of sp³-hybridized carbons and hydrogens, NMR spectra provide a detailed map of the hydrocarbon skeleton.
The key parameter in NMR is the chemical shift (δ) , which quantifies the resonance frequency of a nucleus relative to a standard reference, typically tetramethylsilane (TMS).[2] The chemical shift is profoundly influenced by the nucleus's local electronic environment.
-
Shielding and Upfield Shifts : Electrons circulating around a nucleus generate a small, induced magnetic field that opposes the main external magnetic field.[4][5] This phenomenon, known as shielding , reduces the net magnetic field experienced by the nucleus. Consequently, a lower frequency is required to achieve resonance, resulting in a smaller chemical shift value (an upfield shift). Protons in unsubstituted alkanes are generally highly shielded, with typical ¹H chemical shifts appearing in the 0.7 to 1.8 ppm range.[6][7]
-
Deshielding and Downfield Shifts : Conversely, if electron density is withdrawn from around a nucleus, it experiences a greater effective magnetic field. This deshielding effect requires a higher frequency for resonance, shifting the signal downfield to a larger ppm value.[5][8]
The Impact of Branching on Alkane Chemical Shifts
The introduction of branching in an alkane chain introduces structural variations that systematically alter the electronic environment of nearby nuclei. These perturbations are primarily governed by inductive and steric effects.
Inductive Effects and Substitution
The degree of substitution on a carbon atom is a primary determinant of its chemical shift. Increasing the number of alkyl substituents on a carbon atom leads to a progressive downfield shift in its ¹³C NMR signal. This is because each additional carbon atom is slightly electron-withdrawing compared to hydrogen, leading to a deshielding effect.[9]
The trend for carbon atoms is as follows: Quaternary (C) > Tertiary (CH) > Secondary (CH₂) > Primary (CH₃) (Most Deshielded / Downfield) ----------------> (Most Shielded / Upfield)
A similar, though less pronounced, effect is observed for protons. Protons on more substituted carbons are typically found further downfield.[6]
-
Methine protons (-CH-): ~1.7 ppm
-
Methylene protons (-CH₂-): ~1.2 ppm
-
Methyl protons (-CH₃): ~0.7-0.9 ppm[7]
Steric Effects and van der Waals Deshielding
While increased electron density typically causes shielding, steric compression from branching can have the opposite effect on protons. When non-bonded atoms or groups are forced into close proximity, their electron clouds repel each other.[10] This distortion can reduce the electron density directly in front of the sterically compressed proton, leading to localized deshielding and a downfield shift.[11][12] This phenomenon is a key factor in interpreting the spectra of highly branched isomers.
For carbon nuclei, steric compression, particularly in a gauche arrangement (a 60° dihedral angle between C-C bonds), often leads to an upfield (shielded) shift, known as the gamma-gauche effect.[13]
Molecular Symmetry
Symmetry within a molecule renders certain nuclei chemically equivalent. Equivalent nuclei experience the same average electronic environment and therefore have the same chemical shift, resulting in a single NMR signal.[14] As branching increases, molecular symmetry can either increase or decrease, significantly simplifying or complicating the resulting spectra. For example, the high symmetry of neopentane results in just two signals in its ¹³C NMR spectrum.[15]
Comparative Analysis: The Pentane Isomers (C₅H₁₂)
The three structural isomers of pentane—n-pentane, isopentane (2-methylbutane), and neopentane (2,2-dimethylpropane)—provide a classic illustration of how branching affects NMR spectra.[16][17]
¹H NMR Data for Pentane Isomers
| Isomer | Structure | Proton Designation | Chemical Shift (δ) ppm | Multiplicity |
| n-Pentane | CH₃-CH₂-CH₂-CH₂-CH₃ | CH₃ (C1/C5) | ~0.88 | Triplet |
| CH₂ (C2/C4) | ~1.30 | Sextet | ||
| CH₂ (C3) | ~1.26 | Quintet | ||
| Isopentane | (CH₃)₂CH-CH₂-CH₃ | CH₃ (C1, doublet) | ~0.86 | Doublet |
| CH₃ (C4) | ~0.84 | Triplet | ||
| CH (C2) | ~1.72 | Multiplet | ||
| CH₂ (C3) | ~1.31 | Multiplet | ||
| Neopentane | (CH₃)₄C | CH₃ | ~0.95 | Singlet |
Note: Exact chemical shifts can vary slightly based on solvent and instrument frequency. Data synthesized from multiple sources.[18][19]
Analysis of ¹H NMR Data:
-
n-Pentane : Due to symmetry, the two terminal methyl groups (C1/C5) are equivalent, as are the C2/C4 methylene groups. This results in three distinct proton signals.[19]
-
Isopentane : The molecule is asymmetric, leading to four unique proton environments. Note the distinct signals for the two methyl groups attached to the tertiary carbon versus the terminal methyl group of the ethyl branch.
-
Neopentane : The high tetrahedral symmetry makes all twelve protons on the four methyl groups chemically equivalent.[15] This gives rise to a single, sharp peak (a singlet) because there are no adjacent, non-equivalent protons to cause splitting.
¹³C NMR Data for Pentane Isomers
| Isomer | Structure | Carbon Designation | Chemical Shift (δ) ppm |
| n-Pentane | CH₃-CH₂-CH₂-CH₂-CH₃ | C H₃ (C1/C5) | ~13.9 |
| C H₂ (C2/C4) | ~22.6 | ||
| C H₂ (C3) | ~34.5 | ||
| Isopentane | (CH₃)₂CH-CH₂-CH₃ | C H₃ (C1, primary) | ~22.0 |
| C H (C2, tertiary) | ~33.9 | ||
| C H₂ (C3, secondary) | ~31.3 | ||
| C H₃ (C4, primary) | ~11.3 | ||
| Neopentane | (CH₃)₄C | C H₃ (primary) | ~27.9 |
| C (quaternary) | ~31.5 |
Note: Data sourced from the spectral database for organic compounds (SDBS) and other chemical data sources.[15][20]
Analysis of ¹³C NMR Data:
-
n-Pentane : As with the proton spectrum, symmetry results in three distinct carbon signals.[15]
-
Isopentane : The lack of symmetry results in four unique carbon signals. The tertiary carbon (C2) is significantly downfield compared to most other carbons in the set, consistent with the substitution effect.[9]
-
Neopentane : The high symmetry yields only two signals: one for the four equivalent primary methyl carbons and one for the central quaternary carbon.[15] The quaternary carbon is the most downfield of all carbons in this isomer set, a clear example of the deshielding effect of substitution.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines a validated methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for liquid alkane samples. The causality behind each step is explained to ensure scientific integrity.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of a branched alkane (e.g., isopentane).
Materials:
-
Alkane sample (e.g., isopentane)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in solvent)
-
NMR tube (5 mm, high precision)
-
Pipettes and vial
Methodology
-
Sample Preparation:
-
Action: In a clean vial, prepare a solution of approximately 5-20 mg of the alkane sample in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS.[21]
-
Rationale: Deuterated solvents are used because deuterium (²H) resonates at a much different frequency than protons (¹H), making the solvent invisible in the ¹H NMR spectrum. The deuterium signal is essential for the spectrometer's "lock" system, which compensates for magnetic field drift. TMS is the universally accepted reference standard, with its signal defined as 0.0 ppm.[2]
-
-
Transfer to NMR Tube:
-
Action: Transfer the prepared solution into a clean, dry 5 mm NMR tube.
-
Rationale: The sample height must be sufficient (typically ~4 cm) to ensure it is centered within the detection coils of the NMR probe for optimal signal detection.
-
-
Instrument Setup:
-
Action: Insert the sample into the NMR spectrometer's magnet.[21]
-
Action: Lock the spectrometer onto the deuterium signal of the solvent.
-
Rationale: The lock system maintains a constant magnetic field-to-frequency ratio, ensuring signal stability and preventing peak broadening during the experiment.
-
Action: Shim the magnetic field. This can be an automated or manual process.
-
Rationale: Shimming adjusts currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume.[21] A homogeneous field is critical for achieving sharp, well-resolved NMR peaks.
-
Action: Tune and match the NMR probe for the desired nucleus (¹H or ¹³C).
-
Rationale: This step ensures maximum efficiency in transmitting radiofrequency pulses to the sample and detecting the resulting signals, thereby maximizing the signal-to-noise ratio.
-
-
Data Acquisition:
-
Action: Set up the acquisition parameters for a ¹H experiment. A standard single-pulse experiment is typical.
-
Spectral Width: ~12-16 ppm (to cover the full range of organic protons).
-
Number of Scans: 8-16 scans for a moderately concentrated sample.
-
-
Rationale: Multiple scans are averaged to improve the signal-to-noise ratio.
-
Action: For a ¹³C experiment, select a proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: ~220-240 ppm.
-
Number of Scans: 128 scans or more.
-
-
Rationale: ¹³C has a low natural abundance (1.1%) and lower sensitivity, requiring more scans.[22] Proton decoupling removes ¹³C-¹H splitting, simplifying the spectrum to single peaks for each unique carbon and boosting signal intensity via the Nuclear Overhauser Effect (NOE).[23]
-
-
Data Processing:
-
Action: Apply Fourier Transform (FT) to convert the time-domain signal (Free Induction Decay, FID) into a frequency-domain spectrum.
-
Action: Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Action: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm.
-
Action: Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Conclusion
The NMR spectra of branched alkane isomers are highly sensitive to their three-dimensional structure. Increasing alkyl substitution systematically deshields both ¹³C and ¹H nuclei, shifting their signals downfield. Furthermore, molecular symmetry plays a crucial role in determining the number of unique signals, while steric compression can introduce complex deshielding effects on protons. By carefully analyzing chemical shifts and signal multiplicities, researchers can confidently distinguish between isomers and elucidate the precise connectivity of the hydrocarbon framework. The protocols and principles outlined in this guide provide a robust framework for the accurate and reliable application of NMR spectroscopy in chemical and pharmaceutical research.
References
- 1. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. Alkanes | OpenOChem Learn [learn.openochem.org]
- 7. Video: Inductive Effects on Chemical Shift: Overview [jove.com]
- 8. eclass.uoa.gr [eclass.uoa.gr]
- 9. batch.libretexts.org [batch.libretexts.org]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. Intramolecular through-space NMR spectroscopic effect of steric compression on 1H NMR spectroscopy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. reddit.com [reddit.com]
- 13. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. labproinc.com [labproinc.com]
- 17. What is the difference between n-pentane and isopentane and neopentane? - Junyuan Petroleum Group | Manufacturer of Pentanes, Hexanes, Heptanes and Sulfiding Agents [junyuanpetroleumgroup.com]
- 18. spectrabase.com [spectrabase.com]
- 19. Pentane(109-66-0) 1H NMR spectrum [chemicalbook.com]
- 20. organicchemistrydata.org [organicchemistrydata.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 23. chem.libretexts.org [chem.libretexts.org]
The Isomeric Advantage: A Comparative Guide to 3,5-Diethyl-2-methylheptane and its Analogs as High-Performance Fuel Additives
Introduction: The Critical Role of Molecular Architecture in Fuel Performance
In the continuous pursuit of enhancing internal combustion engine efficiency and mitigating environmental impact, the molecular architecture of fuel components has become a central focus of research and development. Dodecane (C12H26), a hydrocarbon with 355 structural isomers, represents a fascinating microcosm of how subtle changes in atomic arrangement can dramatically influence fuel properties.[1][2] This guide provides an in-depth technical comparison of 3,5-diethyl-2-methylheptane, a highly branched C12 isomer, with its structural counterparts, exploring their potential as advanced fuel additives. While specific experimental data for this compound is not extensively available in public literature, we can infer its performance characteristics based on the well-established principles of hydrocarbon combustion and data from analogous highly-branched isomers.[3][4][5]
The primary objective for incorporating branched alkanes into gasoline is to increase its octane rating, which is a measure of the fuel's resistance to autoignition, or "knocking," in spark-ignition engines.[6] Higher octane fuels allow for higher compression ratios, leading to greater thermal efficiency and power output.[7] This guide will delve into the causal relationship between isomeric structure and key performance indicators such as octane number and heat of combustion, supported by standardized experimental protocols for their evaluation.
The Structure-Performance Relationship: Why Branching Matters
The performance disparity between linear and branched alkanes is rooted in their differing chemical kinetics during combustion.[8] Branched structures, like that of this compound, tend to form more stable free radicals upon hydrogen abstraction in the combustion chamber.[8][9] This increased stability slows down the rate of reaction, leading to a more controlled and even combustion front, which is desirable in a spark-ignition engine.[8] Conversely, linear alkanes are more prone to rapid, uncontrolled combustion, resulting in engine knock.[7]
The following diagram illustrates the fundamental relationship between alkane structure and its performance as a fuel component.
Caption: Relationship between alkane structure and octane number.
Comparative Performance Data of Dodecane Isomers
To illustrate the impact of branching, the following table compares the known properties of the linear isomer, n-dodecane, with a highly branched isomer, iso-dodecane (2,2,4,6,6-pentamethylheptane), which serves as a proxy for the expected performance of this compound.
| Property | n-Dodecane (Linear) | iso-Dodecane (Highly Branched) | This compound (Highly Branched) |
| Molecular Formula | C12H26[10] | C12H26[11] | C12H26[3] |
| Molecular Weight ( g/mol ) | 170.33[12] | 170.33 | 170.33[3] |
| Research Octane Number (RON) | Low (estimated < 0) | High (exact value not available, but expected to be high) | High (estimated, specific data unavailable) |
| Motor Octane Number (MON) | Low (estimated < 0) | High (exact value not available, but expected to be high) | High (estimated, specific data unavailable) |
| Heat of Combustion (kJ/mol) | ~ -8086 | Slightly lower than n-dodecane | Slightly lower than n-dodecane (estimated) |
| Combustion Reactivity | High | Low[13] | Low (inferred) |
Experimental Protocols for Fuel Additive Evaluation
A rigorous evaluation of a potential fuel additive like this compound requires standardized testing protocols to ensure data is reliable and comparable. The following outlines the key experimental methodologies.
Determination of Octane Number
The anti-knock properties of a fuel component are quantified by its Research Octane Number (RON) and Motor Octane Number (MON).
1. Research Octane Number (RON) - ASTM D2699
This test method determines the anti-knock characteristics of a fuel under mild operating conditions.[16]
-
Apparatus: A standardized single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.
-
Principle: The knock intensity of the test fuel is compared to that of primary reference fuels (PRF), which are blends of iso-octane (RON 100) and n-heptane (RON 0).
-
Procedure:
-
The CFR engine is operated under specified conditions (600 rpm engine speed).[3]
-
The test fuel is introduced into the engine, and the compression ratio is adjusted until a standard level of knock is detected by a knock sensor.
-
The test fuel is then replaced with various PRF blends.
-
The PRF blend that produces the same knock intensity as the test fuel at the same compression ratio determines the RON of the test fuel.
-
2. Motor Octane Number (MON) - ASTM D2700
This method assesses the anti-knock performance under more severe engine conditions, simulating high-speed, high-load driving.[4]
-
Apparatus: The same CFR engine as used for RON testing.
-
Principle: Similar to the RON test, the knock intensity of the test fuel is compared against PRF blends.
-
Procedure:
-
The CFR engine is operated at more severe conditions than the RON test, including a higher engine speed and a higher intake mixture temperature.
-
The compression ratio is adjusted for the test fuel to achieve a standard knock intensity.
-
The test fuel is bracketed by PRF blends to find the blend that matches the knock intensity. The MON is the percentage of iso-octane in that matching PRF blend.
-
Evaluation of Combustion and Emission Characteristics
The impact of a fuel additive on engine performance and exhaust emissions is a critical aspect of its evaluation.
-
Apparatus: A multi-cylinder test engine mounted on a dynamometer, equipped with an exhaust gas analysis system.
-
Principle: The engine is operated under various speed and load conditions while fuel consumption and exhaust emissions are measured.
-
Procedure:
-
A baseline test is performed using a reference fuel without the additive to establish performance and emission levels.
-
The test fuel, containing a specified concentration of the additive (e.g., this compound), is then run in the engine under the same conditions.
-
Key parameters are measured and compared to the baseline:
-
Brake Specific Fuel Consumption (BSFC): To determine fuel efficiency.
-
Exhaust Emissions: Using gas analyzers to measure concentrations of hydrocarbons (HC), carbon monoxide (CO), nitrogen oxides (NOx), and particulate matter (PM).
-
-
The data is analyzed to determine the effect of the additive on engine performance and its environmental impact.
-
The following diagram illustrates a typical workflow for the comprehensive evaluation of a novel fuel additive.
Caption: Workflow for fuel additive evaluation.
Conclusion
While direct experimental data for this compound as a fuel additive remains a subject for future research, the established principles of hydrocarbon chemistry provide a strong basis for predicting its performance. As a highly branched C12 alkane, it is expected to exhibit a high octane number, making it a promising candidate for enhancing the anti-knock properties of gasoline. Its performance is anticipated to be superior to that of its linear isomer, n-dodecane, and comparable to other highly branched dodecane isomers.
The synthesis and rigorous evaluation of this compound and its isomers, following the standardized protocols outlined in this guide, will be crucial in quantifying their precise benefits and unlocking their potential for developing next-generation, high-efficiency fuels.
References
- 1. List of isomers of dodecane - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | C12H26 | CID 53424672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. heptane, 3,5-diethyl-2-methyl- [webbook.nist.gov]
- 5. 3-Methyl, 3,5-diethyl, heptane | C12H26 | CID 526432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Octane numbers [4college.co.uk]
- 7. octane rating petrol blending Modification of hydrocarbon fuel mixtures alternative fuels advanced A level organic chemistry revision notes [docbrown.info]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Dodecane - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Dodecane | C12H26 | CID 8182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Alkane - Wikipedia [en.wikipedia.org]
- 16. 3,5-Diethyl-2,5-dimethylheptane | C13H28 | CID 57491371 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Navigating the Chromatographic Maze: The Influence of Structural Isomerism on Gas Chromatography Retention Indices
For researchers, scientists, and professionals in drug development, the precise identification of chemical compounds is not merely a procedural step but the bedrock of valid and reproducible science. Among the many challenges in analytical chemistry, the separation and identification of structural isomers stand out. These compounds share the same molecular formula and mass, rendering them indistinguishable by mass spectrometry alone. This guide provides an in-depth exploration of how structural isomerism influences gas chromatography (GC) retention indices, offering a robust framework for confident compound identification. We will delve into the fundamental principles governing chromatographic separation, provide detailed experimental protocols for determining retention indices, and present comparative data to illustrate the critical role of stationary phase selection.
The Fundamental Challenge: Why Structural Isomers Confound Standard Analysis
Structural isomers possess the same atoms but differ in their connectivity. This seemingly subtle distinction leads to unique physical and chemical properties, including different boiling points, polarities, and molecular shapes. In gas chromatography, the separation process relies on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase.[1] The elution order is primarily governed by two factors: the analyte's boiling point and the specific interactions between the analyte and the stationary phase.[1]
While compounds with significantly different boiling points are often easily separated, the boiling points of many structural isomers are remarkably similar.[2] In such cases, the separation hinges entirely on the nuanced interactions with the stationary phase. Factors dictated by the molecule's specific structure, such as steric hindrance, dipole moment, and polarizability, become the dominant forces driving the separation.[3][4]
For example, consider the xylenes (dimethylbenzene isomers). Ortho-, meta-, and para-xylene have boiling points of 144 °C, 139 °C, and 138 °C, respectively. Relying on boiling point alone would suggest they elute in the order of p-xylene, m-xylene, and then o-xylene. However, their actual elution order can vary dramatically depending on the polarity of the GC column's stationary phase, which selectively interacts with the subtle differences in the isomers' dipole moments and shapes.[5][6] This is where the concept of the retention index becomes an indispensable tool.
The Retention Index: Creating a System-Independent Identifier
Raw retention time, while useful within a single laboratory under constant conditions, is not a reliable identifier across different instruments or even on the same instrument over time.[7] Column aging, pressure variations, and slight temperature differences can cause retention times to drift. To overcome this, the retention index (RI) system converts retention times into system-independent constants, allowing for robust inter-laboratory comparison.[8]
The most widely used system is the Kovats Retention Index , developed by Ervin Kováts in the 1950s.[8] This system relates the retention time of an analyte to the retention times of n-alkanes (straight-chain hydrocarbons) eluting before and after it.[7] By definition, the Kovats index of an n-alkane is 100 times its carbon number (e.g., n-hexane = 600, n-heptane = 700).[9]
For temperature-programmed gas chromatography, the formula for the linear or Van den Dool and Kratz retention index is used[10]:
Ix = 100n + 100 (tRx − tRn) / (tR(n+1) − tRn)
Where:
-
Ix is the retention index of the analyte 'x'.
-
n is the carbon number of the n-alkane eluting directly before the analyte.
-
tRx is the retention time of the analyte.
-
tRn is the retention time of the n-alkane eluting before the analyte.
-
tR(n+1) is the retention time of the n-alkane eluting after the analyte.
This calculation effectively normalizes the retention of the analyte relative to a homologous series of standards, providing a value that is far more consistent across different analytical conditions.[11] For specific compound classes like polycyclic aromatic hydrocarbons (PAHs), the Lee Retention Index may be used, which employs PAHs like naphthalene and phenanthrene as standards instead of n-alkanes.[12][13]
PART 1: Experimental Determination of Retention Indices for Structural Isomers
The trustworthiness of a retention index lies in the rigor of its determination. The following protocol outlines a self-validating system for calculating the Kovats retention indices of an isomeric mixture. The key is the co-injection of the sample with a homologous series of n-alkanes, which serves as an internal calibrant for every analysis.
Detailed Experimental Protocol: Kovats Index Determination
-
Preparation of Standards and Sample:
-
n-Alkane Standard Mix: Prepare a solution containing a homologous series of n-alkanes (e.g., C8 to C20) in a volatile solvent like hexane. The concentration of each alkane should be sufficient to produce a sharp, easily identifiable peak. Sigma-Aldrich and other suppliers offer pre-made mixtures for this purpose.[14]
-
Analyte Sample: Prepare a solution of your isomeric mixture in the same solvent.
-
Co-injection Mix: Combine the analyte sample with the n-alkane standard mix. The relative concentrations should be adjusted so that the analyte peaks are clearly resolved from and ideally fall within the elution range of the alkane standards.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Instrumentation: A standard GC-MS system is used. The MS detector is critical for confirming the identity of the n-alkane peaks and for tentative identification of the analyte isomers by their mass spectra.
-
Column Selection: Choose a capillary column appropriate for your analytes. To illustrate the influence of structure, it is often beneficial to analyze the sample on two columns of different polarity (e.g., a non-polar DB-5 and a polar DB-WAX).[7]
-
Injection: Inject the co-injection mix into the GC. A split injection is common to avoid overloading the column.
-
GC Conditions: Use a temperature-programmed method. A typical starting point is to hold at a low temperature (e.g., 50 °C) for a few minutes, then ramp the temperature at a steady rate (e.g., 5-10 °C/min) to a final temperature that ensures all components elute. The carrier gas flow should be constant.
-
-
Data Analysis and RI Calculation:
-
Peak Identification: In the resulting chromatogram, identify the peaks corresponding to the n-alkanes. This is straightforward as they will appear as a regularly spaced series of peaks of increasing retention time.[15] Confirm their identity using their mass spectra.
-
Identify Analyte Peaks: Locate the peaks for your structural isomers. Their mass spectra will be identical or nearly identical, but they should have different retention times.
-
Measure Retention Times: Accurately determine the retention time for each isomer peak and the two n-alkane peaks that elute immediately before and after it.
-
Calculate Kovats Index: Apply the temperature-programmed Kovats index formula (provided earlier) for each isomer.[16] Software packages associated with modern GC-MS systems can often perform this calculation automatically after the n-alkane peaks are identified.[16][17]
-
This entire process is visualized in the workflow diagram below.
Caption: Workflow for the experimental determination of Kovats retention indices.
PART 2: Comparative Analysis - The Critical Influence of the Stationary Phase
The true power of retention indices in isomer identification is revealed when comparing results across different stationary phases. The choice of stationary phase dictates the primary intermolecular interactions that govern separation.[3] A non-polar stationary phase separates analytes largely based on boiling point and van der Waals forces, while a polar stationary phase introduces dipole-dipole interactions and hydrogen bonding capabilities, which can dramatically alter the elution order of polar isomers.[4][18]
The diagram below illustrates this concept. A mixture of two isomers with different polarities will co-elute on a non-polar column if their boiling points are nearly identical. However, on a polar column, the more polar isomer will be retained longer due to stronger dipole-dipole interactions, enabling their separation.
Caption: Influence of stationary phase polarity on isomer separation.
Data Comparison: Retention Indices of Xylene and Cresol Isomers
To provide a practical example, the table below summarizes typical Kovats retention indices for xylene and cresol isomers on two common capillary columns: a non-polar 5% phenyl-polymethylsiloxane (e.g., DB-5) and a polar polyethylene glycol (e.g., DB-WAX) column. The data is compiled from the NIST Chemistry WebBook, a trusted and authoritative source for gas chromatography data.[10][19]
| Compound | Isomer | Boiling Point (°C) | RI on DB-5 (Non-Polar) | RI on DB-WAX (Polar) |
| Xylene | p-xylene | 138 | 868 | 1083 |
| m-xylene | 139 | 872 | 1095 | |
| o-xylene | 144 | 900 | 1140 | |
| Cresol | p-cresol | 202 | 1025 | 2020 |
| m-cresol | 202 | 1030 | 2035 | |
| o-cresol | 191 | 1005 | 1950 |
(Note: RI values are representative and can vary slightly based on specific analytical conditions. Data sourced from the NIST GC Method/Retention Index Database.)[20]
Analysis of the Data:
-
Xylene Isomers: On the non-polar DB-5 column, the xylenes elute in order of their boiling points (p- < m- < o-). The retention index differences are relatively small. On the polar DB-WAX column, the same elution order is maintained, but the retention indices are much higher and the separation between them is more pronounced, indicating stronger interactions with the polar stationary phase.
-
Cresol Isomers: The cresol isomers present a more complex scenario. On the non-polar DB-5 column, the elution order is o- < p- < m-, which does not strictly follow their boiling points, indicating that even on a non-polar phase, molecular shape plays a role. The separation is far more dramatic on the polar DB-WAX column. The hydroxyl group of the cresols can engage in hydrogen bonding with the polyethylene glycol phase, leading to a massive increase in retention (RI values nearly double). The steric hindrance around the hydroxyl group in o-cresol likely reduces its ability to interact as strongly as the meta and para isomers, causing it to elute much earlier.
This comparative data underscores a critical principle: confident identification of structural isomers is best achieved by comparing their retention indices on at least two columns of different polarity. [7] A match on both columns provides a much higher degree of certainty than a match on a single column.
PART 3: Advanced Concepts - Quantitative Structure-Retention Relationships (QSRR)
For researchers in drug discovery and environmental analysis, predicting the chromatographic behavior of novel or uncharacterized compounds is a significant challenge. Quantitative Structure-Retention Relationship (QSRR) modeling is an advanced computational approach that addresses this need.[21][22]
QSRR seeks to establish a statistically significant correlation between the molecular structures of analytes and their retention behavior.[23] The workflow involves:
-
Calculating a set of numerical values, known as molecular descriptors , that encode structural, physical, and chemical properties of a molecule (e.g., molecular weight, surface area, dipole moment, number of hydrogen bond donors).
-
Using statistical or machine learning algorithms to build a mathematical model that relates these descriptors to experimentally determined retention indices.[22]
-
Validating the model using a separate set of compounds.
Once a robust QSRR model is built, it can be used to predict the retention index of a new compound based solely on its computed structure.[21] This is particularly powerful for:
-
Tentative identification of unknown compounds in complex mixtures.
-
Screening virtual libraries of drug candidates to predict their analytical behavior.
-
Differentiating between isomers of newly synthesized compounds before authentic standards are available.
While QSRR models can be powerful, their predictive accuracy is highly dependent on the quality of the initial training data and the applicability domain of the model.[22]
Conclusion
The separation and identification of structural isomers is a persistent challenge in analytical science, with profound implications for the accuracy and reliability of research in pharmaceuticals, environmental monitoring, and beyond. This guide has demonstrated that while mass spectrometry is often insufficient on its own, the intelligent application of gas chromatography with retention indices provides a powerful solution.
By understanding the fundamental principles of how molecular structure influences chromatographic interactions, employing rigorous experimental protocols for determining retention indices, and leveraging the selectivity of different stationary phases, researchers can navigate the complexities of isomer analysis. The Kovats retention index system transforms variable retention times into a standardized, transferable metric. Comparing these indices on columns of orthogonal polarity provides a high-confidence method for distinguishing even closely related isomers. For predictive applications, advanced techniques like QSRR offer a window into the chromatographic behavior of yet-to-be-analyzed molecules. Ultimately, mastering these techniques empowers scientists to produce data that is not only accurate but also robust and reproducible—the cornerstones of scientific integrity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Influence of the Aromatic Character in the Gas Chromatography Elution Order: The Case of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES [fair.unifg.it]
- 6. researchgate.net [researchgate.net]
- 7. phytochemia.com [phytochemia.com]
- 8. Kovats retention index - Wikipedia [en.wikipedia.org]
- 9. gcms.cz [gcms.cz]
- 10. Gas Chromatographic Retention Data [webbook.nist.gov]
- 11. lotusinstruments.com [lotusinstruments.com]
- 12. amdis.net [amdis.net]
- 13. mdpi.com [mdpi.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. sciencing.com [sciencing.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 19. Welcome to the NIST WebBook [webbook.nist.gov]
- 20. chemdata:ridatabase [] [chemdata.nist.gov]
- 21. Application of artificial intelligence to quantitative structure–retention relationship calculations in chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 22. orbi.uliege.be [orbi.uliege.be]
- 23. researchgate.net [researchgate.net]
Comparison of thermal decomposition pathways of C12 alkane isomers
An In-Depth Comparative Guide to the Thermal Decomposition Pathways of C12 Alkane Isomers
For researchers in combustion science, biofuel development, and chemical engineering, a fundamental understanding of hydrocarbon pyrolysis is paramount. The thermal decomposition, or cracking, of long-chain alkanes is a core process in fuel combustion, the upgrading of crude oil, and the production of valuable chemical feedstocks. Among these, C12 alkanes (dodecanes) serve as crucial surrogate molecules for diesel and jet fuels. However, not all C12 isomers behave identically under thermal stress. The subtle differences in molecular architecture—linear, branched, or cyclic—dictate profoundly different decomposition pathways, reaction kinetics, and product distributions.
This guide provides a comparative analysis of the thermal decomposition pathways of three distinct C12 alkane isomers: n-dodecane (linear), isododecane (a representative branched isomer), and cyclododecane (cyclic). We will explore the underlying free-radical mechanisms, compare experimental findings on product formation, and detail the methodologies used to acquire this critical data.
The Theoretical Framework: A Free-Radical Chain Reaction
The thermal decomposition of alkanes at high temperatures (typically 500–900°C) in the absence of oxygen proceeds through a well-established free-radical chain reaction mechanism.[1][2] This process can be broken down into three fundamental stages: initiation, propagation, and termination.[3]
-
Initiation: The process begins with the homolytic fission of the weakest bond in the molecule. In alkanes, the carbon-carbon (C-C) single bonds are significantly weaker than the carbon-hydrogen (C-H) bonds, requiring less energy to break. This initial cleavage generates two smaller alkyl radicals.[1][3]
-
Propagation: This is the core of the decomposition process, where the initial radicals trigger a cascade of reactions. Two primary propagation steps dominate:
-
Hydrogen Abstraction: A highly reactive radical plucks a hydrogen atom from a stable alkane molecule, forming a new, larger alkyl radical and a smaller, stable alkane.[3]
-
β-Scission: This is the key fragmentation step. An alkyl radical spontaneously breaks the C-C bond that is in the beta position relative to the carbon atom with the unpaired electron. This reaction is highly favorable as it results in the formation of a stable alkene (olefin) and a new, smaller alkyl radical, which can then continue the chain reaction.[1][3][4]
-
-
Termination: The chain reaction ceases when two radical species combine to form a single, stable molecule.[3]
Caption: Generalized free-radical mechanism for alkane pyrolysis.
Comparative Analysis of C12 Isomer Decomposition
The molecular structure of an alkane isomer directly governs its stability and the specific pathways available for decomposition. Factors like bond dissociation energies, the stability of intermediate radicals, and steric effects lead to unique product profiles.
n-Dodecane (Linear Alkane)
As a long, straight-chain alkane, n-dodecane possesses numerous C-C bonds of similar strength.
-
Decomposition Pathway: Initiation occurs via the random scission of any of the C-C bonds along its backbone. The resulting primary and secondary alkyl radicals undergo subsequent β-scission. This process systematically "unravels" the long chain, leading to the formation of a radical and a 1-alkene. For example, a dodecyl radical can decompose into a decyl radical and ethylene, or a hexyl radical and 1-hexene.
-
Product Distribution: The pyrolysis of n-dodecane is characterized by the production of a wide distribution of 1-alkenes, ranging from ethylene (C2) to 1-undecene (C11).[5] Significant quantities of hydrogen, methane, and ethane are also formed.[5] At higher temperatures and longer residence times, these primary products can undergo secondary reactions to form more complex molecules, including dienes, cyclic compounds, and eventually, polycyclic aromatic hydrocarbons (PAHs) like benzene and naphthalene.[5]
Branched Dodecane Isomers (e.g., Isododecane)
Branched alkanes are thermodynamically more stable than their linear counterparts due to factors like reduced steric strain, which is reflected in their lower heats of combustion.[6][7]
-
Decomposition Pathway: The presence of tertiary C-H bonds is a critical feature. These bonds are weaker than primary or secondary C-H bonds, making them preferential sites for hydrogen abstraction. This leads to the formation of relatively stable tertiary radicals. The subsequent β-scission of these tertiary radicals dictates the product slate. For instance, the decomposition of a radical formed from isododecane (2,2,4,6,6-pentamethylheptane) would preferentially yield smaller, highly branched alkenes like isobutene.
-
Product Distribution: Compared to n-dodecane, the pyrolysis of branched isomers produces a narrower range of smaller molecules, with a higher proportion of branched alkenes and alkanes. The rate of pyrolysis is often observed to be higher for branched alkanes, which can be attributed to the lower activation energy required for the formation and decomposition of the more stable radical intermediates.[2] A direct comparison of normal- and iso-dodecane under supercritical conditions confirmed different product distributions and reaction kinetics.[8]
Cyclododecane (Cyclic Alkane)
The decomposition of cyclic alkanes introduces the additional energetic barrier of ring-opening.
-
Decomposition Pathway: The crucial first step is the homolytic cleavage of a C-C bond within the ring, forming a diradical. This open-chain diradical is highly unstable and rapidly undergoes a series of intramolecular hydrogen shifts and β-scission reactions to stabilize itself.[9]
-
Product Distribution: The decomposition of cyclododecane and other large-ring cycloalkanes yields a distinct product profile. Instead of a broad range of linear alkenes, the products are often dominated by specific smaller alkenes (like ethylene and propene), dienes (like 1,3-butadiene), and other cyclic species such as cyclopentene and 1,3-cyclopentadiene.[9] The ring structure provides a direct pathway to the formation of these cyclic fragments and, subsequently, aromatic compounds like benzene and toluene.[9]
Data Summary: Isomer Properties and Decomposition Products
The following tables summarize the key differences in the properties and thermal decomposition products of the C12 isomers.
Table 1: Comparative Properties of C12 Alkane Isomers
| Property | n-Dodecane | Branched Dodecane (General) | Cyclododecane |
| Molecular Structure | Linear Chain | Branched Chain | 12-Carbon Ring |
| Heat of Combustion | Highest | Lower than linear isomer[6][7] | Dependent on ring strain |
| Relative Stability | Least Stable | More stable than linear isomer[6][10] | Stability influenced by ring strain[7] |
| Primary Radical(s) | Primary & Secondary Alkyl | Primarily more stable Tertiary Alkyl | Diradical (post ring-opening) |
| Key Decomposition Step | Random C-C Scission & β-Scission | β-Scission at branch points | Ring-Opening & β-Scission |
Table 2: Major Representative Products of C12 Isomer Pyrolysis
| Isomer | Major Products |
| n-Dodecane | Hydrogen, Methane, Ethane, Broad range of 1-Alkenes (Ethylene to 1-Undecene)[5] |
| Branched Dodecane | Smaller Alkanes, Branched Alkenes (e.g., Isobutene, Propene) |
| Cyclododecane | Ethylene, Propene, Dienes (e.g., 1,3-Butadiene), Cyclic Alkenes (e.g., Cyclopentene), Benzene[9] |
Experimental Protocol: Pyrolysis in a Jet-Stirred Reactor
Investigating these decomposition pathways requires precise experimental control and sophisticated analytical techniques. The Jet-Stirred Reactor (JSR) is a widely used apparatus for studying gas-phase kinetics under well-defined conditions of temperature, pressure, and residence time.[5][9]
Step-by-Step Methodology
-
Reagent Preparation & Delivery: The liquid C12 alkane is vaporized and diluted to a low concentration (typically 1-2%) in a high-purity inert carrier gas, such as helium or nitrogen. Mass flow controllers are used to precisely regulate the flow rates of the alkane vapor and the carrier gas into the reactor.
-
Reactor Operation: The gas mixture is introduced into a spherical quartz reactor, which is housed in a high-temperature oven. The reactor features four nozzles that create jets of gas, inducing vigorous stirring and ensuring the mixture is spatially uniform in temperature and composition (an ideal continuously stirred-tank reactor). The reactor is maintained at a constant, elevated pressure (e.g., atmospheric pressure) and a precise target temperature (e.g., 700-1100 K).[5]
-
Reaction & Sampling: The reactants reside in the reactor for a defined period (the residence time, typically 1-5 seconds), during which pyrolysis occurs.[5] A small sample of the reacting mixture is continuously extracted from the reactor through a sonic probe. This probe rapidly expands the gas, which immediately quenches the reactions by lowering the temperature and pressure, preserving the chemical composition at that instant.
-
Product Analysis (Py-GC-MS): The quenched gas sample is directly injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC): The mixture of pyrolysis products is separated based on their boiling points and affinity for the GC column's stationary phase.[11]
-
Mass Spectrometry (MS): As each separated compound elutes from the GC column, it is bombarded with electrons, causing it to fragment in a predictable pattern. The mass spectrometer analyzes the mass-to-charge ratio of these fragments, creating a unique "fingerprint" that allows for positive identification and quantification of each product.[11][12]
-
References
- 1. Pyrolysis of Alkanes: Thermal Cracking, Mechanism, Types, Products & Industrial Importance [allen.in]
- 2. byjus.com [byjus.com]
- 3. Chemistry of Thermal Cracking | FSC 432: Petroleum Refining [courses.ems.psu.edu]
- 4. Beta scission - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Combustion Energy: A Measure of Stability in Alkanes and Cycloalkanes [jove.com]
- 8. Supercritical thermal decompositions of normal- and iso-dodecane in tubular reactor | Semantic Scholar [semanticscholar.org]
- 9. Primary mechanism of the thermal decomposition of tricyclodecane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]
- 12. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Diethyl-2-methylheptane
Introduction
In the fast-paced environment of research and development, the lifecycle of a chemical does not end upon the completion of a reaction. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed protocol for the proper disposal of 3,5-Diethyl-2-methylheptane, a branched-chain alkane. As a non-halogenated hydrocarbon solvent, its disposal follows a specific set of principles designed to mitigate risks associated with flammability and potential health effects. This document is intended for researchers, scientists, and drug development professionals, offering a framework built on expertise, safety, and scientific integrity.
Part 1: Hazard Identification and Risk Assessment
The primary hazards are associated with its expected physical and chemical properties:
-
Flammability: Like other heptane isomers, it is presumed to be a flammable liquid.[1][2][3] Vapors can form explosive mixtures with air, and ignition can occur from heat, sparks, or open flames.[1]
-
Health Hazards: Inhalation of high concentrations of hydrocarbon vapors may cause respiratory irritation and central nervous system depression, with symptoms like headache, dizziness, and nausea.[1] Direct contact can cause skin irritation and prolonged exposure may lead to defatting or dermatitis.[4] Aspiration into the lungs if swallowed is a significant risk and can be fatal.[3]
-
Environmental Hazards: While specific data is absent, similar long-chain alkanes can be toxic to aquatic life with long-lasting effects.[1][2] Therefore, release into the environment must be strictly avoided.
The following table summarizes the anticipated hazard classifications based on GHS (Globally Harmonized System) criteria for similar compounds.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 2 or 3 | H226: Flammable liquid and vapour.[3] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways.[3] |
| Specific target organ toxicity — single exposure | Category 3 | H336: May cause drowsiness or dizziness (Central nervous system).[1] |
| Hazardous to the aquatic environment, long-term | Category 1 or 2 | H410/H411: Very toxic/Toxic to aquatic life with long lasting effects.[1][2] |
Part 2: Core Principles of Chemical Waste Management
The disposal of this compound is governed by overarching federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste.[5]
Causality of Disposal Choices:
-
Segregation is Paramount: this compound is a non-halogenated organic solvent . It must be segregated from halogenated solvents.[6][7][8] The reason for this is twofold: cost and disposal methodology. Non-halogenated solvents can often be recycled as fuel additives for cement kilns, a more cost-effective and environmentally preferable method than the high-temperature incineration required for halogenated wastes.[6] Mixing the two waste streams forces the entire volume to be treated as the more hazardous and expensive halogenated waste.[8]
-
Prohibition of Drain Disposal: Under no circumstances should organic solvents be poured down the drain.[7][8] This action is illegal and environmentally damaging, as it can contaminate waterways, damage plumbing infrastructure, and interfere with wastewater treatment processes.[6]
-
Container Compatibility: Waste must be collected in containers made of compatible materials (e.g., chemically resistant high-density polyethylene or metal safety cans) that can be tightly sealed to prevent the escape of flammable vapors.[4][9]
Part 3: Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE) Assessment Before handling the waste, ensure appropriate PPE is worn. Based on the anticipated hazards, this includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., Nitrile, Neoprene). Always consult the glove manufacturer's guide for specific solvent compatibility.
-
Body Protection: A flame-retardant lab coat.
-
Work Area: All handling and transferring of waste should be performed inside a certified chemical fume hood to minimize inhalation exposure.[9]
Step 2: Waste Collection & Container Selection
-
Obtain a Designated Container: Use a container specifically designated for "Non-Halogenated Organic Solvent Waste."[4][6] This can be a safety can or a chemically-resistant carboy provided by your institution's Environmental Health & Safety (EHS) department.[7][9]
-
Ensure Container Integrity: The container must be in good condition, free of cracks or leaks, and must have a secure, screw-top cap.[6]
-
Headspace: Do not overfill the container. Always leave at least 10% headspace (or a 1-inch headspace) to allow for vapor expansion.[9]
Step 3: Labeling the Waste Container Proper labeling is a critical safety and regulatory requirement.
-
Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[4][9]
-
Content Declaration: Clearly list all chemical constituents and their approximate percentages on the tag. For this topic, write "this compound (~100%)." If it is mixed with other non-halogenated solvents, list them all.[7] Do not use abbreviations or chemical formulas.[4]
-
Hazard Identification: Check the appropriate hazard boxes on the tag, such as "Flammable" and "Toxic."[9]
Step 4: Accumulation and Storage
-
Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[4][9] This prevents the release of flammable vapors and protects lab personnel.
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which is typically at or near the point of generation.
-
Secondary Containment: The container must be placed within a secondary containment bin or tray to capture any potential leaks.[9]
-
Segregation: Store the container away from incompatible materials, particularly oxidizers, acids, and sources of ignition.[1]
Step 5: Arranging for Final Disposal
-
Contact EHS: Once the container is nearly full (90%), contact your institution's EHS or Hazardous Waste Management department to request a pickup.[9]
-
Documentation: Your EHS department will handle the final manifest and ensure the waste is transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from generation to final disposition.
Caption: Workflow for the safe disposal of this compound.
Emergency Procedures
-
Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[9] Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's emergency response team. Remove all ignition sources.[1]
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2]
-
Inhalation: Move the affected person to fresh air.[1]
-
In all cases of significant exposure, seek immediate medical attention.
-
References
- 1. fishersci.com [fishersci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. fishersci.com [fishersci.com]
- 6. UBC [riskmanagement.sites.olt.ubc.ca]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
